3-Methyl-2-pentanol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylpentan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-4-5(2)6(3)7/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNBBWHRUSXUFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862204 | |
| Record name | 3-Methylpentan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
565-60-6, 1502-93-8 | |
| Record name | 3-Methyl-2-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=565-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylpentan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | threo-3-Methylpentan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001502938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-METHYL-2-PENTANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92741 | |
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| Record name | 3-Methylpentan-2-ol | |
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| Record name | 3-methylpentan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.438 | |
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| Record name | 3-methyl-2-pentanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062726 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Foundational & Exploratory
A Technical Guide to the Synthesis of 3-Methyl-2-pentanol from 2-Pentanol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The conversion of 2-pentanol into 3-methyl-2-pentanol represents a significant synthetic challenge, requiring not only the manipulation of functional groups but also a strategic modification of the carbon skeleton. A direct, single-step conversion is not feasible through standard organic methodologies. This guide presents a robust and logically designed three-step synthetic pathway, grounded in fundamental principles of organic chemistry. The core strategy involves an initial oxidation of the starting alcohol to a ketone, followed by a crucial regioselective alpha-methylation to construct the required carbon framework, and concluding with a selective reduction to yield the target secondary alcohol. This document provides a detailed mechanistic analysis for each step, causality behind experimental choices, comprehensive protocols, and visual diagrams to ensure clarity and reproducibility for researchers in the field.
Strategic Overview: A Multi-Step Approach
The synthesis of this compound from 2-pentanol necessitates the addition of a methyl group to the carbon backbone, specifically at the C3 position. Our proposed pathway is designed around this central requirement, proceeding through three distinct and well-established reaction classes.
Mechanistic Analysis & Rationale
A deep understanding of the underlying mechanisms is critical for optimizing reaction conditions and minimizing side products. This section dissects each step of the synthesis, justifying the choice of reagents and process parameters.
Step 1: Oxidation of 2-Pentanol to 2-Pentanone
The initial step transforms the secondary alcohol functionality of 2-pentanol into a ketone. This is a crucial conversion as the carbonyl group in 2-pentanone activates the adjacent α-carbons (C1 and C3), making them susceptible to deprotonation and subsequent alkylation.
Causality of Reagent Selection: The conversion of a secondary alcohol to a ketone must be performed under controlled conditions to prevent over-oxidation to carboxylic acids, which would cleave the carbon chain. Reagents such as Pyridinium chlorochromate (PCC) or conditions like the Swern oxidation are ideal for this purpose as they are mild and highly selective for this transformation. Stronger oxidants like potassium permanganate or chromic acid are unsuitable.
Step 2: Regioselective α-Methylation of 2-Pentanone
This is the cornerstone of the synthesis, where the new carbon-carbon bond is formed to create the desired 3-methyl skeleton. The reaction proceeds via an enolate intermediate. For an asymmetric ketone like 2-pentanone, two distinct enolates can form:
-
Kinetic Enolate: Formed by removing a proton from the less sterically hindered α-carbon (C1). This is favored by bulky, strong bases at low temperatures (e.g., LDA at -78 °C).
-
Thermodynamic Enolate: Formed by removing a proton from the more substituted α-carbon (C3). This enolate is more stable due to the greater substitution of the double bond. Its formation is favored under conditions that allow for equilibrium, such as using a strong, non-bulky base like sodium hydride (NaH) or a weaker base like sodium ethoxide at room temperature or with gentle heating.
For this synthesis, methylation must occur at the C3 position. Therefore, reaction conditions must be chosen to favor the formation of the thermodynamic enolate .
Once the thermodynamic enolate is formed, it acts as a nucleophile, attacking an electrophilic methyl source like methyl iodide (CH₃I) in a classic SN2 reaction. This attaches the methyl group to the C3 position, yielding 3-methyl-2-pentanone.
Step 3: Reduction of 3-Methyl-2-pentanone to this compound
The final step restores the alcohol functionality by reducing the ketone. This is a straightforward nucleophilic addition of a hydride ion to the carbonyl carbon.
Causality of Reagent Selection: Sodium borohydride (NaBH₄) is the preferred reagent for this transformation. It is a mild reducing agent that is highly selective for aldehydes and ketones. Unlike the more powerful lithium aluminum hydride (LiAlH₄), NaBH₄ can be used in protic solvents like methanol or ethanol and does not require strictly anhydrous conditions, making the experimental setup safer and more convenient. The reaction proceeds via the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide by the solvent.
Experimental Protocols
The following protocols are presented as a guide and should be adapted based on available laboratory equipment and safety procedures.
Materials and Reagents
| Reagent/Material | Step Used | Purity/Notes |
| 2-Pentanol | 1 | >98% |
| Pyridinium chlorochromate (PCC) | 1 | Reagent Grade |
| Dichloromethane (DCM) | 1, 2 | Anhydrous |
| Sodium Hydride (NaH) | 2 | 60% dispersion in mineral oil |
| Tetrahydrofuran (THF) | 2 | Anhydrous |
| Methyl Iodide (CH₃I) | 2 | >99%, Stabilized |
| Sodium Borohydride (NaBH₄) | 3 | >98% |
| Methanol (MeOH) | 3 | Reagent Grade |
| Diethyl Ether | Work-up | Anhydrous |
| Saturated NH₄Cl (aq) | Work-up | |
| Saturated NaHCO₃ (aq) | Work-up | |
| Brine | Work-up | |
| Anhydrous MgSO₄ | Drying |
Protocol for Step 1: Oxidation to 2-Pentanone
-
To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM, add a solution of 2-pentanol (1.0 equivalent) in anhydrous DCM dropwise at room temperature.
-
Stir the mixture vigorously for 2-3 hours until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the filter cake thoroughly with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure to yield crude 2-pentanone.
-
Purify the crude product by fractional distillation to obtain pure 2-pentanone.
Protocol for Step 2: α-Methylation to 3-Methyl-2-pentanone
-
Caution: Sodium hydride reacts violently with water. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (N₂ or Ar).
-
Wash NaH (1.2 equivalents) with anhydrous hexanes to remove the mineral oil and suspend the powder in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 2-pentanone (1.0 equivalent) in anhydrous THF dropwise to the NaH suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the thermodynamic enolate.
-
Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.
-
Stir the reaction at room temperature for 3-4 hours or until completion is confirmed by GC-MS or TLC.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude 3-methyl-2-pentanone by distillation.
Protocol for Step 3: Reduction to this compound
-
Dissolve 3-methyl-2-pentanone (1.0 equivalent) in methanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (0.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1 hour.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the remaining aqueous residue with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
The final product, this compound[1][2], can be purified by fractional distillation.
Summary of Reaction Parameters
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Expected Yield |
| 1 | Oxidation | 2-Pentanol, PCC | DCM | 25 | 80-90% |
| 2 | α-Methylation | 2-Pentanone, NaH, CH₃I | THF | 0 to 25 | 65-75% |
| 3 | Reduction | 3-Methyl-2-pentanone, NaBH₄ | Methanol | 0 to 25 | 90-98% |
Conclusion
The synthesis of this compound from 2-pentanol is effectively achieved through a strategic three-step sequence of oxidation, regioselective alpha-methylation, and reduction. The critical step, the formation of the C-C bond, is controlled by promoting the formation of the thermodynamic enolate of the intermediate 2-pentanone. While other advanced methods like hydrogen borrowing alkylation are emerging, this classical approach remains a reliable, instructive, and scalable method for researchers.[3] Careful control of reaction conditions, particularly during the enolate formation and quenching steps, is paramount to achieving high yields and purity of the final product.
References
- Vertex AI Search. (n.d.).
- Yale Chemistry Department. (n.d.).
- Chemistry Steps. (n.d.).
- Vertex AI Search. (n.d.). Reactions of Alkenes.
- Master Organic Chemistry. (2023).
- Brainly.com. (2023).
- Vertex AI Search. (n.d.).
- Chemistry LibreTexts. (2024).
- Reddit. (2017). Synthesis of this compound using CH3CH2MgBr?
- ChemBK. (2024). This compound.
- Chemistry LibreTexts. (2020).
- Master Organic Chemistry. (2013).
- Filo. (2025).
- YouTube. (2021).
- Chegg.com. (2018).
- Chemistry LibreTexts. (2020).
- Chemistry LibreTexts. (2023).
- BYJU'S. (n.d.).
- YouTube. (2024).
- Chegg.com. (2014).
- National Institutes of Health. (n.d.). 3-Methylpentan-2-ol | C6H14O | CID 11261 - PubChem.
- Brainly. (2023). Acid-catalyzed dehydration of this compound gives three alkenes.
- Master Organic Chemistry. (2013).
- Wikipedia. (n.d.). This compound.
- Filo. (2025).
- PrepChem. (n.d.).
- ChemicalBook. (2025). This compound | 565-60-6.
- Chemistry Steps. (n.d.).
- ChemicalBook. (n.d.). 2-METHYL-2-PENTANOL synthesis.
- Chemistry LibreTexts. (2024). Alcohols from Carbonyl Compounds - Grignard Reagents.
- Reddit. (2024). Which product(s)
- YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.
- Chemistry LibreTexts. (2020).
- The Good Scents Company. (n.d.). This compound.
- ACS Catalysis. (2026).
- Google Patents. (n.d.).
- Vertex AI Search. (n.d.).
- Filo. (2025). Give detailed mechanisms and final products for the reaction of 3-methyl..
- National Institute of Standards and Technology. (n.d.). 2-Pentanol, 3-methyl- - NIST WebBook.
Sources
physicochemical properties of 3-Methyl-2-pentanol
An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-2-pentanol
Introduction
This compound (CAS No: 565-60-6) is a chiral secondary alcohol that presents as a colorless liquid.[1][2][3] As a member of the hexanol family of isomers, its structure, characterized by a methyl group at the third carbon and a hydroxyl group at the second, imparts specific physicochemical properties that define its utility and behavior. It is found naturally in hops and some plants like Camellia sinensis and can be used as a biomarker for exposure to 3-methylpentane.[2][4] In industrial and laboratory settings, it serves primarily as a solvent and a versatile intermediate in the synthesis of more complex organic compounds, including esters and polyurethanes.[5] This guide provides a detailed examination of its core physicochemical properties, analytical methodologies, and safety considerations for professionals in research and chemical development.
Chemical Identity and Structure
-
IUPAC Name: 3-Methylpentan-2-ol[2]
-
Synonyms: sec-Butyl methyl carbinol, 3-Methyl-pentan-2-ol[6][7]
-
Molecular Weight: 102.17 g/mol [4]
-
Chemical Structure:
Core Physicochemical Properties
The properties of this compound are dictated by its C6 backbone, the polarity of the hydroxyl group, and the steric hindrance introduced by the methyl branching. These features influence its boiling point, solubility, and reactivity.
| Property | Value | Temperature/Conditions | Source(s) |
| Appearance | Colorless, clear liquid | Ambient | [1][2] |
| Boiling Point | 131–135 °C | 760 mmHg | [1][2][5] |
| Melting Point | -48 to -59 °C | (estimate) | [5] |
| Density | 0.8307 g/cm³ | 20 °C | [2] |
| Specific Gravity | 0.827–0.833 | 25 °C | [1] |
| Refractive Index | 1.415–1.421 | 20 °C | [1][5][6] |
| Vapor Pressure | 3.68 mmHg | 25 °C | [1][5] |
| Flash Point | 40.56 °C (105 °F) | Closed Cup | [1][3][5] |
| Water Solubility | 19 g/L | 25 °C | [2][5] |
| logP (o/w) | 1.546 | (estimate) | [1] |
| Solubility | Soluble in alcohol and diethyl ether | --- | [1][2] |
Spectroscopic Profile
Full characterization and quality control of this compound rely on standard spectroscopic techniques. Authoritative databases like the NIST WebBook and ChemicalBook provide reference spectra.[9][10]
-
Infrared (IR) Spectroscopy: Reveals a characteristic broad absorption band for the O-H stretch of the alcohol group (~3300-3400 cm⁻¹) and C-H stretching bands (~2850-3000 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the carbon skeleton and the precise location of the methyl and hydroxyl groups.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a molecular ion peak (m/z 102) and characteristic fragmentation patterns for secondary alcohols.
Synthesis and Manufacturing
The synthesis of this compound is commonly achieved through nucleophilic addition reactions targeting a carbonyl group.
-
Grignard Reaction: A prevalent method involves the reaction of a Grignard reagent, such as ethylmagnesium bromide (CH₃CH₂MgBr), with butanal (C₄H₈O).[11] The nucleophilic ethyl group attacks the electrophilic carbonyl carbon of the aldehyde, and subsequent acidic workup yields the secondary alcohol.
-
Reduction of a Ketone: An alternative route is the reduction of the corresponding ketone, 3-methyl-2-pentanone, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[12]
Applications in Research and Development
The specific properties of this compound make it suitable for several applications:
-
Solvent: Its moderate polarity and ability to form hydrogen bonds allow it to function as a solvent for paints, coatings, and in various organic reactions.[5]
-
Chemical Intermediate: The hydroxyl group is a reactive site for producing a range of other chemicals, including flavoring esters, ethers, and as a component in polyurethane synthesis.[5]
-
Biomarker: Its presence in urine is a confirmed metabolite that can be used to monitor occupational or environmental exposure to the volatile organic compound 3-methylpentane.[2][6][7]
Safety and Handling
According to the Globally Harmonized System (GHS), this compound is classified as a flammable liquid and an eye irritant.[4]
-
GHS Pictograms: GHS02 (Flammable), GHS07 (Exclamation Mark)[2][4]
-
Hazard Statements: H226 (Flammable liquid and vapor), H319 (Causes serious eye irritation).[2][4]
-
Precautionary Measures:
-
Keep away from heat, sparks, open flames, and hot surfaces.[13][14]
-
Use explosion-proof electrical and ventilating equipment.[15]
-
Wear protective gloves, eye protection, and face protection.[13][15]
-
Store in a well-ventilated place and keep the container tightly closed.[13][15]
-
In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[13]
-
Experimental Protocol: Determination of Refractive Index
The refractive index is a fundamental physical property used to identify and assess the purity of liquid samples. The following protocol describes its measurement using a standard Abbe refractometer.
Causality: The refractive index of a substance is dependent on temperature and the wavelength of light. Therefore, precise temperature control and the use of a monochromatic light source (typically the sodium D-line at 589 nm) are critical for obtaining accurate and reproducible results.
Methodology:
-
Instrument Calibration: Turn on the refractometer and the circulating water bath set to a constant temperature (e.g., 20.0 ± 0.1 °C). Calibrate the instrument by placing a few drops of a standard with a known refractive index (e.g., distilled water) onto the prism. Adjust the instrument to match the known value.
-
Sample Application: Open the prism assembly. Using a clean pipette, place 2-3 drops of this compound onto the surface of the lower prism, ensuring the surface is fully covered.
-
Measurement: Close the prism assembly securely. Allow 1-2 minutes for the sample to reach thermal equilibrium. Look through the eyepiece and turn the adjustment knob until the light and dark fields converge into a sharp, single line.
-
Reading: While the line is in sharp focus, press the "read" button or look at the internal scale to obtain the refractive index value. Record the value along with the measurement temperature.
-
Cleaning: Clean the sample from both prisms immediately after measurement using a soft lens tissue moistened with ethanol or isopropanol, followed by a dry tissue.
Caption: Workflow for determining the refractive index.
Conclusion
This compound is a secondary alcohol with a well-defined set of physicochemical properties that make it valuable in both industrial and research contexts. Its moderate boiling point, good solvency for organic compounds, and reactive hydroxyl group are key to its applications. Understanding these properties, along with proper safety protocols, is essential for its effective and safe utilization by scientists and chemical professionals.
References
- The Good Scents Company. (n.d.). This compound.
- ChemBK. (2024, April 10). This compound.
- Wikipedia. (n.d.). This compound.
- Stenutz. (n.d.). This compound.
- TCI Chemicals. (n.d.). This compound (mixture of diastereoisomers).
- ChemicalBook. (2025, September 25). This compound | 565-60-6.
- National Center for Biotechnology Information. (n.d.). 3-Methylpentan-2-ol. PubChem Compound Database.
- Santa Cruz Biotechnology. (n.d.). This compound.
- CymitQuimica. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound(565-60-6)ir1.
- Chegg. (2014, October 27). How would you synthesize this compound starting.
- Reddit. (2017, February 5). Synthesis of this compound using CH3CH2MgBr?
- Sigma-Aldrich. (2022, September 8). SAFETY DATA SHEET.
- Cheméo. (n.d.). Chemical Properties of 2-Pentanol, 3-methyl- (CAS 565-60-6).
- Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET.
- NIST/TRC. (n.d.). This compound -- Critically Evaluated Thermophysical Property Data.
- Sigma-Aldrich. (2015, August 14). 3-Methyl-3-pentanol - Safety Data Sheet.
- TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET.
- YouTube. (2022, May 5). Preparation of 3-methyl-2-pentanone and 4 methyl Uracil.
- NIST. (n.d.). 2-Pentanol, 3-methyl-. NIST Chemistry WebBook.
Sources
- 1. This compound [thegoodscentscompany.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 565-60-6 | TCI AMERICA [tcichemicals.com]
- 4. 3-Methylpentan-2-ol | C6H14O | CID 11261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. This compound | 565-60-6 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. This compound(565-60-6) IR Spectrum [m.chemicalbook.com]
- 10. 2-Pentanol, 3-methyl- [webbook.nist.gov]
- 11. reddit.com [reddit.com]
- 12. Solved How would you synthesize this compound starting | Chegg.com [chegg.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. dept.harpercollege.edu [dept.harpercollege.edu]
- 15. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to 3-Methyl-2-pentanol (CAS 565-60-6)
Introduction: Unveiling a Versatile Secondary Alcohol
3-Methyl-2-pentanol, registered under CAS number 565-60-6, is a secondary alcohol that presents a unique combination of properties, making it a compound of significant interest in various scientific and industrial domains.[1] Structurally, it is a six-carbon alcohol featuring a hydroxyl group on the second carbon and a methyl group on the third carbon of a pentane chain.[1] This arrangement results in two chiral centers, leading to the existence of multiple stereoisomers, a critical consideration in pharmaceutical and biological applications. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical and physical properties to its synthesis, reactivity, and applications, with a particular focus on its relevance to researchers and professionals in drug development.
Chemical Identity and Structure
A clear understanding of the molecule's identity is foundational to its application.
-
IUPAC Name: 3-Methylpentan-2-ol[2]
-
Synonyms: sec-Butyl methyl carbinol, 3-Methyl-4-pentanol[3][5][6]
The structural formula of this compound is depicted below.
Caption: Relationship between chiral centers and stereoisomers.
Synthesis and Chemical Reactivity
Synthetic Pathways
This compound can be synthesized through various established organic chemistry routes. A common and illustrative method involves the Grignard reaction, a powerful tool for carbon-carbon bond formation. One plausible route starts with an aldehyde and a Grignard reagent. For instance, the reaction of propanal with sec-butylmagnesium bromide would yield the desired carbon skeleton.
Illustrative Synthesis Protocol:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are covered with anhydrous diethyl ether. A solution of 2-bromobutane in anhydrous diethyl ether is added dropwise to initiate the formation of sec-butylmagnesium bromide.
-
Reaction with Aldehyde: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of propanal in anhydrous diethyl ether is then added dropwise with stirring. The reaction is typically exothermic and should be controlled.
-
Workup: After the addition is complete, the reaction mixture is stirred at room temperature for a specified time to ensure completion. It is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield this compound.
Caption: General workflow for Grignard synthesis.
Key Chemical Reactions
As a secondary alcohol, this compound undergoes a predictable set of reactions, which are fundamental to its use as a chemical intermediate. [1]
-
Oxidation: Oxidation of this compound, for example using chromic acid (H₂CrO₄) or pyridinium chlorochromate (PCC), yields the corresponding ketone, 3-methyl-2-pentanone. [7]This is a characteristic reaction of secondary alcohols. [7]* Dehydration: Acid-catalyzed dehydration (e.g., with concentrated sulfuric acid) typically follows Zaitsev's rule to produce a mixture of alkenes, with the more substituted alkene being the major product.
-
Substitution Reactions: The hydroxyl group can be substituted by halides.
-
With concentrated HBr or HCl, the reaction often proceeds via an Sₙ1 mechanism due to the secondary nature of the alcohol. [8][9]This can involve the formation of a secondary carbocation that may rearrange to a more stable tertiary carbocation, leading to rearranged products. [8][10] * Reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) can convert the alcohol to the corresponding alkyl halide, typically with less rearrangement. [9]* Deprotonation: Reaction with a strong base like sodium hydride (NaH) deprotonates the hydroxyl group to form the corresponding sodium alkoxide, sodium 3-methyl-2-pentoxide. [9]
-
Analytical Characterization
The identity and purity of this compound are confirmed using standard analytical techniques. Spectroscopic data is crucial for structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework. The ¹H NMR spectrum is complex due to the diastereotopic protons arising from the two chiral centers, but key signals include the multiplet for the proton on the carbon bearing the hydroxyl group (C2) and distinct signals for the various methyl and methylene groups. [11]* Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching of the alcohol group. [12]Strong C-H stretching absorptions are also present below 3000 cm⁻¹.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z 102, although it may be weak. [13]The fragmentation pattern will include characteristic losses of water (M-18) and alkyl fragments. [13]
Applications in Research and Drug Development
This compound's applications are diverse, spanning from industrial processes to specialized research.
-
Solvent: Due to its good solubility for many organic compounds, it is used as a solvent in paints, coatings, and cleaners, and for organic synthesis. [14][15]* Chemical Intermediate: It serves as a precursor in the synthesis of other chemicals, including esters, ethers, and materials like polymers and resins. [14][15]* Flavors and Fragrances: The compound is used as a flavoring agent in the food and beverage industry. [15][16]* Biomarker: Its presence in urine can be used as a biomarker to test for exposure to the industrial solvent 3-methylpentane, as it is a metabolite of this compound. [2][3][4] Relevance to Drug Development:
In the pharmaceutical industry, this compound holds potential in several areas: [15]
-
Synthesis Intermediate: As a chiral building block, it can be used in the synthesis of more complex active pharmaceutical ingredients (APIs). The methyl group can be a crucial element in modulating a drug's pharmacodynamic and pharmacokinetic properties. [17]Introducing methyl groups is a common strategy in lead optimization to improve metabolic stability or receptor binding. [17]2. Process Solvent: Its solvent properties may be suitable for specific steps in drug manufacturing, such as reaction media or for crystallization processes, provided its purity and safety profile meet the stringent requirements of the pharmaceutical industry.
-
Investigational Compound: Alcohols with similar structures are studied for their own biological activities. While not a primary application, its potential interactions with biological systems could be a subject of initial screening programs.
Safety and Handling
Proper handling of this compound is essential for laboratory safety.
-
GHS Hazard Classification: It is classified as a flammable liquid (Category 3) and causes serious eye irritation. [2][16]* Precautionary Measures:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. [18]Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [14][18]Avoid breathing vapors. [18] * Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. [18][19]Use non-sparking tools and take precautionary measures against static discharge. [18][19] * Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents. [14][18] Always consult the latest Safety Data Sheet (SDS) from the supplier before handling the chemical. [18][19]
-
Conclusion
This compound is more than a simple C6 alcohol. Its identity as a chiral secondary alcohol makes it a versatile solvent, a valuable chemical intermediate, and a potential building block in complex syntheses. For researchers and professionals in drug development, the compound's stereochemical nature and its role as a carrier of a structurally important methyl group offer intriguing possibilities in the design and synthesis of new chemical entities. A thorough understanding of its properties, reactivity, and safety is the foundation for leveraging its full potential in scientific innovation.
References
-
ChemBK. This compound. [Link]
-
Wikipedia. This compound. [Link]
-
Cheméo. Chemical Properties of 2-Pentanol, 3-methyl- (CAS 565-60-6). [Link]
-
Study.com. Identify the product for (R)-3-methyl-2-pentanol reacts with HCl. [Link]
-
Brainly. Oxidation of this compound Spell out the full name of the compound. [Link]
-
Pearson+. Why does the heated reaction of this compound with concentrated HI produce a rearranged product.... [Link]
-
Dataintelo. 3 Methyl 2 Pentanol Market Report | Global Forecast From 2025 To 2033. [Link]
-
AA Blocks. 565-60-6 | MFCD00004528 | this compound. [Link]
-
NIST. 2-Pentanol, 3-methyl-. [Link]
-
Filo. Give detailed mechanisms and final products for the reaction of this compound.... [Link]
-
NIST. 2-Pentanol, 3-methyl-. [Link]
-
Reddit. Synthesis of this compound using CH3CH2MgBr?. [Link]
-
Chemistry Stack Exchange. Chirality of 1-Pentanol and this compound. [Link]
-
Quora. What is the R and S configuration of this compound?. [Link]
-
PubChem. 3-Methylpentan-2-ol | C6H14O | CID 11261. [Link]
-
PubChem. 3-methyl-3-Pentanol | C6H14O | CID 6493. [Link]
-
YouTube. synthesis 2-methy-3 pentanol, 4 pathways- Dr. Tania CS. [Link]
-
The Good Scents Company. This compound. [Link]
-
YouTube. Structural Formula for this compound (3-Methylpentan-2-ol). [Link]
-
NIST. 2-Pentanol, 3-methyl- Mass Spectrum. [Link]
-
NIST. 2-Pentanol, 3-methyl- IR Spectrum. [Link]
-
PubMed. [Application of methyl in drug design]. [Link]
-
Wisdom Library. Pentanol, 2-methyl: Significance and symbolism. [Link]
-
The Good Scents Company. 3-methyl-3-pentanol, 77-74-7. [Link]
Sources
- 1. CAS 565-60-6: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. This compound | 565-60-6 [chemicalbook.com]
- 5. 2-Pentanol, 3-methyl- [webbook.nist.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. brainly.com [brainly.com]
- 8. homework.study.com [homework.study.com]
- 9. askfilo.com [askfilo.com]
- 10. Why does the heated reaction of this compound with concentr... | Study Prep in Pearson+ [pearson.com]
- 11. This compound(565-60-6) 1H NMR [m.chemicalbook.com]
- 12. 2-Pentanol, 3-methyl- [webbook.nist.gov]
- 13. 2-Pentanol, 3-methyl- [webbook.nist.gov]
- 14. chembk.com [chembk.com]
- 15. dataintelo.com [dataintelo.com]
- 16. 3-Methylpentan-2-ol | C6H14O | CID 11261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. WERCS Studio - Application Error [assets.thermofisher.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
stereoisomers of 3-Methyl-2-pentanol
An In-depth Technical Guide to the Stereoisomers of 3-Methyl-2-pentanol
Abstract
This technical guide provides a comprehensive examination of the stereoisomers of this compound (CAS No: 565-60-6), a secondary alcohol with significant stereochemical complexity.[1][2][3] The molecule possesses two chiral centers, giving rise to four distinct stereoisomers. This document details the stereochemical relationships, physicochemical properties, and synthesis and separation methodologies for these isomers. Particular emphasis is placed on experimental protocols and data presentation to aid researchers, scientists, and drug development professionals in the practical application of this knowledge.
Foundational Stereochemistry of this compound
Stereoisomers are compounds that share the same molecular formula (C₆H₁₄O for this compound) and atomic connectivity but differ in the three-dimensional arrangement of their atoms.[1][2][4] This difference arises from the presence of stereocenters, or chiral centers. A chiral center is typically a carbon atom bonded to four different substituent groups.[5][6]
This compound has two such chiral centers:
-
Carbon-2 (C2): The carbon atom bonded to the hydroxyl (-OH) group. Its four different substituents are: a hydrogen atom (-H), a methyl group (-CH₃), the hydroxyl group (-OH), and a 3-methylpentyl group.
-
Carbon-3 (C3): The carbon atom bonded to a methyl group. Its four different substituents are: a hydrogen atom (-H), a methyl group (-CH₃), an ethyl group (-CH₂CH₃), and a 2-hydroxypropyl group.
The presence of n chiral centers in a molecule can result in a maximum of 2ⁿ stereoisomers.[7] For this compound, with n=2, there are 2² = 4 possible stereoisomers.[8][9] These isomers exist as two pairs of enantiomers.
Cahn-Ingold-Prelog (CIP) Priority Rules and R/S Configuration
To unequivocally name each stereoisomer, the Cahn-Ingold-Prelog (CIP) priority rules are used to assign an absolute configuration (R or S) to each chiral center.[10][11][12] The rules involve prioritizing the four substituents attached to the chiral center based on atomic number.[13][14]
Assignment for C2:
-
-OH (Oxygen, Z=8) - Priority 1
-
-CH(CH₃)CH₂CH₃ (Carbon bonded to C, C, H) - Priority 2
-
-CH₃ (Carbon bonded to H, H, H) - Priority 3
-
-H (Hydrogen, Z=1) - Priority 4
Assignment for C3:
-
-CH(OH)CH₃ (Carbon bonded to O, C, H) - Priority 1
-
-CH₂CH₃ (Carbon bonded to C, H, H) - Priority 2
-
-CH₃ (Carbon bonded to H, H, H) - Priority 3
-
-H (Hydrogen, Z=1) - Priority 4
By orienting the molecule with the lowest priority group (Priority 4) pointing away from the viewer, the sequence from priority 1 to 2 to 3 determines the configuration. A clockwise sequence is designated 'R' (from the Latin rectus, right), and a counter-clockwise sequence is 'S' (sinister, left).[10][12]
The Four Stereoisomers and Their Relationships
The four stereoisomers of this compound are:
-
(2R, 3R)-3-methyl-2-pentanol
-
(2S, 3S)-3-methyl-2-pentanol
-
(2R, 3S)-3-methyl-2-pentanol
-
(2S, 3R)-3-methyl-2-pentanol
The relationships between these isomers are critical for understanding their properties and separation:
-
Enantiomers: Stereoisomers that are non-superimposable mirror images of each other. They have opposite configurations at all chiral centers.
-
Pair 1: (2R, 3R) and (2S, 3S)
-
Pair 2: (2R, 3S) and (2S, 3R)
-
-
Diastereomers: Stereoisomers that are not mirror images of each other. They have different configurations at some, but not all, chiral centers. For example, (2R, 3R) is a diastereomer of (2R, 3S) and (2S, 3R).
Physicochemical Properties of Stereoisomers
The differentiation of stereoisomers is grounded in their distinct physicochemical properties.
-
Enantiomers have identical physical properties (e.g., boiling point, density, refractive index, solubility in achiral solvents). Their defining difference is their equal but opposite optical rotation when interacting with plane-polarized light.
-
Diastereomers are different compounds and thus have distinct physical properties, which allows for their separation by standard laboratory techniques like distillation or crystallization.[15]
| Property | Value (for mixture of isomers) | Source |
| Molecular Formula | C₆H₁₄O | [NIST][1] |
| Molar Mass | 102.174 g/mol | [PubChem][3] |
| Boiling Point | 134.3 °C | [Wikipedia][2] |
| Density | 0.8307 g/cm³ at 20 °C | [Wikipedia][2] |
| Solubility in Water | 19 g/L | [Wikipedia][2] |
| Flash Point | 40.56 °C | [The Good Scents Company][16] |
Note: Data for individual, pure stereoisomers is not widely published. The values above typically represent a mixture of diastereomers.[16][17]
Synthesis and Separation Methodologies
The production of a single, pure stereoisomer requires a controlled stereoselective synthesis or an efficient separation of a stereoisomeric mixture.
General Synthesis Workflow
A common laboratory synthesis of this compound involves the Grignard reaction. For instance, the reaction of ethylmagnesium bromide (CH₃CH₂MgBr) with butanal (C₄H₈O) would yield a mixture of the stereoisomers.[18] The reaction proceeds through a nucleophilic attack on the carbonyl carbon, creating a new chiral center and resulting in a racemic or diastereomeric mixture.
Separation of Stereoisomers: Chiral Gas Chromatography (GC)
Chiral Gas Chromatography is a premier technique for the analytical and preparative separation of volatile stereoisomers.
Experimental Protocol: Chiral GC Analysis of this compound Stereoisomers
-
Objective: To separate and quantify the four stereoisomers of this compound.
-
Principle: The stereoisomers are passed through a GC column containing a chiral stationary phase (CSP). Differential diastereomeric interactions between each isomer and the CSP lead to different retention times, enabling their separation.
-
Instrumentation and Materials:
-
Gas chromatograph with a flame ionization detector (FID).
-
Chiral GC column (e.g., Cyclodextrin-based CSP like Beta-DEX™ or Gamma-DEX™).
-
Helium (carrier gas).
-
Sample of this compound stereoisomeric mixture, diluted in a suitable solvent (e.g., hexane).
-
-
Methodology:
-
Instrument Setup:
-
Injector Temperature: 200 °C.
-
Detector Temperature: 250 °C.
-
Carrier Gas Flow Rate: 1.0 mL/min (Helium).
-
Split Ratio: 50:1.
-
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 2 °C/min to 120 °C.
-
Final Hold: Hold at 120 °C for 5 minutes.
-
Note: The exact program requires optimization based on the specific column and instrument.
-
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Analysis: The separated stereoisomers will appear as four distinct peaks in the resulting chromatogram. The area under each peak is proportional to the relative abundance of that isomer in the mixture. Elution order must be confirmed using pure standards if available.
-
Spectroscopic Characterization
Once separated, the identity and purity of each isomer must be confirmed.
-
Mass Spectrometry (MS): All four stereoisomers will produce identical mass spectra under standard electron ionization (EI) conditions, as fragmentation is not typically stereospecific.[19] The mass spectrum is useful for confirming the molecular weight (102.17 g/mol ) and basic structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Distinguishing Diastereomers: Diastereomers have different chemical and physical properties, leading to distinct ¹H and ¹³C NMR spectra. Chemical shifts and coupling constants will differ.
-
Distinguishing Enantiomers: Enantiomers have identical NMR spectra in an achiral solvent. To distinguish them, a chiral resolving agent or a chiral solvating agent must be added to the NMR tube. This forms transient diastereomeric complexes that will have different chemical shifts, allowing for the differentiation and quantification of each enantiomer.
-
Conclusion
The stereochemistry of this compound presents a classic yet compelling case study in chirality and isomerism. For researchers in drug development and chemical synthesis, a thorough understanding of the relationships between its four stereoisomers is paramount. The ability to synthesize, separate, and analyze these distinct molecules is enabled by powerful techniques, chief among them being chiral chromatography. The protocols and principles outlined in this guide provide a robust framework for the scientific investigation of this compound and other complex chiral molecules.
References
-
National Institute of Standards and Technology. (n.d.). 2-Pentanol, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Chegg. (2016, September 30). Draw all possible . Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, January 14). Chirality of 1-Pentanol and this compound. Retrieved from [Link]
-
PSIBERG. (2022, August 17). Cahn Ingold Prelog Priority Rules (with Examples). Retrieved from [Link]
-
Quora. (2023, March 27). What is the R and S configuration of this compound?. Retrieved from [Link]
-
Wikipedia. (n.d.). Cahn–Ingold–Prelog priority rules. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). CIP (Cahn-Ingold-Prelog) Priorities. Retrieved from [Link]
-
N.A. (n.d.). Assigning Group Priorities- The Cahn, Ingold, Prelog rules. Retrieved from [Link]
-
Chegg. (2018, March 1). Draw the 4 steroisomers of this compound. Retrieved from [Link]
-
Reddit. (2017, February 5). Synthesis of this compound using CH3CH2MgBr?. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methylpentan-2-ol. PubChem Compound Database. Retrieved from [Link]
-
Quora. (2018, June 30). Which type of isomers does the 2 pentanol and 3 pentanol represent?. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2024, July 23). How to separate the stereoisomers compond in reaction mixture?. Retrieved from [Link]
-
SciSpace. (n.d.). Separation of 3-methyl-2-butanol from 2-pentanol by extractive distillation. Retrieved from [Link]
-
Pearson. (n.d.). Identify the two compounds that display stereoisomerism. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Pentanol, 3-methyl- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
-
The Automated Topology Builder (ATB) and Repository. (n.d.). (3S)-2-Methyl-3-pentanol. Retrieved from [Link]
-
YouTube. (2022, August 5). Structural Formula for this compound. Retrieved from [Link]
-
Allen. (n.d.). Draw all the possible stereoisomers of 3-pentene-2-ol. Retrieved from [Link]
-
YouTube. (2022, August 7). How To Draw All Stereoisomers Of A Molecule And Label Meso Compounds. Retrieved from [Link]
Sources
- 1. 2-Pentanol, 3-methyl- [webbook.nist.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 3-Methylpentan-2-ol | C6H14O | CID 11261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Identify the two compounds that display stereoisomerism and - Tro 4th Edition Ch 21 Problem 100 [pearson.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. youtube.com [youtube.com]
- 8. quora.com [quora.com]
- 9. Solved 2. Draw the 4 steroisomers of this compound and | Chegg.com [chegg.com]
- 10. psiberg.com [psiberg.com]
- 11. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]
- 12. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]
- 13. youtube.com [youtube.com]
- 14. vanderbilt.edu [vanderbilt.edu]
- 15. researchgate.net [researchgate.net]
- 16. This compound [thegoodscentscompany.com]
- 17. This compound (mixture of diastereoisomers) 95.0+%, TCI America 5 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 18. reddit.com [reddit.com]
- 19. 2-Pentanol, 3-methyl- [webbook.nist.gov]
role of 3-Methyl-2-pentanol as a plant metabolite
An In-depth Technical Guide to 3-Methyl-2-pentanol as a Plant Metabolite
Abstract
This compound is a C6 branched-chain secondary alcohol that has been identified as a volatile organic compound (VOC) in a variety of plant species. While its direct biosynthetic pathway and specific functions are still under active investigation, emerging evidence, particularly from structurally related compounds, points to a significant role as a semiochemical in the intricate communication networks of plants. This technical guide synthesizes current knowledge and provides field-proven insights into the biosynthesis, ecological significance, and physiological roles of this compound. We will explore its putative function in mediating plant-insect and plant-pathogen interactions, its potential involvement in stress responses, and provide detailed experimental protocols for its analysis and functional characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the chemical language of plants.
Chemical and Physical Profile
This compound is a secondary alcohol recognized as a metabolite in plants such as tea (Camellia sinensis), hops (Humulus lupulus), coriander (Coriandrum sativum), and pineapple.[1][2][3][4] Its volatile nature allows it to function as an airborne chemical signal, placing it within the broader class of semiochemicals that mediate ecological interactions.[5]
| Property | Value | Source |
| IUPAC Name | 3-methylpentan-2-ol | [1][2] |
| CAS Number | 565-60-6 | [2][6] |
| Molecular Formula | C₆H₁₄O | [1][6] |
| Molar Mass | 102.17 g/mol | [1][6] |
| Appearance | Colorless liquid | [2][7] |
| Boiling Point | 131-134 °C | [7] |
| Solubility in Water | 19 g/L | [2] |
Putative Biosynthesis in Plants
While the precise enzymatic steps for this compound synthesis in plants have not been fully elucidated, its structure strongly suggests a link to amino acid catabolism, analogous to the formation of fusel alcohols in yeast. The most probable route is a variation of the Ehrlich pathway, starting from the branched-chain amino acid L-isoleucine.
Causality Behind the Proposed Pathway: The conversion of amino acids into alcohols is a well-established metabolic process for shedding excess nitrogen and carbon. L-isoleucine provides the exact carbon skeleton required for this compound. The pathway involves three key steps: transamination to a keto acid, decarboxylation to an aldehyde, and subsequent reduction to the final alcohol. This sequence is energetically favorable and utilizes common enzyme families found in plants.
Caption: Putative biosynthetic pathway of this compound from L-isoleucine.
Ecological Role: A Key Mediator of Interspecies Communication
As a volatile semiochemical, this compound is positioned to play a crucial role in how plants interact with their environment, influencing the behavior of insects and microbes.
Plant-Pathogen Interactions and Defense Priming
The most compelling evidence for the function of this class of molecules comes from studies on the closely related compound, 3-pentanol. Exposure of Arabidopsis thaliana seedlings to gaseous 3-pentanol has been shown to elicit an induced systemic resistance response against the bacterial speck pathogen Pseudomonas syringae.[8][9] This phenomenon, known as "priming," does not activate defenses directly but prepares the plant to respond more rapidly and robustly upon actual pathogen attack.
Mechanism of Action: This priming effect is mediated through the two primary defense-signaling phytohormones: salicylic acid (SA) and jasmonic acid (JA).[8][9] Exposure to the volatile leads to the upregulation of key defense-related genes, such as Pathogenesis-Related 1 (PR1), a marker for the SA pathway, and Plant Defensin 1.2 (PDF1.2), a marker for the JA pathway.[9] This coordinated activation allows the plant to mount a broad-spectrum defense.
Caption: Signaling pathway for plant defense priming by related pentanol volatiles.
Plant-Insect Interactions
Volatile compounds are central to plant-insect interactions, acting as attractants for pollinators or as deterrents for herbivores.[10][11] this compound's presence in floral scents suggests a potential role in attracting pollinators.[12][13] Furthermore, its structural similarity to known insect semiochemicals, such as 3-Methyl-2-hexanol (a pheromone component for some longhorned beetles), implies it may be involved in more complex signaling, potentially as part of a synergistic blend of attractants or repellents.[14]
Methodologies for Investigation
Studying the role of a volatile metabolite requires a multi-faceted approach combining analytical chemistry, molecular biology, and plant pathology. The protocols described here form a self-validating system, where analytical identification is coupled with functional bioassays and genetic validation.
Experimental Workflow Overview
The logical flow of investigation begins with the detection and quantification of the compound in the plant's headspace, followed by controlled experiments to test its biological activity, and finally, molecular analysis to uncover the underlying mechanisms.
Caption: A comprehensive experimental workflow for studying plant volatiles.
Protocol 1: Analysis of Volatiles by HS-SPME-GC-MS
Justification: Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and robust method for trapping volatile compounds from a sample's headspace.[15] Coupling it with Gas Chromatography-Mass Spectrometry (GC-MS) allows for high-resolution separation and definitive identification of the analytes.
Methodology:
-
Sample Preparation: Enclose a known weight of plant tissue (e.g., 1-2g of leaves) in a 20 mL glass headspace vial. Seal with a magnetic screw cap containing a PTFE/silicone septum.
-
Internal Standard: Add 10 µL of an internal standard solution (e.g., 4-methyl-2-pentanol at 33 mg/L in a suitable solvent) to allow for semi-quantification.[15] The choice of an internal standard with similar chemical properties but unlikely to be present in the sample is critical for validation.
-
Incubation: Incubate the vial at a controlled temperature (e.g., 40°C) for 30 minutes to allow volatiles to equilibrate in the headspace.
-
Extraction: Expose a DVB/CAR/PDMS SPME fiber to the vial's headspace for a defined period (e.g., 30 minutes) under continued incubation. This three-phase fiber is effective for trapping a broad range of volatile and semi-volatile compounds.
-
Desorption and Analysis: Immediately transfer the fiber to the heated injection port (e.g., 250°C) of a GC-MS system, where the trapped analytes are desorbed onto the analytical column.
-
GC-MS Conditions:
-
Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 40°C, hold for 2 min, then ramp at 5°C/min to 240°C, and hold for 5 min.
-
MS Detection: Operate in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 35-400.
-
-
Identification: Identify compounds by comparing their mass spectra with reference libraries (e.g., NIST) and by matching their retention indices with known values.
Protocol 2: In Vitro Plant Defense Priming Bioassay
Justification: The I-plate system provides a controlled environment to test the effects of airborne compounds on plant physiology by physically separating the volatile source from the plant material while allowing shared headspace.[9] This design definitively proves that the observed effects are due to the volatile signal alone.
Methodology:
-
Plate Setup: Use a partitioned square petri dish (I-plate). In one compartment, place a sterile filter paper or cotton ball. In the other compartment, place sterile growth medium (e.g., Murashige and Skoog) and sow surface-sterilized Arabidopsis thaliana seeds.
-
Volatile Exposure: After a period of initial growth (e.g., 7-10 days), apply a solution of this compound (e.g., 10 µL of a 10 µM solution) to the filter paper in the empty compartment. Use a solvent-only control in separate plates. Seal the plates to allow the compound to volatilize and fill the shared headspace.
-
Exposure Period: Co-cultivate the seedlings in the presence of the volatile for 7 days.
-
Pathogen Challenge: After the exposure period, inoculate the leaves of the seedlings with a suspension of Pseudomonas syringae pv. tomato DC3000 (e.g., 10⁵ cfu/mL).
-
Disease Quantification: After 3-4 days post-inoculation, quantify disease severity by either counting bacterial colony-forming units (CFUs) per leaf disc or by scoring visual symptoms (e.g., lesion area, chlorosis). A statistically significant reduction in disease severity compared to the control demonstrates a priming effect.
Conclusion and Future Perspectives
This compound is an intriguing plant metabolite that stands at the crossroads of primary metabolism and chemical ecology. While its role is often inferred from related compounds, the evidence strongly suggests it functions as a semiochemical involved in plant defense and potentially in pollinator attraction. Its ability to prime the plant immune system via the SA and JA pathways makes it and similar molecules compelling candidates for the development of novel, environmentally-benign crop protection strategies.
Key research questions that remain to be addressed include:
-
Enzymatic Confirmation: Identification and characterization of the specific plant enzymes (aminotransferases, decarboxylases, dehydrogenases) responsible for its biosynthesis.
-
Receptor Identification: Uncovering the plant receptors that perceive this compound and related volatiles to initiate the downstream signaling cascade.
-
Ecological Specificity: Determining the specific insects (pests, predators, or pollinators) that respond to this compound in a natural setting.
-
Abiotic Stress Link: Investigating whether the emission of this compound is induced by specific abiotic stresses, such as drought or heat, and its functional role in mitigating such stress.
Answering these questions will not only deepen our fundamental understanding of plant communication but may also unlock new avenues for sustainable agriculture and the development of plant-inspired chemical technologies.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11261, this compound. Available: [Link]
-
Song, G. C., & Ryu, C. M. (2013). Gaseous 3-pentanol primes plant immunity against a bacterial speck pathogen, Pseudomonas syringae pv. tomato via salicylic acid and jasmonic acid-dependent signaling pathways in Arabidopsis. Frontiers in Plant Science, 4, 366. Available: [Link]
-
Wikipedia. (2023). This compound. Available: [Link]
-
The Pherobase. (2025). Semiochemical compound: 3-Methylpentan-2-ol. Available: [Link]
-
ChemBK. (2024). This compound. Available: [Link]
-
The Good Scents Company. (n.d.). This compound. Available: [Link]
-
Song, G. C., et al. (2015). Effects of gaseous 1-pentanol, 2-pentanol, and 3-pentanol on Arabidopsis systemic resistance. ResearchGate. Available: [Link]
-
Gorman, Z., et al. (2021). The Synthesis of Pentyl Leaf Volatiles and Their Role in Resistance to Anthracnose Leaf Blight. National Institutes of Health. Available: [Link]
-
Mittler, R. (2014). Abiotic and biotic stress combinations. PubMed. Available: [Link]
-
Jardine, K., et al. (2022). Cell wall ester modifications and volatile emission signatures of plant response to abiotic stress. PubMed. Available: [Link]
-
OSADHI. (n.d.). List of plants having phytochemicals: this compound. Available: [Link]
-
Lucini, L., & Bernardo, L. (2023). Biotic and Abiotic Stressors in Plant Metabolism. MDPI. Available: [Link]
-
Lankinen, Å., et al. (2021). Floral scent and pollinator visitation in relation to floral colour morph in the mixed-mating annual herb Collinsia heterophylla. Oikos. Available: [Link]
-
Human Metabolome Database. (2017). Showing metabocard for this compound (HMDB0062726). Available: [Link]
-
Suzuki, N., et al. (2014). Abiotic and biotic stress combinations. University of North Texas. Available: [Link]
-
Huang, P., et al. (2024). Pentyl leaf volatiles promote insect and pathogen resistance via enhancing ketol-mediated defense responses. Plant Physiology. Available: [Link]
-
Raguso, R. A. (2009). Relationship between Floral Fragrance Composition and Type of Pollinator. ResearchGate. Available: [Link]
-
Krüger, H., & Schulz, H. (2007). Analytical techniques for medicinal and aromatic plants. ResearchGate. Available: [Link]
-
CABI BioProtection Portal. (2023). Semiochemicals beginner's guide: Types and how to use. Available: [Link]
-
Bouzroud, S., et al. (2018). Plant Responses to Simultaneous Biotic and Abiotic Stress: Molecular Mechanisms. MDPI. Available: [Link]
-
Sinu, P. A. (2019). A Review of Interactions between Insect Biological Control Agents and Semiochemicals. MDPI. Available: [Link]
-
Whitehead, M. R., & Peakall, R. (2009). Integrating floral scent, pollination ecology and population genetics. Functional Ecology. Available: [Link]
-
Lu, Y., et al. (2012). Analytical methods for tracing plant hormones. PubMed. Available: [Link]
-
Tokyo University of Science. (2021). A minty-fresh solution: Using a menthol-like compound to activate plant immune mechanisms. Phys.org. Available: [Link]
-
Widelski, J., et al. (2020). Analytical Methods for Detection of Plant Metabolomes Changes in Response to Biotic and Abiotic Stresses. National Institutes of Health. Available: [Link]
-
Abd El-Ghany, N. M. (2019). Semiochemicals for controlling insect pests. Journal of Plant Protection Research. Available: [Link]
-
Ramya, M., et al. (2022). Roles of flower scent in bee-flower mediations: a review. Journal of Ecology and Environment. Available: [Link]
-
Tristezza, M., et al. (2024). Valorization of Organic Third-Category Fruits Through Vinegar Fermentation: A Laboratory-Scale Evaluation of Apples, Peaches, and Clementines. MDPI. Available: [Link]
-
Cann, A. F., & Liao, J. C. (2009). Pentanol isomer synthesis in engineered microorganisms. Applied Microbiology and Biotechnology. Available: [Link]
-
Danzì, D. (2022). Analytical Strategies For The Characterization Of Botanicals. University of Turin. Available: [Link]
-
Isah, T. (2019). The Multifunctional Roles of Polyphenols in Plant-Herbivore Interactions. MDPI. Available: [Link]
-
Byers, K. J., et al. (2019). Floral Scent Variation in the Heterostylous Species Gelsemium sempervirens. National Institutes of Health. Available: [Link]
-
Schiestl, F. P., & Dötterl, S. (2019). The role of volatiles in plant communication. The Plant Journal. Available: [Link]
-
Singh, P., & Sharma, A. (2022). Metabolic Perturbation and Synthetic Biology Strategies for Plant Terpenoid Production—An Updated Overview. MDPI. Available: [Link]
Sources
- 1. 3-Methylpentan-2-ol | C6H14O | CID 11261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [thegoodscentscompany.com]
- 4. hmdb.ca [hmdb.ca]
- 5. Semiochemical compound: 3-Methylpentan-2-ol | C6H14O [pherobase.com]
- 6. scbt.com [scbt.com]
- 7. chembk.com [chembk.com]
- 8. Gaseous 3-pentanol primes plant immunity against a bacterial speck pathogen, Pseudomonas syringae pv. tomato via salicylic acid and jasmonic acid-dependent signaling pathways in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The role of volatiles in plant communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Valorization of Organic Third-Category Fruits Through Vinegar Fermentation: A Laboratory-Scale Evaluation of Apples, Peaches, and Clementines [mdpi.com]
A Toxicological Deep Dive into 3-Methyl-2-pentanol: A Guide for Researchers
Prepared by a Senior Application Scientist
This technical guide offers an in-depth toxicological profile of 3-Methyl-2-pentanol (CAS No. 565-60-6), a secondary alcohol with applications as a flavoring agent and its presence as a natural metabolite in various plants.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of its potential hazards. Given the limited availability of direct toxicological data for this compound, this guide incorporates a read-across approach, leveraging data from the structurally similar analogue, 4-methyl-2-pentanol (also known as methyl isobutyl carbinol or MIBC), to provide a more complete safety assessment. This approach is scientifically justified by the close structural relationship and predicted similar metabolic pathways of these branched-chain hexanols.
Chemical Identity and Physicochemical Properties
This compound is a colorless liquid with the molecular formula C6H14O.[3][4] Its structure features a six-carbon chain with a hydroxyl group on the second carbon and a methyl group on the third. Understanding its physicochemical properties is fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME) profile, and thus its potential toxicity.
| Property | Value | Source |
| Molecular Weight | 102.17 g/mol | [1][4] |
| Boiling Point | 134.3 °C | [2] |
| Density | 0.8307 g/cm³ at 20 °C | [2] |
| Water Solubility | 19 g/L | [2] |
| Flash Point | 40.56 °C | [5] |
Hazard Identification and Classification
Based on aggregated data from multiple sources, this compound is classified as a flammable liquid and a substance that causes serious eye irritation.[1][3][4]
GHS Hazard Statements:
This initial hazard classification underscores the importance of handling this chemical with appropriate personal protective equipment (PPE), particularly eye protection, and in well-ventilated areas away from ignition sources.
Toxicological Profile: A Read-Across Approach
Due to the scarcity of publicly available toxicological studies specifically for this compound, we will utilize data from its structural isomer, 4-methyl-2-pentanol, to infer potential toxicities. This read-across is predicated on the similar functional groups and carbon skeleton, suggesting comparable metabolic pathways and toxicological targets.
Acute Toxicity
Acute toxicity studies are crucial for determining the potential for adverse effects after a single, short-term exposure.
| Endpoint | Species | Route | Value | Analogue | Source |
| LD50 | Rat | Oral | 2260 mg/kg bw | 4-methyl-2-pentanol | |
| LD50 | Rabbit | Dermal | 2870 mg/kg bw | 4-methyl-2-pentanol | |
| LC50 | Rat | Inhalation | >16 mg/L (4 hours) | 4-methyl-2-pentanol |
These data suggest that this compound likely has low acute toxicity via oral and dermal routes of exposure. Inhalation of high concentrations may lead to central nervous system depression, a common effect of organic solvents.
Irritation and Sensitization
Skin Irritation: A study on rabbits with undiluted 4-methyl-2-pentanol applied for four hours under semi-occlusive conditions (OECD TG 404) resulted in well-defined erythema and slight edema. Desquamation of the skin was also observed, with effects resolving within 10 to 12 days in most animals. This suggests that this compound is likely a skin irritant.
Eye Irritation: Consistent with its GHS classification, this compound is expected to be a serious eye irritant. Data on analogous compounds confirm that direct contact with the eye can cause significant, though reversible, ocular lesions. For instance, studies on similar alcohols have shown hyperaemic blood vessels and swelling of the eyelids.[6]
Skin Sensitization: There is no direct data available for the skin sensitization potential of this compound. Further testing, such as the Local Lymph Node Assay (LLNA), would be required to definitively assess this endpoint.
Repeated Dose Toxicity
Repeated dose toxicity studies are essential for understanding the effects of long-term, low-level exposures. A 6-week inhalation study in rats with 4-methyl-2-pentanol (OECD TG 407/412) showed no exposure-related deaths, clinical signs of toxicity, or effects on body weight, hematology, or histopathology at concentrations up to 3.70 mg/L. This suggests a low potential for systemic toxicity from repeated inhalation exposure to this compound.
Genotoxicity
Genotoxicity assays are critical for identifying substances that can cause genetic damage, which may lead to cancer or heritable diseases. A comprehensive assessment typically involves a battery of in vitro and in vivo tests. While no specific genotoxicity data for this compound was found, the ultimate metabolite of 4-methyl-2-pentanol tested negative in a bacterial reverse mutation assay (Ames test) and an in vitro chromosomal aberration assay.[7]
Carcinogenicity
There are no direct carcinogenicity studies on this compound. A two-year chronic inhalation study on the metabolite of 4-methyl-2-pentanol in rats did not indicate a carcinogenic potential relevant to humans.[7]
Reproductive and Developmental Toxicity
Data from studies on related compounds suggest that this compound is not expected to be a specific reproductive or developmental toxin.[7] For example, prenatal inhalation toxicity studies on 3-methyl-1-butanol in rats and rabbits did not show any signs of embryo-/fetotoxicity or teratogenic effects.[8]
Experimental Protocols: A Methodological Overview
To ensure the trustworthiness and reproducibility of toxicological data, standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are followed. Below are overviews of key experimental workflows.
Acute Dermal Irritation/Corrosion (Following OECD TG 404)
This test is designed to assess the potential of a substance to cause reversible or irreversible skin damage.
Caption: Workflow for the Acute Dermal Irritation test (OECD TG 404).
In Vitro Mammalian Chromosomal Aberration Test (Following OECD TG 473)
This assay identifies substances that cause structural damage to chromosomes in cultured mammalian cells.
Caption: Workflow for the In Vitro Chromosomal Aberration Test (OECD TG 473).
Conclusion and Future Directions
The available data, supplemented by a read-across approach from the structural analogue 4-methyl-2-pentanol, indicates that this compound is a flammable liquid that poses a risk of serious eye irritation and potential skin irritation. The acute systemic toxicity appears to be low, and there is no current evidence to suggest genotoxic, carcinogenic, or reproductive hazards.
However, it is crucial to acknowledge the data gaps for this compound. To build a more robust toxicological profile, future research should prioritize conducting studies according to OECD guidelines for key endpoints, including:
-
Acute toxicity (oral, dermal, and inhalation)
-
Skin sensitization (e.g., OECD TG 429)
-
Genotoxicity (a full battery including an in vivo study, e.g., OECD TG 474)
-
Repeated dose toxicity (e.g., a 28-day oral study, OECD TG 407)
This targeted testing would provide the necessary data to refine the risk assessment and ensure the safe handling and use of this compound in all relevant applications.
References
-
PubChem. 3-Methylpentan-2-ol | C6H14O | CID 11261. National Institutes of Health. [Link]
-
Wikipedia. This compound. [Link]
-
The Good Scents Company. This compound. [Link]
-
Regulations.gov. REPORT 97 10 42 412 C ACUTE EYE IRRITATION/CORROSION LA 409. [Link]
-
National Institute for Environmental Health Sciences. OECD Test Guideline 405: Acute Eye Irritation/Corrosion (updated 2012). [Link]
-
NICNAS. 2-Pentanol, 4-methyl-: Human health tier II assessment. Australian Government Department of Health. [Link]
-
PubMed. Studies on the prenatal toxicity of 3-methyl-1-butanol and 2-methyl-1-propanol in rats and rabbits following inhalation exposure. National Library of Medicine. [Link]
Sources
- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. oecd.org [oecd.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. 3-Methylpentan-2-ol | C6H14O | CID 11261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. oecd.org [oecd.org]
- 8. Studies on the prenatal toxicity of 3-methyl-1-butanol and 2-methyl-1-propanol in rats and rabbits following inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic analysis of 3-Methyl-2-pentanol (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Analysis of 3-Methyl-2-pentanol
Authored by a Senior Application Scientist
Introduction: The Molecular Blueprint of this compound
This compound (CAS No: 565-60-6) is a secondary alcohol with the molecular formula C₆H₁₄O.[1][2] As a chiral molecule, its structure presents a fascinating case for spectroscopic elucidation. For researchers in materials science, organic synthesis, and drug development, the unambiguous confirmation of its structure is paramount. This guide provides an in-depth analysis of this compound using a multi-technique spectroscopic approach, integrating Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Our focus is not merely on the data but on the underlying principles that make this combination of techniques a self-validating system for structural verification.
Part 1: Infrared (IR) Spectroscopy - Probing Functional Groups
Expertise & Experience: The "Why" of IR Analysis
IR spectroscopy is the initial, rapid, and non-destructive method of choice for identifying the functional groups within a molecule. For an alcohol like this compound, we are primarily looking for two key signatures: the hydroxyl (O-H) group and the carbon-oxygen (C-O) single bond. The presence and position of these bands provide immediate, high-confidence confirmation of the alcohol functional group.
The O-H bond, when involved in intermolecular hydrogen bonding as is typical for a neat liquid sample, produces a characteristically strong and broad absorption band.[3][4] The C-O stretching vibration is also highly diagnostic. Its frequency allows us to differentiate between primary, secondary, and tertiary alcohols.[3][5] For a secondary alcohol like this compound, this peak is expected to appear in the 1150-1075 cm⁻¹ range.[5]
Experimental Protocol: Acquiring the IR Spectrum
-
Instrument Preparation : Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan : Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals from the final sample spectrum.
-
Sample Application : Place a single drop of this compound directly onto the ATR crystal, ensuring the crystal surface is fully covered.
-
Spectrum Acquisition : Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a high signal-to-noise ratio. The standard acquisition range is 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Processing : The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Data Interpretation: The Spectrum of this compound
The IR spectrum of this compound will be dominated by the following key absorption bands:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Significance |
| O-H Stretch | 3600 - 3200 | Strong, very broad | Confirms the presence of the hydroxyl group, broadened by hydrogen bonding.[3][6] |
| C-H Stretch (sp³) | 3000 - 2850 | Strong, sharp | Indicates the aliphatic C-H bonds of the pentyl chain and methyl groups.[7] |
| C-O Stretch | ~1100 | Strong | Its position is characteristic of a secondary alcohol.[3][5] |
The presence of a strong, broad band around 3350 cm⁻¹ and a strong band near 1100 cm⁻¹ provides compelling evidence for the presence of a secondary alcohol functional group.
Visualization: IR Analysis Workflow
Caption: Workflow for IR Spectroscopic Analysis.
Part 2: Nuclear Magnetic Resonance (NMR) - Mapping the Carbon-Hydrogen Framework
Expertise & Experience: The Logic of NMR
While IR confirms functional groups, NMR spectroscopy provides a detailed map of the atomic connectivity. ¹H NMR reveals the electronic environment of each unique proton and its neighboring protons, while ¹³C NMR does the same for the carbon skeleton. For this compound, with its multiple chiral centers and diastereotopic protons, NMR is essential for definitive structural confirmation.
Visualization: Structure and Atom Labeling
Caption: Key MS fragmentation pathways for this compound.
Part 4: Integrated Analysis & Safety
Trustworthiness: A Self-Validating System
No single technique provides a complete picture. The true power of this analysis lies in the synergy of the three methods.
-
IR identifies the compound as an alcohol.
-
MS confirms the molecular weight (102 amu) and suggests a secondary alcohol structure through its characteristic fragmentation (base peak m/z 45).
-
NMR provides the final, unambiguous proof, mapping out the precise carbon-hydrogen framework and confirming the this compound connectivity.
This integrated approach constitutes a self-validating system where each piece of data corroborates the others, leading to a trustworthy and definitive structural assignment.
Visualization: Integrated Workflow
Caption: Integrated workflow for structural elucidation.
Authoritative Grounding: Safety and Handling
This compound is a flammable liquid and vapor. [2]It can cause eye irritation. [2]Standard laboratory safety protocols must be followed. Always handle this chemical in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [8]Keep away from heat, sparks, and open flames. [9][10]Store in a tightly closed container in a cool, dry place. [10]
Conclusion
The spectroscopic analysis of this compound is a clear demonstration of modern analytical chemistry principles. Through the logical application of IR, NMR, and MS, we can move from a general functional group identification to a precise molecular weight and fragmentation pattern, and finally to a complete, high-resolution structural map. This integrated, self-validating methodology provides the high level of certainty required for advanced research and development applications.
References
-
Spectroscopy Online. (2017). Alcohols—The Rest of the Story. [Link]
-
NIST. (n.d.). 3-Ethyl-3-methyl-2-pentanol. In NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). 2-Pentanol, 3-methyl-. In NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). 3-Pentanol, 2-methyl-. In NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). 2-Pentanol, 3-methyl- Reaction thermochemistry data. In NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). 2-Pentanol, 3-methyl- IR Spectrum. In NIST Chemistry WebBook. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11261, 3-Methylpentan-2-ol. [Link]
-
Química Organica.org. (n.d.). IR Spectrum: Alcohols and Phenols. [Link]
-
Quora. (2020). An analyst is asked to oxidize a secondary alcohol to ketone. What single characteristic feature in IR spectra should the analyst look for in order to verify the feasibility of the reaction?. [Link]
-
NC State University Libraries. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition. [Link]
-
Wiley-VCH GmbH. (n.d.). 2-Pentanol, 3-methyl-. In SpectraBase. [Link]
-
Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Brainly. (2023). The following is the mass spectrum of 3-methyl-2-butanol.... [Link]
-
Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]
-
UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
-
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Chemistry LibreTexts. (2025). 13.8: Mass Spectrometry of Some Common Functional Groups. [Link]
Sources
- 1. 2-Pentanol, 3-methyl- [webbook.nist.gov]
- 2. 3-Methylpentan-2-ol | C6H14O | CID 11261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 4. quora.com [quora.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
The Unsung Hexanol: A Technical History of 3-Methyl-2-pentanol
A deep dive into the probable emergence and characterization of a versatile secondary alcohol, framed within the context of synthetic organic chemistry's formative years.
Introduction: Situating a Molecule in Chemical History
3-Methyl-2-pentanol, a C6 secondary alcohol, is a compound that, like many of its contemporaries, lacks a singular, celebrated moment of discovery. Its emergence is more aptly understood as a product of the systematic expansion of synthetic organic chemistry in the late 19th and early 20th centuries. This period was characterized by a fervent exploration of new reactions to construct carbon-carbon bonds and functionalize molecules, leading to the synthesis of countless new compounds. This guide reconstructs the likely historical pathways for the first synthesis and characterization of this compound, offering insights for researchers and drug development professionals into the foundational techniques of organic synthesis.
The Dawn of Synthetic Alcohols: A World Before Grignard
Prior to the turn of the 20th century, the synthesis of a specific secondary alcohol like this compound would have been a considerable challenge. The development of organic synthesis was in its nascent stages, with chemists beginning to move beyond the study of naturally derived compounds to the creation of novel structures.[1][2][3] The landmark synthesis of urea by Friedrich Wöhler in 1828 had shattered the theory of vitalism, opening the door for laboratory synthesis of organic molecules.[2][3]
Early methods for creating alcohols often involved the reduction of aldehydes and ketones, though selective reducing agents were not as readily available as they are today. Reactions like the Cannizzaro reaction, discovered in 1853, could produce alcohols and carboxylic acids from aldehydes, but were limited in scope.
The Grignard Revolution: A Plausible First Synthesis
The discovery of the Grignard reaction by François Auguste Victor Grignard in 1900 was a watershed moment in organic synthesis and provides the most probable route for the first intentional synthesis of this compound.[4][5] Grignard's method of creating organomagnesium halides (Grignard reagents) provided a robust and versatile tool for forming carbon-carbon bonds.[5][6] The reaction of a Grignard reagent with an aldehyde or ketone offered a direct pathway to secondary and tertiary alcohols.[4][7][8]
Hypothetical Synthesis Protocol (circa early 1900s)
The synthesis of this compound via a Grignard reaction could have been approached in two principal ways:
Route A: Acetaldehyde and sec-Butylmagnesium Bromide
-
Preparation of the Grignard Reagent: 2-Bromobutane would be reacted with magnesium metal in anhydrous diethyl ether to form sec-butylmagnesium bromide.
-
Reaction with Aldehyde: The freshly prepared Grignard reagent would then be slowly added to a solution of acetaldehyde in diethyl ether.
-
Workup: The resulting magnesium alkoxide would be hydrolyzed with a dilute acid (such as hydrochloric or sulfuric acid) to yield this compound.
Route B: Propionaldehyde and Isopropylmagnesium Bromide
-
Preparation of the Grignard Reagent: 2-Bromopropane would be reacted with magnesium metal in anhydrous ether to form isopropylmagnesium bromide.
-
Reaction with Aldehyde: This Grignard reagent would be added to propionaldehyde.
-
Workup: Acidic hydrolysis of the intermediate would produce this compound.
Structural Elucidation in a Pre-Spectroscopic Era
Without the aid of modern spectroscopic techniques like NMR and IR, the characterization of a newly synthesized compound such as this compound would have relied on a combination of physical properties and chemical tests.
Physical Properties
-
Boiling Point: Careful fractional distillation would have been used to purify the alcohol, and its boiling point would be a key identifying characteristic.
-
Density and Refractive Index: These physical constants would also be measured and compared to other known alcohols.
-
Solubility: The solubility of the alcohol in water and other solvents would provide clues about its polarity and molecular size.[9]
Chemical Tests
A battery of qualitative tests would have been employed to confirm the functional group and aspects of the structure:
| Test | Purpose | Expected Result for this compound |
| Sodium Fusion Test | To detect the presence of elements other than C, H, O. | Negative for N, S, halogens. |
| Lucas Test | To distinguish between primary, secondary, and tertiary alcohols. | A cloudy solution would form within 5-10 minutes, indicating a secondary alcohol.[9] |
| Chromic Acid (Jones) Test | To test for the presence of a primary or secondary alcohol. | The orange-red chromic acid solution would turn green, indicating oxidation of the alcohol. |
| Iodoform Test | To detect a methyl ketone or an alcohol that can be oxidized to a methyl ketone. | Positive, as the hydroxyl group is on the second carbon, which would oxidize to a methyl ketone. A yellow precipitate of iodoform would be observed.[9] |
Derivative Formation
A crucial step in the identification process would be the formation of a solid derivative with a sharp melting point. For alcohols, common derivatives included esters like the 3,5-dinitrobenzoate.[9] The melting point of this crystalline derivative could be compared with known compounds or used as a reference for the newly synthesized molecule.
The Rise of Spectroscopy and Modern Synthesis
The mid-20th century saw the advent of spectroscopic techniques that revolutionized structural elucidation.
-
Infrared (IR) Spectroscopy: The presence of a broad absorption band in the 3300-3500 cm⁻¹ region would definitively confirm the hydroxyl group, while a strong C-O stretching band around 1100 cm⁻¹ would further support the alcohol functionality.[10][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide an unambiguous structural determination, showing the connectivity of all atoms in the molecule.[13] The chemical shift of the proton on the carbon bearing the hydroxyl group (the carbinol proton) would be a key indicator.[10]
Modern synthetic methods for this compound still often rely on the Grignard reaction due to its efficiency and versatility.[14][15] However, other methods such as the reduction of the corresponding ketone (3-methyl-2-pentanone) with reducing agents like sodium borohydride or lithium aluminum hydride are also common.[15][16]
Conclusion: An Archetype of Synthetic Progress
The story of this compound is, in essence, the story of the evolution of synthetic organic chemistry. While it may not have a dramatic discovery narrative, its probable synthesis through the groundbreaking Grignard reaction and its characterization using the classical methods of the time place it firmly within the great expansion of chemical knowledge in the early 20th century. For today's researchers, understanding this historical context provides a deeper appreciation for the powerful tools now at their disposal and the foundational discoveries upon which modern drug development and materials science are built.
References
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Historical survey of the development and importance of Organic Chemistry. (n.d.).
- Wikipedia. (2024, January 5). Friedel–Crafts reaction.
- Thieme Chemistry. (n.d.). The Friedel–Crafts Alkylation and Acylation Reactions. SYNFORM.
- Nicolaou, K. C. (2014). Organic synthesis: the art and science of replicating the molecules of living nature and creating others like them in the laboratory. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 372(2015), 20130349.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- Chemistry.Com.Pk. (2014, March 5). Organic Synthesis: A Brief History (1/2).
- Organic Chemistry Milestones. (2018, June 10).
- History of Organic Syntheses. (2013, August 13).
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Katz, I. (n.d.). Ethanol Adopt a Compound History Timeline. Prezi.
- Kimia. (n.d.). The History of Ethanol.
- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
- Fang, X., Bandarage, U. K., Wang, T., Schroeder, J. D., & Garvey, D. S. (2001). First examples of oxidizing secondary alcohols to ketones in the presence of the disulfide functional group: synthesis of novel diketone disulfides. The Journal of Organic Chemistry, 66(11), 4019–4021.
- Wikipedia. (2024, January 10). Grignard reaction.
- Organic Chemistry Tutor. (n.d.). Alcohol Synthesis: From Simple to Complex.
- Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I.
- Wikipedia. (2024, January 10). Grignard reagent.
- The Science Creative Quarterly. (2006, January 6). EVOLUTION OF ALCOHOL SYNTHESIS.
- Wikipedia. (2024, January 10). Alcohol (chemistry).
- Journal of Chemical Education. (2013, September 20). Identification of an Alcohol with 13C NMR Spectroscopy.
- Wikisource. (2019, August 7). Popular Science Monthly/Volume 43/May 1893/The Discovery of Alcohol and Distillation.
- Identification of an Unknown: Alcohol, Aldehyde or Ketone?. (n.d.).
- Oregon State University. (n.d.). Spectroscopy of Alcohols.
- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
- Fiveable. (n.d.). Spectroscopy of Alcohols and Phenols | Organic Chemistry Class Notes.
- Ace Chemistry. (n.d.). Grignard Reagents and related organic synthesis.
- Synthesis and Structure of Alcohols. (n.d.).
- Asian Journal of Chemistry. (2015, January 10). Synthesis of C6 Acetylenic Alcohols.
- Spectroscopy Online. (2017, April 1). Alcohols—The Rest of the Story.
- ResearchGate. (2025, August 6). Synthesis of medium-chain length (C6–C10) fuels and chemicals via β-oxidation reversal in Escherichia coli | Request PDF.
- Google Patents. (n.d.). US4616040A - Production of C2 -C6 aliphatic alcohols.
- YouTube. (2021, January 21). 12.3 Synthesis of Alcohols | Organic Chemistry.
Sources
- 1. bowenstaff.bowen.edu.ng [bowenstaff.bowen.edu.ng]
- 2. Organic synthesis: the art and science of replicating the molecules of living nature and creating others like them in the laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.com.pk [chemistry.com.pk]
- 4. Grignard reaction - Wikipedia [en.wikipedia.org]
- 5. Grignard reagent - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Khan Academy [khanacademy.org]
- 8. Grignard Reagents and related organic synthesis – Ace Chemistry [acechemistry.co.uk]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Spectroscopy of Alcohols [sites.science.oregonstate.edu]
- 11. fiveable.me [fiveable.me]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. crab.rutgers.edu [crab.rutgers.edu]
- 16. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes & Protocols: 3-Methyl-2-pentanol as a Versatile Solvent in Modern Organic Synthesis
Abstract
The pursuit of sustainable and efficient chemical processes has catalyzed the investigation of alternative solvent systems that offer improved safety profiles and operational advantages.[1] 3-Methyl-2-pentanol, a secondary amyl alcohol, emerges as a compelling candidate, providing a unique combination of physical properties that render it suitable for a variety of applications in organic synthesis.[2] With a higher boiling point than many traditional ethereal solvents, it allows for a broader range of reaction temperatures while maintaining favorable solvency for a wide spectrum of organic compounds. This guide provides an in-depth exploration of this compound as a reaction solvent, detailing its physicochemical properties, applications in key synthetic transformations, and comprehensive, field-proven protocols for its use.
Introduction: Re-evaluating Amyl Alcohols in Synthesis
The selection of a solvent is a critical parameter that can profoundly influence reaction kinetics, yield, and purity. For decades, chemists have relied on a standard toolkit of ethereal and hydrocarbon solvents. However, the principles of Green Chemistry encourage a shift towards solvents derived from renewable resources or those that offer a reduced environmental footprint and enhanced safety.[3][4][5]
Amyl alcohols, a class of C5 alcohols, represent a family of solvents with diverse and useful properties.[2] this compound (CAS: 565-60-6), a secondary alcohol, is particularly noteworthy.[6] Its branched structure and hydroxyl group impart a balance of polar and non-polar characteristics, making it an excellent solvent for various natural and synthetic gums, resins, and other organic molecules.[2][7] This document serves as a technical guide for researchers, chemists, and process development professionals to effectively integrate this compound into their synthetic workflows.
Physicochemical Properties & Solvent Characteristics
A thorough understanding of a solvent's physical properties is fundamental to its effective application. The key properties of this compound are summarized below, providing a basis for its comparison with more conventional solvents.
| Property | Value | Source |
| IUPAC Name | 3-Methylpentan-2-ol | [6] |
| Synonyms | sec-Butyl methyl carbinol | [6] |
| CAS Number | 565-60-6 | [6][8] |
| Molecular Formula | C₆H₁₄O | [6][8] |
| Molecular Weight | 102.18 g/mol | [6][8] |
| Appearance | Colorless Liquid | [8] |
| Boiling Point | 131-134 °C | [8] |
| Melting Point | -59 °C | [8] |
| Density | ~0.815 - 0.831 g/mL at 20-25 °C | [8] |
| Refractive Index (n20/D) | ~1.416 - 1.421 | [8] |
| Solubility in Water | Slightly soluble | [7] |
| Azeotrope with Water | Forms an azeotrope | [7] |
The relatively high boiling point of this compound is a significant advantage, permitting reactions to be conducted at elevated temperatures without the need for high-pressure apparatus. This can be particularly beneficial for reactions involving less reactive substrates or for driving equilibria towards product formation.
Logical Workflow for Solvent Evaluation
The decision to replace a standard solvent with an alternative like this compound should be systematic. The following workflow illustrates the key decision points.
Caption: Logical workflow for evaluating this compound as a solvent.
Core Applications & Methodologies
While this compound is a versatile general-purpose solvent, its properties make it particularly well-suited for specific classes of organic reactions.
Grignard Reactions
The synthesis of alcohols via the addition of Grignard reagents to carbonyl compounds is a cornerstone of organic synthesis.[9] Traditionally conducted in anhydrous ethers like diethyl ether or tetrahydrofuran (THF), these reactions can benefit from solvents with higher boiling points. The analogous tertiary alcohol, 2-methyl-2-pentanol, has been explored as a greener alternative to THF for Grignard reactions, suggesting the utility of this solvent class.[10] The elevated reaction temperatures achievable in this compound can facilitate the reaction of less reactive alkyl or aryl halides.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly basic and react violently with protic sources, including water. The solvent and glassware must be rigorously dried.
-
Inert Atmosphere: Oxygen can oxidize the Grignard reagent, reducing its efficacy. An inert atmosphere (Nitrogen or Argon) is essential.
-
Temperature Control: The initial formation of the Grignard reagent is exothermic and requires careful temperature management. The subsequent reaction with the carbonyl compound may require heating, which is where the high boiling point of this compound is advantageous.
This protocol describes the addition of methylmagnesium bromide to benzophenone using this compound as the solvent.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow it to cool under a stream of dry nitrogen.
-
Reagent Preparation: In the flask, place magnesium turnings (1.2 eq). In the dropping funnel, add a solution of bromomethane in this compound.
-
Grignard Formation: Add a small portion of the bromomethane solution to the magnesium turnings. If the reaction does not initiate (indicated by bubbling), add a small crystal of iodine. Once initiated, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux.
-
Carbonyl Addition: After the magnesium has been consumed, cool the mixture. Add a solution of benzophenone (1.0 eq) in anhydrous this compound dropwise via the dropping funnel.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain for 2-4 hours, monitoring by TLC until the benzophenone is consumed.
-
Workup: Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Caption: Experimental workflow for a Grignard reaction.
N-Alkylation of Amines via Hydrogen Autotransfer
A powerful and sustainable method for forming C-N bonds is the N-alkylation of amines with alcohols, which generates water as the sole byproduct.[11] The direct use of secondary alcohols in these "hydrogen borrowing" or "hydrogen autotransfer" reactions can be challenging but has been achieved using well-defined transition-metal catalysts.[11] This process avoids the use of hazardous alkylating agents.
Mechanistic Insight: The reaction proceeds via a catalytic cycle:
-
The metal catalyst dehydrogenates the secondary alcohol (this compound) to form the corresponding ketone (3-methyl-2-pentanone).
-
The ketone reacts with the amine to form a hemiaminal, which then dehydrates to an imine intermediate.
-
The metal-hydride species, formed in the first step, hydrogenates the imine to yield the final N-alkylated amine product and regenerates the active catalyst.
This protocol is a representative procedure based on modern catalytic methods for the alkylation of an amine with a secondary alcohol.[11]
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add the Nickel(II) pincer complex catalyst (e.g., 1-2 mol%), a base (e.g., KOtBu, 1.1 eq), aniline (1.0 eq), and a magnetic stir bar.
-
Reagent Addition: Add this compound as both the alkylating agent (1.5 eq) and the solvent.
-
Reaction Conditions: Seal the tube and place it in a preheated oil bath at 100-120 °C.
-
Monitoring: Stir the reaction for 12-24 hours. Progress can be monitored by taking aliquots (under inert conditions) and analyzing by GC-MS or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and base.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by silica gel column chromatography.
Safety, Handling, and Disposal
As with any chemical reagent, proper handling of this compound is paramount for laboratory safety.
-
Hazards: this compound is a flammable liquid and vapor.[12] It can cause eye irritation.[13]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat when handling.[8] All operations should be conducted in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[8][12] Keep containers tightly closed and separate from strong oxidizing agents and strong acids.[8]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not allow the product to reach the sewage system.[14]
Conclusion
This compound presents itself as a valuable and versatile solvent for organic synthesis. Its high boiling point, moderate polarity, and favorable solvency profile enable a range of chemical transformations, often under conditions that are inaccessible with lower-boiling solvents. Its application in Grignard reactions and modern, sustainable C-N bond-forming methodologies highlights its potential as a "greener" alternative in the synthetic chemist's toolkit. By understanding its properties and following validated protocols, researchers can effectively leverage this compound to achieve their synthetic goals safely and efficiently.
References
-
This compound - ChemBK. (2024-04-10). Available from: [Link]
-
Introduction Of Amyl Alcohol - Chemical Engineering Projects. (n.d.). WordPress.com. Available from: [Link]
- SAFETY DATA SHEET. (2018-10-03). TCI EUROPE N.V. According to 1907/2006/EC, Article 31.
- Safety data sheet. (2024-02-20). According to 1907/2006/EC, Article 31.
-
Amyl alcohol. (n.d.). In Wikipedia. Retrieved from [Link]
- 3-Methyl-3-pentanol - Safety D
-
Kommaredi, N. S., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. ACS Publications. Available from: [Link]
-
Amyl Alcohols. (n.d.). ResearchGate. Available from: [Link]
-
Use a Grignard reaction to prepare the following alcohols. (n.d.). Homework.Study.com. Available from: [Link]
-
This compound - Wikipedia. (n.d.). Retrieved from [Link]
-
This compound. (n.d.). The Good Scents Company. Available from: [Link]
-
3-Methylpentan-2-ol | C6H14O. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]
-
Solvents and sustainable chemistry. (n.d.). PubMed Central. National Institutes of Health. Available from: [Link]
-
Green Chemistry. (2016). RSC Publishing. Available from: [Link]
-
Green solvent. (n.d.). In Wikipedia. Retrieved from [Link]
-
Synthesis of alcohols using Grignard reagents I. (n.d.). Khan Academy. Available from: [Link]
Sources
- 1. Solvents and sustainable chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Green solvent - Wikipedia [en.wikipedia.org]
- 6. 3-Methylpentan-2-ol | C6H14O | CID 11261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalprojects.wordpress.com [chemicalprojects.wordpress.com]
- 8. chembk.com [chembk.com]
- 9. Khan Academy [khanacademy.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tcichemicals.com [tcichemicals.com]
- 13. This compound [thegoodscentscompany.com]
- 14. cpachem.com [cpachem.com]
Application Note: 3-Methyl-2-pentanol as an Intermediate for the Synthesis of Novel Ester Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract
3-Methyl-2-pentanol, a chiral secondary alcohol, serves as a valuable intermediate in organic synthesis, particularly for the creation of diverse ester libraries. Its secondary hydroxyl group introduces moderate steric hindrance, influencing the choice of esterification methodology. This guide provides an in-depth analysis and detailed protocols for synthesizing esters from this compound, focusing on two primary methods: the classic acid-catalyzed Fischer-Speier esterification and the milder, coupling agent-mediated Steglich esterification. We will explore the causality behind experimental choices, provide step-by-step protocols for synthesis and purification, and detail analytical techniques for product characterization. This document is designed to equip researchers with the practical knowledge to efficiently synthesize, purify, and validate novel ester compounds derived from this versatile intermediate.
Introduction: The Significance of this compound in Ester Synthesis
Esters are a cornerstone functional group in chemistry, prevalent in fields ranging from fragrance and flavor science to pharmaceuticals and polymer chemistry.[1] The specific alcohol and carboxylic acid precursors dictate the final properties of the ester. This compound is a particularly interesting building block due to its nature as a secondary alcohol. The position of the hydroxyl group on the second carbon, adjacent to a branching methyl group, presents a degree of steric hindrance that makes it a robust test case for comparing esterification efficiencies.
The synthesis of esters from secondary alcohols requires careful consideration of reaction conditions to overcome this steric challenge and achieve high yields. This application note contrasts two powerful methods:
-
Fischer-Speier Esterification: A traditional, equilibrium-based method utilizing a strong acid catalyst and typically an excess of one reactant to drive the reaction forward.[2][3]
-
Steglich Esterification: A milder, modern approach that uses a carbodiimide coupling agent (DCC or EDC) and a catalyst (DMAP) to form the ester bond at room temperature, making it ideal for sensitive or sterically demanding substrates.[4][5][6]
By understanding the principles and practical application of these methods, researchers can strategically select the optimal pathway for their specific synthetic goals.
Protocol I: Fischer-Speier Esterification of this compound
Principle of the Method
The Fischer-Speier esterification is a classic acid-catalyzed nucleophilic acyl substitution.[3] The reaction involves protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon. The alcohol, in this case, this compound, then acts as a nucleophile, attacking the activated carbonyl. A series of proton transfers and the elimination of a water molecule yield the desired ester.[2] The reaction is an equilibrium process; therefore, to maximize the yield, it is crucial to either use an excess of one reactant (typically the less expensive one) or remove water as it forms, often with a Dean-Stark apparatus.[7]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich | Limiting reagent. |
| Acetic Acid, Glacial | ACS Grade | Fisher Scientific | Example carboxylic acid; serves as reactant and solvent. |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | VWR | Catalyst. Caution: Highly corrosive. |
| Diethyl Ether | Anhydrous | J.T.Baker | Extraction solvent. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Lab Prepared | For neutralizing acid. |
| Sodium Chloride (NaCl) | Saturated Solution (Brine) | Lab Prepared | For washing and reducing emulsions. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Acros Organics | Drying agent. |
| Round-bottom flask, 100 mL | - | - | - |
| Reflux Condenser | - | - | - |
| Heating Mantle | - | - | - |
| Separatory Funnel, 250 mL | - | - | - |
| Boiling Chips | - | - | - |
Experimental Workflow: Fischer-Speier Esterification
Sources
- 1. euonym.us [euonym.us]
- 2. cerritos.edu [cerritos.edu]
- 3. Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances [mdpi.com]
- 4. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Navigating the Olfactory Landscape: A Guide to Aliphatic Alcohols in Fragrance, Featuring a Case Study of 3-Methyl-2-pentanol
This guide delves into the nuanced world of aliphatic alcohols and their applications within the fragrance industry. While the specific molecule of interest, 3-Methyl-2-pentanol, presents a compelling case study in materials deemed unsuitable for fragrance applications, its exploration allows us to establish a robust framework for the evaluation and application of more viable structural analogs. This document is intended for researchers, scientists, and drug development professionals who require a deep, technical understanding of fragrance ingredient assessment.
Introduction: The Curious Case of this compound
This compound (CAS: 565-60-6) is a secondary alcohol that, despite its presence in some natural sources like hops, is not utilized as a fragrance ingredient.[1] Authoritative chemical suppliers explicitly recommend it as "not for fragrance use".[2] This guide will dissect the probable reasons for this exclusion by examining its physicochemical and olfactory properties. We will then contrast it with structurally related aliphatic alcohols that have found successful application in perfumery.
The core of this document will pivot from this specific molecule to the broader, more applicable methodologies for evaluating any potential fragrance ingredient. We will provide detailed protocols for sensory analysis, performance and stability testing, and regulatory compliance, thereby offering a comprehensive toolkit for the fragrance scientist.
Profile of this compound: An Unsuitable Candidate
A thorough understanding of a molecule's properties is the first step in assessing its potential as a fragrance ingredient.
Physicochemical Properties
A summary of this compound's key physical and chemical data is presented below. These properties influence its volatility, solubility in fragrance formulations, and stability.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄O | [3] |
| Molecular Weight | 102.17 g/mol | [4] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 131-134 °C | [5] |
| Flash Point | 40.56 °C (105 °F) | [2] |
| Water Solubility | 19 g/L (25 °C) | [1] |
| Vapor Pressure | 3.68 mmHg (25 °C) | [5] |
Olfactory Profile
The most critical attribute for a fragrance ingredient is its scent. This compound is described as having a "pungent odor".[5] This characteristic immediately signals its likely unsuitability for fine fragrance or cosmetic applications where pleasant, harmonious scents are paramount. The term "pungent" often implies a sharp, harsh, and potentially irritating quality, which would be challenging to integrate into a desirable fragrance accord.
Regulatory Context: The Role of the International Fragrance Association (IFRA)
The fragrance industry is self-regulated by the International Fragrance Association (IFRA), which sets standards for the safe use of fragrance materials.[6][7] These standards are based on scientific risk assessments conducted by the Research Institute for Fragrance Materials (RIFM).[8][9]
IFRA Standards can categorize ingredients in three main ways:
-
Prohibited: Ingredients that must not be used in fragrance compositions.
-
Restricted: Ingredients that can be used, but only up to a certain concentration in specific product types.
-
Specification: Ingredients for which purity criteria must be met.[10]
While a specific IFRA standard explicitly prohibiting this compound is not readily found in public documentation, its absence from the perfumer's palette is likely due to its undesirable organoleptic properties. A material does not require a formal prohibition to be excluded from use; if it does not offer a valuable olfactory contribution, it will not be adopted by the industry.
Application Notes & Protocols for Fragrance Ingredient Evaluation
The following protocols are designed to provide a comprehensive framework for the evaluation of any new volatile molecule for potential use in fragrance applications.
Part A: Sensory & Olfactory Evaluation
The primary goal is to characterize the odor profile of the ingredient, both in its pure form and in a simple application, to determine its potential contribution to a fragrance.
Objective: To systematically describe the olfactory characteristics of a potential fragrance ingredient over time.
Materials:
-
Ingredient sample (e.g., 3-Methyl-1-pentanol as a positive control)
-
Standard perfumer's smelling strips (blotters)
-
Ethanol (perfumer's grade, odorless)
-
10% dilution of the ingredient in ethanol
-
Stopwatch
-
Odor-free evaluation booth
Procedure:
-
Preparation: Prepare a 10% solution of the test ingredient in perfumer's grade ethanol. This is crucial as many materials are too potent to evaluate neat.
-
Initial Evaluation (Top Note):
-
Dip a clean smelling strip into the 10% solution, ensuring it is submerged about 1 cm.
-
Remove the strip and allow the ethanol to evaporate for approximately 10-15 seconds.
-
Bring the strip towards the nose (do not touch the nose) and take short, shallow sniffs.
-
Record the initial impressions, noting the primary odor families (e.g., fruity, floral, woody, green), intensity, and any specific character notes. For instance, 3-methyl-1-pentanol is noted for its "earthy" character.
-
-
Mid-Stage Evaluation (Heart Note):
-
Place the smelling strip on a blotter stand.
-
Evaluate the scent again after 15 minutes, 1 hour, and 3 hours.
-
Record any changes in the odor profile. Note if certain characteristics have faded or if new facets have emerged. This evaluates the "heart" of the material.
-
-
Late-Stage Evaluation (Base Note):
-
Evaluate the scent on the strip after 6, 12, and 24 hours.
-
Record the lingering odor characteristics. This provides insight into the material's tenacity and its potential use as a base note.
-
-
Data Interpretation: Compile the notes into a comprehensive odor profile, describing the evolution of the scent over time.
Objective: To identify specific odor-active compounds within a sample and characterize their individual scents, which is particularly useful for complex natural extracts or for identifying trace impurities that may impact the overall odor.[11][12]
Materials & Equipment:
-
Gas Chromatograph with a column appropriate for volatile compounds (e.g., HP-5ms).
-
Mass Spectrometer (MS) detector.
-
Olfactometry port (sniffing port).
-
Humidifier for the sniffing port air supply (to prevent nasal dehydration).
-
Trained sensory panelists.
-
Ingredient sample, diluted in an appropriate solvent (e.g., hexane or dichloromethane).
Procedure:
-
Instrument Setup:
-
The GC effluent is split between the MS detector and the olfactometry port. A typical split ratio is 1:1.
-
The transfer line to the sniffing port should be heated to prevent condensation.
-
Humidified air is mixed with the effluent at the sniffing port.
-
-
Sample Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC.
-
Olfactory Data Collection:
-
A trained panelist sits at the sniffing port and starts sniffing as the chromatographic run begins.
-
The panelist records the time at which an odor is detected, describes the character of the odor (e.g., "green," "fruity," "sulfurous"), and rates its intensity. This can be done using a microphone connected to a recording system or specialized software.
-
-
MS Data Collection: Simultaneously, the MS detector records the mass spectra of the compounds as they elute.
-
Data Correlation:
-
The retention times from the olfactory data are matched with the peaks in the chromatogram from the MS detector.
-
The compounds responsible for each perceived odor are identified by their mass spectra.
-
-
Analysis: This technique can reveal if the primary compound has a clean odor profile or if trace impurities are contributing significantly to the perceived scent. It can also help identify specific isomers that may have different and more desirable scents.
Caption: Workflow for GC-Olfactometry (GC-O) Analysis.
Part B: Performance & Stability Evaluation
Once an ingredient is deemed to have a desirable olfactory profile, its performance and stability within a product base must be assessed.
Objective: To evaluate the physical and chemical stability of a fragrance ingredient in a representative cosmetic formulation under various environmental conditions.[13][14]
Materials:
-
Test ingredient.
-
Simple cosmetic base (e.g., a standard oil-in-water emulsion).
-
Control base (unfragranced).
-
Glass jars (clear and amber).
-
Temperature-controlled ovens (e.g., set to 40°C).
-
Refrigerator (e.g., set to 4°C).
-
Light exposure box or a window with consistent sunlight.
-
Viscometer, pH meter.
Procedure:
-
Sample Preparation:
-
Incorporate the test ingredient into the cosmetic base at a typical concentration (e.g., 0.5% w/w).
-
Prepare a sufficient quantity of the fragranced base and the unfragranced control base.
-
Package the samples in clear and amber glass jars.
-
-
Storage Conditions:
-
Store samples under the following conditions for a period of 12 weeks:
-
Accelerated Aging: 40°C in the dark.
-
Refrigerated: 4°C in the dark (serves as a reference for minimal change).
-
Room Temperature: ~22°C in the dark.
-
Light Exposure: Room temperature, exposed to natural or artificial light.
-
-
-
Evaluation Schedule: Evaluate the samples at baseline (Time 0) and at weeks 1, 2, 4, 8, and 12.
-
Parameters to Assess:
-
Color: Visually compare the fragranced sample to the unfragranced control and its own baseline. Note any discoloration.
-
Odor: Smell the samples and note any changes from the intended fragrance profile. The unfragranced base helps to identify any changes in the base odor itself.
-
pH: Measure the pH of the emulsion. Significant drift can indicate instability.
-
Viscosity: Measure the viscosity. A significant change can indicate that the fragrance is affecting the emulsion structure.
-
Phase Separation: Visually inspect for any signs of emulsion breaking (creaming, coalescence).
-
-
Freeze-Thaw Cycling: Subject a separate set of samples to three cycles of 24 hours at -10°C followed by 24 hours at room temperature. Check for phase separation after the final cycle.
Caption: Workflow for Stability Testing of a Fragrance Ingredient.
Conclusion
While this compound is not a viable candidate for the fragrance industry due to its pungent olfactory profile, its analysis serves as a valuable starting point for understanding the rigorous evaluation process that all potential fragrance ingredients must undergo. The successful application of related aliphatic alcohols demonstrates that subtle structural changes can dramatically alter a molecule's scent from undesirable to highly sought-after.
The protocols outlined in this guide provide a systematic and scientifically robust framework for sensory and stability testing. By adhering to these methodologies, researchers and product developers can effectively characterize novel ingredients, predict their performance in finished products, and ensure they meet the high standards of safety and aesthetic quality required by the fragrance industry.
References
-
IFRA Guidelines: Their Role and Importance in Fragrance Safety. (2025). Adorescent. [Link]
-
IFRA Standards in Cosmetics: Placing Safe Use Limits for Fragrances and Essential Oils. (2024). Biorius. [Link]
-
IFRA Standards: What You Need to Know. (2023). dataEssence Software. [Link]
-
IFRA Guidelines. (n.d.). Adorescent. [Link]
-
The Effect of Perfume Volatility on Stability in Cosmetic Products. (n.d.). TTS Laboratory Blog. [Link]
-
Dixit, S. (n.d.). SENSORY EVALUATION TECHNIQUES DO'S & DON'TS. Sitaram Dixit. [Link]
-
Fragrance Stability Testing. (2023). ILT - Integrated Liner Technologies. [Link]
-
Fragrance Stability. (2014). Orchadia Solutions. [Link]
-
Brattoli, M., et al. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. MDPI. [Link]
-
Enhanced GC–O workflows for detailed sensory evaluation. (2024). Sepsolve Analytical. [Link]
-
Stability Testing of Cosmetics. (n.d.). MakingCosmetics. [Link]
-
Stability Testing of Cosmetics. (n.d.). Cosmetic Test. [Link]
-
This compound. (n.d.). The Good Scents Company. [Link]
-
This compound. (n.d.). Wikipedia. [Link]
-
3-Methylpentan-2-ol. (n.d.). PubChem. [Link]
-
This compound. (2024). ChemBK. [Link]
-
Criteria for the Research Institute for Fragrance Materials, Inc. (RIFM) safety evaluation process for fragrance ingredients. (n.d.). Fragrance Material Safety Assessment Center. [Link]
-
The Research Institute for Fragrance Materials (RIFM) and its Safety Assessment Process. (n.d.). RIFM. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [thegoodscentscompany.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 3-Methylpentan-2-ol | C6H14O | CID 11261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. fragranceorchard.com [fragranceorchard.com]
- 7. candle-shack.com [candle-shack.com]
- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 9. sicherheitsbewerter.info [sicherheitsbewerter.info]
- 10. dataessence.com [dataessence.com]
- 11. mdpi.com [mdpi.com]
- 12. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]
- 13. iltusa.com [iltusa.com]
- 14. makingcosmetics.com [makingcosmetics.com]
Application Notes and Protocols: Selective Oxidation of 3-Methyl-2-pentanol to 3-Methyl-2-pentanone
Introduction
The oxidation of secondary alcohols to ketones is a cornerstone transformation in organic synthesis, pivotal in the production of fine chemicals, pharmaceuticals, and fragrances.[1][2] The conversion of 3-methyl-2-pentanol to 3-methyl-2-pentanone serves as an excellent model for understanding the principles and practical considerations of this important reaction class. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on established protocols for this specific oxidation. We will delve into the mechanistic underpinnings of two highly reliable yet distinct methods—Swern Oxidation and Dess-Martin Periodinane (DMP) Oxidation—offering detailed, step-by-step protocols for their execution. The causality behind experimental choices, safety imperatives, and data interpretation will be emphasized to ensure robust and reproducible outcomes.
Theoretical Framework: The Chemistry of Alcohol Oxidation
The oxidation of an alcohol involves the removal of a hydride equivalent, transforming the C-O single bond into a C=O double bond.[3][4] For a secondary alcohol like this compound, this process selectively yields a ketone, as there is no second hydrogen on the carbinol carbon to allow for further oxidation to a carboxylic acid.[5][6] The general transformation is depicted below:
Figure 1: General Oxidation of this compound
Caption: Oxidation of this compound to 3-methyl-2-pentanone.
The choice of oxidizing agent is critical and depends on factors such as substrate compatibility with acidic or basic conditions, desired reaction temperature, and tolerance of other functional groups.[6] We will explore two popular methods that offer mild conditions and high selectivity, avoiding the use of toxic heavy metals like chromium.
Protocol 1: Swern Oxidation
The Swern oxidation is a widely used method for converting primary and secondary alcohols to aldehydes and ketones, respectively.[7][8] It utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile, most commonly oxalyl chloride.[9][10] The reaction is known for its mild conditions, typically performed at very low temperatures (-78 °C), which helps in stabilizing reactive intermediates.[7][9]
Mechanism of Swern Oxidation
The mechanism of the Swern oxidation is a multi-step process that begins with the activation of DMSO.[7][10]
Caption: Simplified mechanism of the Swern Oxidation.
The key steps involve the formation of a chloro(dimethyl)sulfonium chloride intermediate, which then reacts with the alcohol to form an alkoxysulfonium salt.[10] A hindered base, such as triethylamine, is then added to deprotonate the carbon adjacent to the oxygen, leading to the formation of a sulfur ylide. This ylide undergoes an intramolecular elimination via a five-membered ring transition state to yield the ketone, dimethyl sulfide, and triethylammonium chloride.[10]
Experimental Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| This compound | 102.17 | 1.02 g | 10.0 | 1.0 |
| Oxalyl chloride | 126.93 | 1.1 mL (1.64 g) | 13.0 | 1.3 |
| Dimethyl sulfoxide (DMSO) | 78.13 | 1.5 mL (1.65 g) | 21.1 | 2.1 |
| Triethylamine (Et₃N) | 101.19 | 5.6 mL (4.05 g) | 40.0 | 4.0 |
| Dichloromethane (DCM) | 84.93 | ~100 mL | - | - |
| Water | 18.02 | ~50 mL | - | - |
| Brine (saturated NaCl) | - | ~50 mL | - | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | - |
Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add oxalyl chloride (1.1 mL, 13.0 mmol) and dissolve in anhydrous dichloromethane (50 mL).
-
Activator Formation: Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of dimethyl sulfoxide (1.5 mL, 21.1 mmol) in anhydrous dichloromethane (10 mL) dropwise over 10 minutes, ensuring the internal temperature does not rise above -65 °C. Stir the resulting mixture for 15 minutes at -78 °C.
-
Alcohol Addition: Add a solution of this compound (1.02 g, 10.0 mmol) in anhydrous dichloromethane (10 mL) dropwise over 10 minutes. Stir the reaction mixture for 30 minutes at -78 °C.
-
Base Addition and Product Formation: Add triethylamine (5.6 mL, 40.0 mmol) dropwise over 10 minutes. After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature over 30-45 minutes.
-
Work-up: Quench the reaction by adding water (50 mL). Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with brine (2 x 25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 3-methyl-2-pentanone.
Safety Considerations:
-
Oxalyl chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).[11]
-
The reaction generates carbon monoxide and carbon dioxide, which are toxic gases. Ensure adequate ventilation.[10]
-
Dimethyl sulfide, a byproduct, has a very unpleasant and pervasive odor. All manipulations should be performed in a well-ventilated fume hood.[10]
-
The reaction is highly exothermic upon addition of reagents. Maintain strict temperature control.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin periodinane (DMP) oxidation is another mild and highly selective method for the oxidation of primary and secondary alcohols.[12][13] It employs a hypervalent iodine(V) reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin periodinane).[14] This reaction is often preferred for its operational simplicity, as it can be carried out at room temperature and typically gives high yields with a straightforward workup.[12]
Mechanism of DMP Oxidation
The mechanism involves the initial ligand exchange between the alcohol and an acetate group on the DMP reagent.[14][15]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. brainly.com [brainly.com]
- 3. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 9. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 10. Swern oxidation - Wikipedia [en.wikipedia.org]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 13. Dess-Martin Oxidation [organic-chemistry.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. youtube.com [youtube.com]
3-Methyl-2-pentanol in Grignard reactions
An Application Guide to the Synthesis of 3-Methyl-2-pentanol via Grignard Reaction
Introduction
The Grignard reaction stands as a cornerstone of synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds. Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this organomagnesium halide-based reaction is fundamental for the synthesis of alcohols from carbonyl compounds.[1] This application note provides a detailed guide for researchers and drug development professionals on the synthesis of this compound, a secondary alcohol, using the Grignard reaction. We will explore the critical role of reactants, the underlying mechanistic principles, and provide comprehensive, step-by-step protocols for its successful synthesis in a laboratory setting.
Part 1: The Role of Alcohols in Grignard Reactions: A Critical Distinction
A common point of confusion is the role of alcohols in the context of Grignard reactions. Grignard reagents (R-MgX) are not only potent nucleophiles but also exceptionally strong bases.[2] The carbon-magnesium bond is highly polarized, rendering the carbon atom carbanionic in character and thus highly reactive toward even weakly acidic protons.
Alcohols, including this compound, possess a hydroxyl (-OH) proton that is sufficiently acidic to react irreversibly with and destroy the Grignard reagent. This acid-base reaction is typically faster than the desired nucleophilic addition to a carbonyl.
R-MgX + R'-OH → R-H + Mg(OR')X
This reaction converts the Grignard reagent into its corresponding alkane (R-H), rendering it useless for the intended C-C bond formation.[1] Consequently, this compound cannot be used as a solvent or be present during the formation or nucleophilic addition phase of a Grignard reaction. The reaction must be conducted under strictly anhydrous (dry) conditions, typically using aprotic ethereal solvents like diethyl ether or tetrahydrofuran (THF).[3]
The only context in which an alcohol might be introduced is during the workup phase to quench any unreacted Grignard reagent. However, the standard and more effective procedure involves using an aqueous acid solution, such as saturated ammonium chloride, which both quenches excess reagent and protonates the intermediate magnesium alkoxide to yield the final alcohol product.[4]
Therefore, the primary and most relevant application concerning "" is its synthesis .
Part 2: Retrosynthetic Analysis for the Synthesis of this compound
To synthesize a target alcohol using a Grignard reaction, we must work backward from the product to identify the necessary starting materials—a process known as retrosynthesis.[5] The key is to disconnect a carbon-carbon bond adjacent to the alcohol's hydroxyl-bearing carbon. For a secondary alcohol like this compound, there are two such bonds, leading to two viable synthetic routes.
The target molecule is This compound :
Retrosynthetic Disconnections:
-
Route A: Disconnecting the bond between C2 and the methyl group suggests the addition of a methyl Grignard reagent to an aldehyde.
-
Route B: Disconnecting the bond between C2 and C3 suggests the addition of an ethyl Grignard reagent to a different aldehyde.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a pressure-equalizing dropping funnel, and a magnetic stirrer. All glassware must be rigorously dried in an oven and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.
-
Grignard Reagent Formation: Place magnesium turnings (2.67 g) in the flask. Add approximately 20 mL of anhydrous diethyl ether. In the dropping funnel, prepare a solution of bromomethane (10.44 g) in 30 mL of anhydrous diethyl ether.
-
Add a small portion (~5 mL) of the bromomethane solution to the magnesium. The reaction should initiate, evidenced by cloudiness and gentle bubbling. If it does not start, gentle warming or the addition of a small iodine crystal may be required.
-
Once initiated, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (methylmagnesium bromide).
-
Aldehyde Addition: Cool the freshly prepared Grignard reagent in an ice bath. Prepare a solution of 3-methylbutanal (8.61 g) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred, cooled Grignard reagent. Maintain a low temperature (0-10 °C) throughout the addition to control the exothermic reaction. [6]7. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour to ensure completion.
-
Workup and Purification: Cool the reaction flask back to 0 °C in an ice bath. [4]9. Slowly and carefully add ~100 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction and protonate the alkoxide. This process is exothermic and will produce a white precipitate of magnesium salts. [4]10. Transfer the entire mixture to a separatory funnel. Separate the organic (ether) layer.
-
Extract the aqueous layer twice more with 25 mL portions of diethyl ether to recover all the product. [4]12. Combine all organic extracts and wash them with 50 mL of saturated sodium chloride solution (brine) to help remove dissolved water. [4]13. Dry the organic layer over anhydrous magnesium sulfate, filter to remove the drying agent, and remove the diethyl ether solvent using a rotary evaporator.
-
The resulting crude oil can be purified by fractional distillation to yield pure this compound.
Part 4: Safety and Handling
All procedures involving Grignard reagents must be performed with extreme caution in a well-ventilated fume hood.
-
Grignard Reagents: Can be pyrophoric, especially if the ether solvent evaporates. They react violently with water and other protic sources. [1]* Diethyl Ether: Highly flammable and volatile. It can form explosive peroxides upon prolonged exposure to air and light. Always use from a freshly opened container or one that has been tested for peroxides. [3]* This compound: Flammable liquid and vapor. Causes eye irritation. [7]* Personal Protective Equipment (PPE): Safety glasses, a flame-retardant lab coat, and appropriate gloves are mandatory at all times.
Conclusion
The synthesis of this compound is a classic application of the Grignard reaction, demonstrating its efficacy in constructing secondary alcohols from aldehydes. By understanding the critical need for anhydrous conditions and following a careful, stepwise protocol, researchers can reliably produce this valuable chemical building block. The retrosynthetic approach allows for logical planning, and a meticulous workup procedure is essential for isolating a pure product. This guide provides the foundational knowledge and practical steps for the successful execution of this important organic transformation.
References
-
Master Organic Chemistry. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
-
Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]
-
Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II. [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]
-
Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. [Link]
-
The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]
-
Mendoza, A., et al. (2018). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
Reddit. (2017). Synthesis of this compound using CH3CH2MgBr? [Link]
-
Davis, J. E. (1974). Asymmetric Induction in Grignard Reactions in a Chiral Solvent. WMU's ScholarWorks. [Link]
-
Reddit. (2014). Grignard Reaction to make 2-methyl-2-pentanol? [Link]
-
Wikipedia. (n.d.). This compound. [Link]
-
Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methylpentan-2-ol. PubChem Compound Database. [Link]
Sources
- 1. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Khan Academy [khanacademy.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
analytical methods for detecting 3-Methyl-2-pentanol in urine
Application Note & Protocol
Topic: Analytical Methods for the Detection of 3-Methyl-2-pentanol in Urine
Audience: Researchers, scientists, and drug development professionals.
Foreword by the Senior Application Scientist
The detection and quantification of volatile organic compounds (VOCs) in biological matrices is a rapidly evolving field with significant implications for clinical diagnostics, exposure monitoring, and understanding metabolic pathways. This compound, a secondary alcohol, has been identified as a human xenobiotic metabolite and a potential biomarker.[1] Its presence and concentration in urine can provide valuable insights into physiological or pathological states.
This document provides a comprehensive guide to the analytical methodologies for detecting this compound in human urine. We move beyond a simple recitation of steps to provide the underlying scientific rationale for our protocol choices, ensuring a robust and reproducible workflow. The methods detailed herein are grounded in established principles of analytical chemistry and are designed to be self-validating systems.[2][3] This application note is intended to empower researchers to implement these methods with a deep understanding of the critical parameters that govern success.
Principles of Detection: A Multi-faceted Approach
The reliable quantification of a small, volatile alcohol like this compound from a complex aqueous matrix such as urine presents several analytical challenges. These include the analyte's high volatility, the potential for matrix interference, and the need for high sensitivity. To address these challenges, we advocate for a workflow centered around Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separating and identifying volatile compounds.[4][5]
The Power of Headspace-Solid Phase Microextraction (HS-SPME)
Direct injection of urine into a GC-MS is not feasible due to the presence of non-volatile components that would contaminate the system. Therefore, a sample preparation step is crucial. Headspace-Solid Phase Microextraction (HS-SPME) is an ideal choice for this application. It is a solvent-free, cost-effective, and efficient sample preparation technique that combines extraction, concentration, and sample introduction into a single step.[5][6]
In HS-SPME, a fused silica fiber coated with a stationary phase is exposed to the headspace (the gas phase above the sample) of a heated urine sample in a sealed vial.[7] Volatile analytes, including this compound, partition from the urine into the headspace and then adsorb onto the fiber.[8] After an equilibration period, the fiber is retracted and inserted directly into the hot inlet of the gas chromatograph, where the analytes are thermally desorbed for analysis.[7] This technique minimizes matrix effects and concentrates the analyte, thereby enhancing sensitivity.[5]
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard
GC-MS provides excellent separation and definitive identification of volatile analytes. The gas chromatograph separates compounds based on their boiling points and interactions with the stationary phase of the GC column.[9] As this compound elutes from the column, it enters the mass spectrometer, which ionizes the molecule (typically through electron ionization - EI) and fragments it in a reproducible pattern.[1][10] This fragmentation pattern, or mass spectrum, serves as a "chemical fingerprint" for identification. The mass spectrometer can be operated in full-scan mode to acquire the entire mass spectrum for qualitative analysis or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis by monitoring specific characteristic ions of this compound.[9] The most abundant ion in the EI mass spectrum of this compound is typically at a mass-to-charge ratio (m/z) of 45.[1][10]
The Necessity of Derivatization
Alcohols, particularly at low concentrations, can exhibit poor chromatographic peak shape (tailing) due to their polar hydroxyl group interacting with active sites in the GC system.[11] To mitigate this and improve volatility, a derivatization step is often necessary.[12][13] Silylation is a common and effective derivatization technique where an active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (TMS) group.[14] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose.[14][15] The resulting TMS-ether of this compound is more volatile and less polar, leading to improved chromatographic performance and sensitivity.[12]
Experimental Workflow: From Sample to Signal
The following diagram illustrates the complete analytical workflow for the detection of this compound in urine using HS-SPME-GC-MS.
Sources
- 1. 3-Methylpentan-2-ol | C6H14O | CID 11261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hhs.gov [hhs.gov]
- 3. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimisation of Urine Sample Preparation for Headspace-Solid Phase Microextraction Gas Chromatography-Mass Spectrometry: Altering Sample pH, Sulphuric Acid Concentration and Phase Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Headspace SPME GC–MS Analysis of Urinary Volatile Organic Compounds (VOCs) for Classification Under Sample-Limited Conditions | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Clinical Validation of a Highly Sensitive GC-MS Platform for Routine Urine Drug Screening and Real-Time Reporting of up to 212 Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Pentanol, 3-methyl- [webbook.nist.gov]
- 11. Alcohols-Glycols | Products | GL Sciences [glsciences.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
use of 3-Methyl-2-pentanol in the synthesis of pharmaceuticals
An Application Guide to the Strategic Use of 3-Methyl-2-pentanol in Pharmaceutical Synthesis
Authored by: A Senior Application Scientist
Abstract
In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is paramount. One enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other could be inactive or even toxic.[1][2] This necessity for stereochemical control has elevated the importance of versatile chiral building blocks. This compound, a secondary alcohol with two chiral centers, has emerged as a valuable intermediate and auxiliary in asymmetric synthesis. This document provides an in-depth exploration of its applications, grounded in established chemical principles, and offers detailed protocols for its strategic deployment in the synthesis of complex pharmaceutical targets.
Introduction: The Profile of a Versatile Chiral Alcohol
This compound (IUPAC name: 3-methylpentan-2-ol) is a colorless liquid whose utility in pharmaceutical synthesis is derived from its specific structural and chemical properties.[3][4] As a chiral secondary alcohol, it serves as a readily available source of stereogenicity, which can be transferred or used to influence the creation of new stereocenters in a target molecule.
Its primary roles in synthesis can be categorized into two main areas:
-
Chiral Building Block/Intermediate: Where the carbon skeleton and stereocenters of the alcohol are directly incorporated into the final API.
-
Chiral Auxiliary: Where the molecule is temporarily attached to a substrate to direct a stereoselective reaction, after which it is cleaved and can be recovered.[5][6]
Understanding the physicochemical properties of this alcohol is the first step in harnessing its synthetic potential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 565-60-6 | [3][7][8] |
| Molecular Formula | C₆H₁₄O | [3][7][8] |
| Molecular Weight | 102.17 g/mol | [4][8] |
| Boiling Point | 131-134 °C | [3][9] |
| Density | ~0.831 g/mL at 25 °C | [9] |
| Appearance | Colorless liquid | [4] |
Application as a Chiral Building Block in API Synthesis
The most direct application of this compound is as a chiral synthon, where its structure becomes a core part of the final drug molecule. Its hydroxyl group provides a reactive handle for a variety of transformations, including nucleophilic substitutions and oxidations, while its chiral centers are preserved.
Grignard Reactions and Carbon Skeleton Elongation
Grignard reactions are a cornerstone of pharmaceutical synthesis for forming carbon-carbon bonds. This compound can be a product of a Grignard reaction (e.g., reacting a Grignard reagent with 3-methyl-2-pentanone) or its derivative can be the starting material.[10][11][12] For instance, the alcohol can be converted into its corresponding alkyl halide, which is then used to form a Grignard reagent. This reagent can subsequently react with various electrophiles (ketones, aldehydes, esters) to construct more complex molecular architectures.
The reaction of this compound with reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) effectively replaces the hydroxyl group with a good leaving group (Br or Cl), facilitating further reactions.[13][14]
Workflow: From Alcohol to Complex Intermediate
Caption: Grignard synthesis pathway starting from this compound.
Case Study: Intermediate for Tapentadol Synthesis
While not a direct incorporation of this compound itself, related structures are pivotal in the synthesis of the analgesic drug Tapentadol. For example, the synthesis involves intermediates like (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl-3-pentanol.[15][16] These structures share the core 2-methyl-3-pentanol framework. The stereochemistry at the alcohol-bearing carbon and the adjacent methyl-substituted carbon is critical for the drug's efficacy. This highlights the industrial relevance of controlling stereochemistry on this specific molecular scaffold, for which this compound serves as a model compound and potential precursor.
Application as a Chiral Auxiliary for Asymmetric Synthesis
A more sophisticated application of enantiomerically pure this compound is its use as a chiral auxiliary.[5] This strategy is employed when a prochiral starting material needs to be converted into a chiral product with high enantiomeric excess.
The Core Principle:
-
Attachment: The chiral auxiliary (this compound) is covalently bonded to the prochiral substrate, typically forming an ester or ether. This creates a diastereomeric compound.
-
Stereodirection: The steric bulk and fixed conformation of the attached auxiliary block one face of a reactive intermediate (e.g., an enolate), forcing an incoming reagent to attack from the less hindered face.
-
Cleavage: After the new stereocenter has been set, the auxiliary is removed, yielding the enantiomerically enriched product. The auxiliary can often be recovered and reused.[6]
Sources
- 1. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral analysis - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. キラル補助剤 [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. 3-Methylpentan-2-ol | C6H14O | CID 11261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 565-60-6 [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 2-Methyl-2-pentanol can be made starting from two different ketone electr.. [askfilo.com]
- 12. reddit.com [reddit.com]
- 13. Give detailed mechanisms and final products for the reaction of 3 -methyl.. [askfilo.com]
- 14. Solved Write the detailed mechanism and product of | Chegg.com [chegg.com]
- 15. WO2012146978A2 - A novel process for the preparation of tapentadol or a pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]
- 16. US8440863B2 - Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine - Google Patents [patents.google.com]
Application Notes & Protocols: 3-Methyl-2-pentanol as a Versatile Precursor in Modern Polymer Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 3-methyl-2-pentanol in polymer synthesis. Moving beyond its traditional role as a solvent or simple chemical intermediate[1], this guide elucidates its function as a strategic precursor in two primary synthetic pathways: as a chain initiator in controlled Ring-Opening Polymerization (ROP) of cyclic esters and as a feedstock for the production of olefin monomers via catalytic dehydration. We provide detailed, field-tested protocols, explain the mechanistic rationale behind experimental choices, and offer insights into the characterization of the resulting polymers.
Introduction: Re-evaluating this compound in Macromolecular Engineering
This compound (IUPAC name: 3-methylpentan-2-ol) is a C6 secondary alcohol, presenting as a colorless liquid with a molecular weight of 102.17 g/mol .[2][3] While its use as a specialty solvent and a building block for small molecules is well-established[1], its potential in polymer science is often overlooked. Its single hydroxyl group, however, makes it an ideal candidate for initiating chain-growth polymerizations, providing a precise method to control polymer architecture and molecular weight.
The structure of this compound, featuring a chiral center and a branched alkyl chain, imparts specific steric and chemical characteristics to the terminus of a polymer chain. This end-group functionality can influence the polymer's final properties, including its solubility, degradation profile, and self-assembly behavior, which are critical considerations in fields like drug delivery and biomedical materials.
This guide will explore two robust applications:
-
Application 1: Utilization as an initiator for the Ring-Opening Polymerization (ROP) of lactones (e.g., ε-caprolactone, lactide) to synthesize well-defined biodegradable polyesters.
-
Application 2: Transformation into a mixture of C6 olefins through catalytic dehydration, which can then serve as monomers for polyolefin synthesis.
Application I: this compound as an Initiator for Ring-Opening Polymerization (ROP)
ROP is a cornerstone of modern polymer chemistry for producing aliphatic polyesters like poly(lactic acid) (PLA) and poly(caprolactone) (PCL), which are prized for their biocompatibility and biodegradability.[4][5] In this context, an alcohol acts as the initiator, and its concentration relative to the monomer is a primary determinant of the final polymer's molecular weight.[6] The polymerization proceeds via a "living" mechanism, meaning that chain termination and transfer reactions are largely absent, allowing for the synthesis of polymers with low polydispersity (narrow molecular weight distribution).[7]
Principle and Mechanism: The Coordination-Insertion Pathway
The most common mechanism for the ROP of lactones using an alcohol initiator and a metal-based catalyst (e.g., tin(II) octoate, Sn(Oct)₂) is the coordination-insertion mechanism.
-
Initiator Activation: The tin(II) octoate catalyst reacts with the hydroxyl group of this compound to form a more nucleophilic tin alkoxide species.
-
Monomer Coordination: The carbonyl oxygen of the cyclic ester monomer coordinates to the tin center of the activated complex. This coordination polarizes the carbonyl group, making the acyl-carbon more electrophilic and susceptible to nucleophilic attack.
-
Nucleophilic Attack & Ring-Opening: The alkoxide portion of the initiator attacks the activated carbonyl carbon of the monomer, leading to the cleavage of the acyl-oxygen bond and the opening of the ring.
-
Chain Propagation: The newly formed alkoxide at the end of the chain can then coordinate with and attack another monomer molecule. This process repeats, inserting monomer units between the tin atom and the growing polymer chain, effectively extending the polymer from the initial this compound moiety.[8] The reaction is terminated by quenching, typically with an acidic solution, which protonates the active chain end to yield a hydroxyl-terminated polymer.
Protocol: Synthesis of Poly(ε-caprolactone) (PCL)
This protocol details the synthesis of PCL with a target molecular weight of ~10,000 g/mol . The molecular weight is controlled by the molar ratio of monomer to initiator.
Materials:
-
ε-Caprolactone (CL), freshly distilled under reduced pressure.
-
This compound, anhydrous.
-
Tin(II) 2-ethylhexanoate (Tin(II) octoate, Sn(Oct)₂).
-
Toluene, anhydrous.
-
Methanol, reagent grade.
-
Dichloromethane (DCM), reagent grade.
-
Nitrogen or Argon gas supply.
Equipment:
-
Three-neck round-bottom flask, oven-dried.
-
Magnetic stirrer and stir bar.
-
Heating mantle with temperature controller.
-
Schlenk line or equivalent inert atmosphere setup.
-
Syringes and needles.
Procedure:
-
System Preparation: Assemble the reaction flask, condenser, and nitrogen inlet. Flame-dry the entire apparatus under vacuum and then flush with dry nitrogen gas. Maintain a positive nitrogen pressure throughout the reaction.
-
Rationale: ROP is highly sensitive to water, which can act as a competing initiator and lead to poor molecular weight control and broader polydispersity. An inert atmosphere prevents this.
-
-
Reagent Charging:
-
Calculate the required amounts of reagents. For a target Mn of 10,000 g/mol :
-
Monomer (CL): e.g., 10.0 g (87.6 mmol). MW = 114.14 g/mol .
-
Initiator (this compound): Mn = [Monomer]/[Initiator] ratio * MW_monomer. The required initiator is 87.6 mmol / (10000/114.14) = 1.0 mmol. This corresponds to 1.0 mmol * 102.17 g/mol = 0.102 g.
-
Catalyst (Sn(Oct)₂): A monomer-to-catalyst ratio of ~5000:1 is common. 87.6 mmol / 5000 = 0.0175 mmol.
-
-
Add the ε-caprolactone (10.0 g) and anhydrous toluene (~20 mL, to create a ~50% w/v solution) to the flask via syringe.
-
Add the calculated amount of this compound (0.102 g) via syringe.
-
Prepare a stock solution of Sn(Oct)₂ in anhydrous toluene (e.g., 0.1 M) and add the required volume via syringe.
-
Rationale: Using a stock solution for the catalyst allows for more accurate measurement of the small quantity required.
-
-
Polymerization: Immerse the flask in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously.
-
Rationale: This temperature provides a good balance between reaction rate and control. The reaction is typically complete within 4-24 hours, depending on the catalyst concentration.
-
-
Monitoring (Optional): The reaction progress can be monitored by taking small aliquots at different time points and analyzing them by ¹H NMR (disappearance of the monomer peak) or Gel Permeation Chromatography (GPC) (increase in molecular weight).
-
Termination and Purification:
-
After the desired time (e.g., 18 hours), remove the flask from the heat and allow it to cool to room temperature.
-
Dilute the viscous solution with DCM (~50 mL).
-
Precipitate the polymer by slowly pouring the DCM solution into a large excess of cold methanol (~500 mL) with vigorous stirring. The PCL will precipitate as a white solid.
-
Rationale: PCL is soluble in DCM but insoluble in methanol. This step removes unreacted monomer, catalyst residues, and solvent.
-
Decant the methanol and redissolve the polymer in a minimal amount of DCM. Repeat the precipitation step two more times to ensure high purity.
-
-
Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at room temperature until a constant weight is achieved.
Data Summary:
| Parameter | Value | Rationale |
| Monomer:Initiator Ratio | ~88:1 | Primary determinant of theoretical molecular weight (Mn). |
| Monomer:Catalyst Ratio | 5000:1 | Controls the rate of polymerization. |
| Temperature | 110 °C | Ensures efficient polymerization without significant side reactions. |
| Expected Results | ||
| Theoretical Mn | ~10,000 g/mol | Based on [M]/[I] ratio. |
| Polydispersity Index (PDI) | 1.1 - 1.3 | Indicative of a well-controlled, "living" polymerization. |
| Yield | >90% | ROP is typically a high-conversion reaction. |
Application II: this compound as a Precursor to Olefin Monomers
An alternative synthetic strategy involves converting this compound into polymerizable monomers. The most direct route is acid-catalyzed dehydration to yield a mixture of C6 alkenes (olefins). These olefins can then be polymerized using techniques like Ziegler-Natta or metallocene catalysis to produce polyolefins.
Principle and Mechanism: Acid-Catalyzed Dehydration
The dehydration of a secondary alcohol like this compound proceeds via an E1 elimination mechanism.
-
Protonation: The hydroxyl group is protonated by an acid catalyst (e.g., H₂SO₄, or a solid acid catalyst like alumina or a zeolite[9]) to form a good leaving group (water).
-
Carbocation Formation: The protonated alcohol loses a water molecule to form a secondary carbocation.
-
Rearrangement (Optional but likely): The secondary carbocation can undergo a 1,2-hydride shift to form a more stable tertiary carbocation.
-
Deprotonation: A base (e.g., water or the conjugate base of the acid) removes a proton from a carbon adjacent to the carbocation center, forming a double bond. Due to the possibility of rearrangement and deprotonation from different adjacent carbons, a mixture of olefin isomers is typically formed, including 3-methyl-1-pentene and 3-methyl-2-pentene.
Protocol: Gas-Phase Dehydration over Alumina
This protocol describes a continuous gas-phase dehydration, suitable for producing larger quantities of the olefin mixture.
Materials:
-
This compound.
-
Activated γ-alumina (as catalyst).
-
Nitrogen gas.
Equipment:
-
Tube furnace with temperature controller.
-
Quartz or stainless steel reactor tube.
-
Syringe pump for liquid feed.
-
Heating tape.
-
Condenser and cold trap (e.g., dry ice/acetone bath).
-
Gas chromatograph (GC) for product analysis.
Procedure:
-
Catalyst Packing: Pack the reactor tube with a known amount of activated γ-alumina, secured with quartz wool plugs.
-
System Setup: Install the packed tube in the furnace. Connect the inlet to the syringe pump via a heated line (to vaporize the alcohol feed) and a nitrogen carrier gas line. Connect the outlet to the condenser and cold trap system to collect the liquid products.
-
Catalyst Activation: Heat the catalyst bed to ~400°C under a flow of dry nitrogen for 2-3 hours to remove any adsorbed water.
-
Rationale: A dry catalyst surface is essential for efficient and selective dehydration.
-
-
Dehydration Reaction:
-
Set the furnace temperature to the desired reaction temperature (typically 325-425 °C).[9]
-
Begin feeding the this compound into the heated inlet line using the syringe pump at a controlled rate (e.g., defined by the desired Weight Hourly Space Velocity, WHSV). The alcohol vaporizes and is carried over the catalyst bed by the nitrogen flow.
-
Rationale: Temperature is a critical parameter. Higher temperatures favor complete conversion but may lead to cracking or isomerization side products.
-
-
Product Collection: The gaseous product stream exiting the reactor is cooled in the condenser and cold trap, where the C6 olefins and any unreacted alcohol condense.
-
Analysis: The composition of the collected liquid product should be analyzed by GC to determine the conversion of the alcohol and the selectivity towards the different olefin isomers.
-
Subsequent Polymerization: The collected olefin mixture must be rigorously purified to remove any polar impurities (unreacted alcohol, water) before it can be used in a subsequent polymerization step with highly sensitive catalysts like Ziegler-Natta systems.
Concluding Remarks
This compound serves as a highly effective and versatile precursor in polymer synthesis.
-
As a ROP initiator , it offers a direct, single-step route to well-defined polyesters. This pathway provides excellent control over molecular weight and architecture, making it ideal for high-value applications in the biomedical field. The incorporation of the 3-methylpentyl group at the chain-end is a direct consequence of this choice.
-
As a precursor to olefin monomers , it provides access to the synthesis of specialty polyolefins. This route is more complex, involving a two-step process of dehydration followed by polymerization. The primary challenge lies in controlling the isomer distribution during dehydration and the subsequent purification required for polymerization.
The choice of application depends entirely on the desired final polymer. For biodegradable polyesters with precise end-group chemistry, ROP initiation is the superior method. For creating branched polyolefins, the dehydration route is a viable, albeit more involved, option. These protocols and notes provide a solid foundation for researchers to explore and leverage the full potential of this compound in advanced macromolecular design.
References
-
Sawamoto, M., & Higashimura, T. (1986). A Renaissance in Living Cationic Polymerization. Chemical Reviews, 91(1), 1-24. [Link]
-
ChemBK. (2024). This compound. [Link]
-
Toppr. (2023). Write the structures of the three olefins produced by the dehydration of 3-methyl-3-pentanol. [Link]
-
Schubert, U. S., & Hoogenboom, R. (2018). Alcohol- and Water-Tolerant Living Anionic Polymerization of Aziridines. ACS Publications. [Link]
-
Matyjaszewski, K. (2017). 50th Anniversary Perspective: Living Polymerization—Emphasizing the Molecule in Macromolecules. ACS Publications. [Link]
-
Stancik, A., et al. (2017). Synthesis and Morphology Characteristics of New Highly Branched Polycaprolactone PCL. Polymers, 9(12), 675. [Link]
-
Wikipedia. (n.d.). Living polymerization. [Link]
- Dath, J. P., et al. (2021). Preparation of olefin by alcohol dehydration, and uses thereof for making polymer, fuel or fuel additive.
-
National Center for Biotechnology Information. (n.d.). 3-Methylpentan-2-ol. PubChem Compound Database. [Link]
-
Labet, M., & Thielemans, W. (2009). Synthesis of polycaprolactone: a review. Chemical Society Reviews, 38(12), 3484-3504. [Link]
-
Wikipedia. (n.d.). This compound. [Link]
-
Odian, G. (2004). Chain-growth polycondensation: The living polymerization process in polycondensation. ResearchGate. [Link]
-
de Oliveira, F. K., et al. (2014). Synthesis and Characterizations of Poly (Lactic Acid) by Ring-Opening Polymerization for Biomedical Applications. Chemical Engineering Transactions, 38, 331-336. [Link]
-
Wurth, J., & Shastri, V. P. (2013). Synthesis and characterization of functionalized poly(ε-caprolactone). Journal of Polymer Science Part A: Polymer Chemistry, 51(16), 3375-3382. [Link]
-
Araujo, J. V., et al. (2012). Synthesis and Characterization of Poly (Lactic Acid) for Use in Biomedical Field. Proceedings of the 19th International Congress of Chemical and Process Engineering. [Link]
-
Chegg. (2014). Acid-catalyzed dehydration of this compound. [Link]
-
University of Calgary. (n.d.). Dehydration of 3-methyl-3-pentanol. [Link]
-
Dath, J. P., et al. (2019). PREPARATION OF OLEFIN BY ALCOHOL DEHYDRATION, AND USES THEREOF FOR MAKING POLYMER, FUEL OR FUEL ADDITIVE. European Patent Office. [Link]
-
Jérôme, P., & Lecomte, P. (2008). Ring-Opening Polymerisation. Unpublished manuscript. [Link]
-
Schaller, C. (2021). 2.8: Ring-Opening Polymerization. Chemistry LibreTexts. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. 3-Methylpentan-2-ol | C6H14O | CID 11261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Synthesis of polycaprolactone: a review - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. aidic.it [aidic.it]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Living polymerization - Wikipedia [en.wikipedia.org]
- 8. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes & Protocols for the Safe Handling of 3-Methyl-2-pentanol
Section 1: Introduction and Scope
3-Methyl-2-pentanol (CAS No: 565-60-6) is a secondary alcohol utilized in various research and development applications, including its function as a solvent and a chemical intermediate for the synthesis of more complex molecules.[1][2] As a volatile organic compound (VOC) and a flammable liquid, its handling demands a robust understanding of its physicochemical properties and associated hazards to ensure the safety of laboratory personnel and the integrity of experimental outcomes.[1][3][4]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound. The protocols herein are designed to mitigate risks by establishing a framework of engineering controls, personal protective equipment (PPE), and standardized procedures. The causality behind each recommendation is explained to foster a deep-seated culture of safety and scientific excellence.
Section 2: Hazard Identification and Risk Assessment
A thorough risk assessment is the cornerstone of safe laboratory practice. The primary hazards associated with this compound are its flammability and its potential as an eye irritant.[3][5] Its volatility contributes to the presence of vapors, which can form explosive mixtures with air and pose an inhalation risk.[6][7]
Physicochemical Properties
Understanding the physical and chemical properties of a substance is critical for anticipating its behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄O | [3] |
| Molecular Weight | 102.17 g/mol | [3] |
| Appearance | Colorless clear liquid | [5] |
| Boiling Point | 131-135 °C (at 760 mm Hg) | [1][5] |
| Flash Point | ~40.5 °C (105 °F) (Tag Closed Cup) | [5] |
| Density | ~0.83 g/mL at 25 °C | [1][2] |
| Vapor Pressure | 3.68 mmHg at 25 °C | [5] |
| Solubility | Slightly soluble in water | [8] |
The relatively low flash point indicates that this compound can form an ignitable mixture with air at moderately elevated temperatures, which can be easily reached with standard laboratory heating equipment.[6]
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a standardized classification of the substance's hazards.
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement | Source |
| Flammable Liquids | Category 3 | 🔥 | Warning | H226: Flammable liquid and vapor | [3] |
| Serious Eye Damage/Eye Irritation | Category 2A | ❗ | Warning | H319: Causes serious eye irritation | [3] |
The "Warning" signal word indicates a moderate level of hazard. The flammability and eye irritation potential are the primary risks to be managed.
Section 3: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure and mitigating risks.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it can contact the user.
-
Chemical Fume Hood: All handling of this compound, including dispensing, mixing, and heating, must be conducted within a certified chemical fume hood.[6] This is critical to control the concentration of flammable and potentially harmful vapors, keeping them well below the Lower Explosive Limit (LEL) and protecting the user from inhalation exposure.[9]
-
Ventilation: The laboratory must be equipped with adequate general ventilation to ensure high air turnover rates.[10] This prevents the accumulation of fugitive vapors that may escape primary containment.[10] Ventilation intakes should be located away from exhaust outlets to prevent recirculation of contaminated air.[11]
-
Ignition Source Control: All potential ignition sources—such as open flames, spark-producing equipment (outlets, motors), and static electricity—must be strictly controlled or eliminated from the area where this compound is handled and stored.[6][9] Use only explosion-proof electrical equipment where necessary.
Personal Protective Equipment (PPE): The Essential Barrier
PPE provides a direct barrier between the user and the chemical. The selection of PPE must be based on a thorough risk assessment of the specific tasks being performed.[12][13]
| Protection Type | Specification | Rationale and Causality |
| Eye & Face Protection | Safety glasses with side shields or, for splash risks, chemical splash goggles conforming to EN166 or equivalent standards.[9] | Mandatory. Protects against splashes that can cause serious eye irritation as per H319.[3][5] |
| Skin & Body Protection | Flame-resistant or 100% cotton lab coat.[6] Chemically resistant gloves (e.g., nitrile, neoprene). | Protects skin from accidental contact and provides a barrier against fire hazards.[6] Always check glove manufacturer's compatibility charts. |
| Respiratory Protection | Not typically required when work is performed within a certified fume hood. | A respirator may be necessary for large spills or if engineering controls fail.[10] The choice of respirator depends on the airborne concentration of the chemical. |
Section 4: Standard Operating Protocol for Handling
This section outlines the step-by-step procedures for the safe handling of this compound, from preparation to disposal.
Workflow for Safe Handling of this compound
Sources
- 1. chembk.com [chembk.com]
- 2. This compound | 565-60-6 [chemicalbook.com]
- 3. 3-Methylpentan-2-ol | C6H14O | CID 11261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. onepointesolutions.com [onepointesolutions.com]
- 5. This compound [thegoodscentscompany.com]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. simmons.chemoventory.com [simmons.chemoventory.com]
- 8. dem.ri.gov [dem.ri.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. 5 Pieces of Safety Equipment You Need in Your Distillery | StillDragon [stilldragon.com]
- 11. justrite.com [justrite.com]
- 12. What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? [cangardcare.com]
- 13. blog.storemasta.com.au [blog.storemasta.com.au]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Methyl-2-pentanol
Welcome to the technical support center for the synthesis of 3-Methyl-2-pentanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, troubleshoot experimental hurdles, and ultimately improve reaction yields. We will explore the two most common synthetic pathways: the Grignard reaction and the reduction of 3-methyl-2-pentanone.
This compound is a secondary alcohol used as a solvent, a chemical intermediate, and has been identified as a metabolite.[1][2] Achieving a high yield of this compound requires careful control of reaction conditions to minimize side reactions and simplify purification. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter.
Section 1: Grignard Synthesis Route - Troubleshooting & Optimization
The Grignard reaction is a powerful method for forming carbon-carbon bonds, making it a versatile choice for synthesizing secondary alcohols like this compound.[3][4] A common approach involves the reaction of ethylmagnesium bromide with propanal. However, the high reactivity of the Grignard reagent makes it susceptible to various side reactions.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction fails to initiate. The magnesium turnings remain unchanged. What's wrong?
This is a classic issue in Grignard synthesis. The root cause is almost always related to the inhibition of the reaction between the alkyl halide and the magnesium metal surface.
-
Probable Cause 1: Presence of Moisture. Grignard reagents are extremely strong bases and will react readily with even trace amounts of water from glassware, solvents, or starting materials.[3] This quenches the reagent as it forms.
-
Solution: All glassware must be rigorously dried, either in an oven at >120°C for several hours or by flame-drying under vacuum immediately before use. Solvents, particularly ethers like diethyl ether or THF, must be anhydrous.[5] Using a fresh, sealed bottle of anhydrous solvent is highly recommended.
-
-
Probable Cause 2: Inactive Magnesium Surface. Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction.
-
Solution: Activate the magnesium. This can be achieved by adding a small crystal of iodine, which chemically cleans the surface.[5] Gentle heating can also help initiate the reaction.[5] Alternatively, crushing some of the magnesium turnings with a glass rod (in the reaction flask, under an inert atmosphere) can expose a fresh, reactive surface.
-
-
Probable Cause 3: Impure Alkyl Halide. The ethyl bromide (or other halide) may contain traces of ethanol or water.
-
Solution: Use freshly distilled or a new bottle of high-purity ethyl bromide.
-
Q2: My reaction worked, but the yield is very low, and I recovered a lot of my starting aldehyde. What happened?
Low conversion points to a loss of active Grignard reagent or suboptimal reaction conditions.
-
Probable Cause 1: Incorrect Stoichiometry. An insufficient amount of Grignard reagent was generated or added. This can be due to the issues mentioned in Q1 or inaccurate measurement of the initial reagents.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of both magnesium and ethyl bromide to ensure the formation of sufficient Grignard reagent. It is also good practice to titrate a small aliquot of the prepared Grignard reagent to determine its exact concentration before adding the aldehyde.
-
-
Probable Cause 2: Inefficient Addition. The rate and temperature of the aldehyde addition are critical.
-
Solution: The aldehyde, dissolved in anhydrous ether, should be added dropwise to the Grignard solution. The reaction is exothermic, so maintain a low temperature (e.g., 0°C in an ice bath) during the addition to prevent side reactions.[6] After the addition is complete, allowing the mixture to stir at room temperature for 30-60 minutes can help drive the reaction to completion.[6]
-
Q3: My product is contaminated with significant byproducts, mainly butane and an unknown compound with a higher boiling point. How do I prevent this?
Byproduct formation is a common cause of reduced yield and purification difficulties.
-
Probable Cause 1: Wurtz Coupling. The Grignard reagent can react with the remaining alkyl halide to form an alkane (R-R), in this case, butane (CH3CH2-CH2CH3).
-
Solution: This is minimized by adding the alkyl halide solution dropwise to the magnesium turnings at a rate that maintains a gentle reflux.[5] This ensures the halide reacts with the magnesium as it is added, keeping its concentration low and disfavoring the coupling reaction.
-
-
Probable Cause 2: Enolization of the Aldehyde. Propanal has acidic α-protons. The Grignard reagent can act as a base, deprotonating the aldehyde to form an enolate. This consumes the reagent and leads to aldol condensation products upon workup.
-
Solution: Perform the addition of the aldehyde at low temperatures (0°C or below) to favor nucleophilic addition over deprotonation.[6] Using a more sterically hindered Grignard reagent can sometimes increase the amount of enolization, but with ethylmagnesium bromide, temperature control is the key factor.
-
Workflow & Protocol
Caption: Troubleshooting decision tree for the Grignard synthesis of this compound.
Section 2: Ketone Reduction Route - Troubleshooting & Optimization
This pathway involves the reduction of 3-methyl-2-pentanone to this compound. This is often a simpler and higher-yielding reaction, typically employing a mild reducing agent like sodium borohydride (NaBH₄).[7][8]
Frequently Asked Questions (FAQs)
Q4: My reduction is very slow or incomplete, with starting ketone remaining after several hours. Why?
While generally robust, incomplete reduction can occur if the reagents or conditions are not optimal.
-
Probable Cause 1: Inactive Reducing Agent. Sodium borohydride can decompose over time, especially if not stored in a dry environment.
-
Solution: Use a fresh bottle of NaBH₄. To ensure sufficient reactivity, a molar excess (typically 1.5-2.0 equivalents relative to the ketone) is recommended to account for any minor degradation or reaction with the solvent.
-
-
Probable Cause 2: Improper Solvent. NaBH₄ reductions are typically run in protic solvents like methanol or ethanol.[7] The choice of solvent can affect the reaction rate.
-
Solution: Ethanol is an excellent and common choice. Ensure the NaBH₄ is well-suspended or dissolved. If solubility is an issue, a co-solvent system (e.g., THF/methanol) can be employed.
-
-
Probable Cause 3: Low Temperature. While the reaction is often run at room temperature, very cold lab conditions could slow the rate significantly.
-
Solution: Ensure the reaction is proceeding at a reasonable temperature (20-25°C). Gentle warming (to ~40°C) can be used to increase the rate if necessary, but this should be done cautiously.
-
Q5: My final product seems to contain impurities from the reaction. What are they and how can I avoid them?
The reduction of a simple ketone with NaBH₄ is typically a very "clean" reaction with minimal side products. Impurities usually arise from the workup.
-
Probable Cause: Borate Esters. The initial product is a borate ester complex. The workup, which usually involves adding acid, hydrolyzes this complex to release the alcohol and boric acid salts. Incomplete hydrolysis can leave boron-containing impurities.
-
Solution: After the reaction is complete (as determined by TLC or GC), perform a careful acidic workup. Slowly add dilute acid (e.g., 1M HCl) until the solution is acidic and all bubbling (from excess NaBH₄ reacting with the acid) has ceased. This ensures complete hydrolysis of the borate esters.
-
Data Summary Table
| Feature | Grignard Synthesis Route | Ketone Reduction Route |
| Starting Materials | Ethyl bromide, Magnesium, Propanal | 3-Methyl-2-pentanone |
| Key Reagents | Anhydrous Diethyl Ether or THF | Sodium Borohydride, Ethanol/Methanol |
| Pros | Excellent for C-C bond formation | High yield, simple procedure, clean reaction |
| Cons | Sensitive to moisture, multiple side reactions | Requires the precursor ketone |
| Typical Yield | 60-80% (highly dependent on technique) | >90% |
| Key Challenge | Preventing quenching and side reactions | Ensuring complete reaction and proper workup |
Section 3: General Purification Guide
Q6: How do I best purify my crude this compound after workup?
Regardless of the synthetic route, proper purification is essential to obtain a high-purity product.
-
Extraction and Washing: After the reaction is quenched and/or acidified, the product must be extracted into an organic solvent (e.g., diethyl ether). Combine the organic layers and wash them sequentially with:
-
Saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.
-
Brine (saturated NaCl solution) to remove the bulk of the water.
-
-
Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter to remove the drying agent.
-
Solvent Removal: Remove the extraction solvent using a rotary evaporator.
-
Distillation: this compound has a boiling point of approximately 131-134°C.[2][9] Fractional distillation is the most effective method for separating the product from any lower-boiling starting materials or higher-boiling byproducts.
Experimental Protocols
Protocol 1: Grignard Synthesis of this compound
-
Setup: Assemble an oven-dried three-neck flask with a condenser, a dropping funnel, and a nitrogen inlet. Place 2.9 g (0.12 mol) of magnesium turnings and a small iodine crystal in the flask.
-
Initiation: Add 20 mL of anhydrous diethyl ether. In the dropping funnel, place a solution of 13.1 g (0.12 mol) of ethyl bromide in 50 mL of anhydrous diethyl ether. Add ~5 mL of the ethyl bromide solution to the magnesium. If the reaction doesn't start (fading of iodine color, bubbling), gently warm the flask.
-
Grignard Formation: Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After addition, stir for another 30 minutes.
-
Addition of Aldehyde: Cool the Grignard solution to 0°C in an ice bath. Add a solution of 5.8 g (0.10 mol) of propanal in 30 mL of anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard solution.
-
Quenching & Workup: After the addition is complete, stir at room temperature for 30 minutes. Cool the flask back to 0°C and slowly add 50 mL of cold, saturated aqueous ammonium chloride (NH₄Cl) solution dropwise.[6]
-
Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with 25 mL portions of diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent. Purify the crude product by fractional distillation.
Protocol 2: Reduction of 3-Methyl-2-pentanone
-
Setup: In a 250 mL round-bottom flask, dissolve 10.0 g (0.10 mol) of 3-methyl-2-pentanone in 100 mL of ethanol.
-
Reduction: Cool the solution in an ice bath. In small portions, add 1.9 g (0.05 mol) of sodium borohydride to the stirred solution over 15 minutes.
-
Reaction: After the addition, remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Workup: Cool the flask in an ice bath and slowly add 50 mL of 1M HCl to quench the reaction and hydrolyze the borate ester.
-
Purification: Remove most of the ethanol via rotary evaporation. Add 50 mL of water and extract the product with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent. Purify the crude product by fractional distillation.
Diagram: Reaction vs. Side Reaction in Grignard Synthesis
Caption: Competing pathways for the Grignard reagent: desired nucleophilic attack versus undesired quenching by water.
References
-
Brainly Community. (2023). What is the product of the reduction of 3-methyl-2-pentanone? Brainly.com. [Link]
-
Chegg Study. (n.d.). How would one use a Grignard-based synthesis to accomplish the following transformation? Chegg.com. [Link]
-
Reddit r/chemistry Community. (2017). Synthesis of this compound using CH3CH2MgBr? Reddit. [Link]
-
Chegg Study. (2020). What is the product of the reduction of 3-methyl-2-pentanone? Chegg.com. [Link]
-
PrepChem. (n.d.). Preparation of 2-methyl-2-pentanol. PrepChem.com. [Link]
-
Filo. (2025). Give detailed mechanisms and final products for the reaction of this compound. Filo. [Link]
-
Dr. Tania CS. (2024). synthesis 2-methy-3 pentanol, 4 pathways. YouTube. [Link]
-
Filo. (2025). 2-Methyl-2-pentanol can be made starting from two different ketone electrophiles. Filo. [Link]
-
Ashenhurst, J. (2011). Grignard Reagents. Master Organic Chemistry. [Link]
-
ACS Catalysis. (2026). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Publications. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methylpentan-2-ol. PubChem. [Link]
-
The Good Scents Company. (n.d.). This compound. The Good Scents Company. [Link]
-
Wikipedia. (n.d.). This compound. Wikipedia. [Link]
-
Chegg Study. (n.d.). What is reagent is used to convert from 3-pentanol to 3-methylpentane? Chegg.com. [Link]
-
Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. Khan Academy. [Link]
-
Dr. Simi. (2022). Preparation of 3-methyl-2-pentanone and 4 methyl Uracil. YouTube. [Link]
-
Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. [Link]
-
ChemBK. (2024). This compound. ChemBK. [Link]
-
Study.com. (n.d.). Identify the product for (R)-3-methyl-2-pentanol reacts with HCl. Study.com. [Link]
-
Brainly Community. (2023). This compound has been prepared through the sequence of reactions shown below. Brainly.com. [Link]
-
Dr. B. (2022). Structural Formula for this compound. YouTube. [Link]
Sources
- 1. 3-Methylpentan-2-ol | C6H14O | CID 11261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 565-60-6 [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. prepchem.com [prepchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. brainly.com [brainly.com]
- 8. chegg.com [chegg.com]
- 9. chembk.com [chembk.com]
Technical Support Center: Purification of 3-Methyl-2-pentanol
Welcome to the technical support center for the purification of 3-Methyl-2-pentanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this chiral secondary alcohol.
I. Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its purification?
Understanding the physical properties of this compound is fundamental to selecting and optimizing a purification strategy. These properties dictate the choice between distillation, chromatography, and other techniques.
| Property | Value | Significance for Purification |
| Molecular Formula | C6H14O | Indicates its relatively low molecular weight and hydrocarbon character. |
| Molecular Weight | 102.17 g/mol [1][2] | Useful for calculations related to yield and stoichiometry. |
| Boiling Point | 131-135 °C at 760 mmHg[2][3] | A key parameter for purification by fractional distillation. |
| Density | ~0.831 g/mL at 25 °C[2] | Important for phase separations during extractions. |
| Solubility in Water | 19 g/L[4] | Moderate solubility suggests that water can be a significant impurity. |
| Solubility in Organic Solvents | Soluble in ethanol and diethyl ether[4] | Provides options for extraction and chromatography solvents. |
Q2: What are the most common impurities in a crude sample of this compound, and how do they originate?
The nature and source of impurities are critical in devising an effective purification scheme. For this compound, impurities often depend on the synthetic route. A common laboratory synthesis involves the Grignard reaction between an appropriate Grignard reagent and an aldehyde.[5][6][7][8]
-
Unreacted Starting Materials: Residual aldehyde (e.g., butanal) or Grignard reagent (e.g., ethylmagnesium bromide) and their byproducts.
-
Solvent Residues: Ethereal solvents like diethyl ether or tetrahydrofuran are common in Grignard reactions.
-
Water: Can be introduced during the workup or from atmospheric moisture. Water can form azeotropes with alcohols, complicating distillation.[4][9]
-
Side-products: Dehydration of the alcohol to form alkenes (e.g., 3-methyl-2-pentene) can occur if the workup is too acidic or if distillation temperatures are excessive.[10][11]
-
Diastereomers: As this compound has two chiral centers, it exists as a mixture of diastereomers (and enantiomers) unless a stereoselective synthesis is employed. These can be challenging to separate due to their similar physical properties.[12][13]
II. Troubleshooting Guides
A. Fractional Distillation
Fractional distillation is a primary technique for purifying this compound, leveraging its relatively high boiling point.[3][14][15]
Q3: My fractional distillation is yielding poor separation of this compound from a close-boiling impurity. What are the likely causes and solutions?
This is a frequent challenge, often stemming from operational parameters or the nature of the impurities.
Troubleshooting Flowchart for Poor Fractional Distillation Separation
Caption: Troubleshooting workflow for poor separation during fractional distillation.
Q4: The temperature during my distillation of this compound is fluctuating and not holding steady at the boiling point. What does this indicate?
Temperature instability is a classic sign of an impure mixture boiling over a range of temperatures or issues with the distillation setup.
-
Cause: The crude material contains a significant amount of lower-boiling impurities (e.g., residual solvent) or higher-boiling contaminants.
-
Solution: Collect a "forerun" fraction at a lower temperature to remove volatile impurities. Once the temperature stabilizes at the boiling point of this compound, collect the main fraction. If the temperature begins to rise significantly again, it indicates the start of a higher-boiling fraction, and collection should be stopped.
-
Expert Tip: A slow, controlled heating rate is crucial. Rapid heating can cause different components to vaporize simultaneously, leading to poor separation and temperature fluctuations.[16]
B. Removal of Water
Q5: I suspect my sample of this compound contains water. How can I effectively dry it before final purification?
Water can be a persistent impurity and can complicate distillations by forming azeotropes.
Methods for Water Removal from this compound
| Method | Procedure | Advantages | Disadvantages |
| Drying Agents | Stir the alcohol with an anhydrous drying agent (e.g., magnesium sulfate, calcium sulfate) for several hours, then filter. | Simple, effective for small amounts of water. | Can be slow; some drying agents may not be suitable for all alcohols. |
| Azeotropic Distillation | Add a solvent that forms a low-boiling azeotrope with water (e.g., toluene). Distill off the azeotrope to remove water.[9] | Effective for larger quantities of water. | Introduces another solvent that must be removed. |
| Extractive Distillation | Use a high-boiling solvent that alters the relative volatilities of the alcohol and water.[17] | Can be very effective for breaking azeotropes. | Requires an additional distillation step to remove the extraction solvent. |
C. Chromatographic Purification
For high-purity applications or the separation of stereoisomers, chromatography is often necessary.
Q6: I need to separate the diastereomers of this compound. What chromatographic strategies should I consider?
Separating diastereomers can be challenging due to their similar polarities.[12][13]
Strategy Flowchart for Diastereomer Separation
Caption: Strategic workflow for the chromatographic separation of diastereomers.
III. Experimental Protocols
Protocol 1: Fractional Distillation of this compound
-
Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.[14]
-
Charging the Flask: Add the crude this compound and a few boiling chips to the round-bottom flask.
-
Heating: Begin heating the flask gently with a heating mantle.
-
Distillation: As the mixture boils, a ring of condensate will slowly rise through the fractionating column. Adjust the heating to maintain a slow and steady distillation rate of 1-2 drops per second into the receiving flask.
-
Fraction Collection:
-
Collect any low-boiling forerun that comes over at a temperature significantly below the boiling point of this compound.
-
Once the temperature stabilizes at the boiling point of this compound (131-135 °C), change the receiving flask and collect the main fraction.
-
Monitor the temperature closely. If it drops, it may indicate that the majority of the product has distilled. If it rises significantly, it suggests the distillation of higher-boiling impurities. Stop the distillation at this point.
-
-
Analysis: Analyze the purity of the collected fractions using Gas Chromatography (GC).
Protocol 2: Purity Analysis by Gas Chromatography (GC)
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., dichloromethane or ethanol).
-
GC Conditions (General):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-WAX).
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 180 °C) at a rate of 10 °C/min.
-
Carrier Gas: Helium or hydrogen.
-
-
Injection and Analysis: Inject a small volume (e.g., 1 µL) of the sample into the GC. The purity is determined by the relative area of the this compound peak compared to the total area of all peaks. For enantiomeric purity, a chiral GC column is required.[18][19][20]
IV. References
-
Development of Preparative Chiral Separations Using an Intelligent Chiral Resolution System. Journal of Liquid Chromatography & Related Technologies. [Link]
-
Fractional distillation. Wikipedia. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. [Link]
-
Process for the separation of isomers of diastereomeric alcohols. Google Patents.
-
This compound. Wikipedia. [Link]
-
This compound. ChemBK. [Link]
-
Dehydration Reactions of Alcohols. Chemistry LibreTexts. [Link]
-
PREPARATIVE CHIRAL CHROMATOGRAPHY What can go wrong and how to solve it. Chiral Technologies Europe. [Link]
-
Enantioseparation of secondary alcohols by diastereoisomeric salt formation. ResearchGate. [Link]
-
Fractionating Column. Meats and Sausages. [Link]
-
When secondary alcohols (2 butanol) is dehydrated at 180 degrees and removing water, is the second H taken from the first carbon or the third? Why?. Quora. [Link]
-
Alcohol distillation: basic principles and equipment. Alaqua Inc. [Link]
-
Distillation Column Packing - For Higher Proof. Clawhammer Supply. [Link]
-
Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]
-
Distillation. Chemistry LibreTexts. [Link]
-
Purification: Fractional Distillation. University of Rochester. [Link]
-
The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies. [Link]
-
Simple and fractional distillations. Khan Academy. [Link]
-
Process for removing water from alcohol mixtures. Google Patents.
-
3 Ways to Separate Alcohol and Water. wikiHow. [Link]
-
fractional distillation. Chemguide. [Link]
-
Separation of 2-pentanol, 3-methyl-2-butanol and 1-butanol by azeotropic distillation. Google Patents.
-
How to quickly remove all alcohol from water. Reddit. [Link]
-
Preparative Chiral Liquid Chromatography for Enantiomeric Separation of Pheromones. Journal of Chemical Ecology. [Link]
-
This compound. Wikipedia. [Link]
-
Synthesis of this compound using CH3CH2MgBr?. Reddit. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
DISTILLATION. University of Calgary. [Link]
-
What is the synthetic route of 4-Methyl-2-pentanol. Bloom Tech. [Link]
-
Separation of 3-methyl-2-butanol from 2-pentanol by extractive distillation. scispace. [Link]
-
Organic Chemistry 211 Laboratory Experiment 5b: Fractional Distillation. Cerritos College. [Link]
-
Preparation of 3-methyl-2-pentanone and 4 methyl Uracil. YouTube. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
-
Azeotrope tables. Wikipedia. [Link]
-
Chemistry 210 Experiment 5. University of Wisconsin-River Falls. [Link]
-
Chirality of 1-Pentanol and this compound. Chemistry Stack Exchange. [Link]
-
How Do You Troubleshoot Common Distillation Column Issues?. YouTube. [Link]
-
Alcohols from Carbonyl Compounds: Grignard Reagents. Chemistry LibreTexts. [Link]
-
Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. PubMed. [Link]
-
Liquid–Liquid Equilibrium for the Extraction of 2-Methyl-2-butanol from Water with Six Solvents at 308.2 K under 101.3 kPa: Experimental and Theoretical Analysis. Journal of Chemical & Engineering Data. [Link]
-
AZEOTROPIC DATA-II. Advances in Chemistry. [Link]
-
Grignard Reagent Chemistry Questions with Solutions. BYJU'S. [Link]
-
Grignard Reaction. Organic Chemistry Portal. [Link]
-
Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. chembk.com [chembk.com]
- 3. Fractional distillation - Wikipedia [en.wikipedia.org]
- 4. AE-117 [extension.purdue.edu]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. US8754268B2 - Process for removing water from alcohol mixtures - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. quora.com [quora.com]
- 12. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. santaisci.com [santaisci.com]
- 14. Purification [chem.rochester.edu]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 3 Ways to Separate Alcohol and Water - wikiHow [wikihow.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. gcms.cz [gcms.cz]
- 20. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - PubMed [pubmed.ncbi.nlm.nih.gov]
resolving diastereomers of 3-Methyl-2-pentanol
As a Senior Application Scientist, I've designed this comprehensive technical guide to address the specific challenges encountered when resolving the diastereomers of 3-Methyl-2-pentanol. This molecule possesses two chiral centers (at C2 and C3), resulting in four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). These exist as two pairs of enantiomers which are diastereomeric to each other. Isolating a single, pure stereoisomer is a critical task in pharmaceutical development and fine chemical synthesis, demanding robust and well-understood methodologies.
This support center moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and adapt these methods to your specific needs.
Overall Resolution Strategy
The resolution of a mixture containing four stereoisomers typically involves a two-stage approach. First, the diastereomeric pairs are separated from each other. Subsequently, the individual enantiomers within each pair are resolved. The following workflow illustrates the general pathways.
Caption: High-level workflow for the complete resolution of this compound stereoisomers.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between separating enantiomers and diastereomers?
Diastereomers have different physical and chemical properties (e.g., melting point, boiling point, solubility, and chromatographic retention) in both chiral and achiral environments.[1][2][3] This allows for their separation using standard laboratory techniques like fractional crystallization or conventional (achiral) chromatography. Enantiomers, conversely, have identical physical properties in an achiral setting and can only be distinguished and separated under chiral conditions.[1] This necessitates the use of specialized techniques like chiral chromatography or the introduction of another chiral molecule to create a diastereomeric interaction.
Q2: What are the primary methods for resolving the stereoisomers of this compound?
There are three main strategies:
-
Direct Chiral Chromatography (HPLC or GC): This method uses a chiral stationary phase (CSP) that interacts differently with each stereoisomer, allowing for their direct separation.[4][5]
-
Indirect Separation via Derivatization: The alcohol mixture is reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form diastereomeric esters.[1][6][7] These new molecules can then be separated using standard achiral chromatography. Afterward, the CDA is cleaved to yield the pure alcohol stereoisomers.
-
Enzymatic Kinetic Resolution: An enzyme, typically a lipase, selectively catalyzes a reaction (e.g., acylation) on one stereoisomer at a much faster rate than the others.[4][8] This results in a mixture of the reacted stereoisomer (now an ester) and the unreacted stereoisomer (still an alcohol), which are easily separated due to their different chemical nature.
Q3: How does a chiral derivatizing agent (CDA) work?
A CDA is an enantiomerically pure compound, often a carboxylic acid or its activated form, that reacts with the alcohol functional group. For example, reacting a mixture of (2R,3R)-alcohol and (2S,3S)-alcohol with a pure (S)-CDA will produce two new molecules: an (S,2R,3R)-diastereomer and an (S,2S,3S)-diastereomer. These resulting diastereomeric esters now have different physical properties and can be separated on a standard achiral silica column.[1][9]
Q4: What is the "Enantiomeric Ratio (E)" in enzymatic resolutions, and why is it important?
The Enantiomeric Ratio, or E-value, is a measure of an enzyme's selectivity for one enantiomer over the other.[10] It is calculated from the extent of conversion and the enantiomeric excesses (ee) of both the product and the remaining substrate. A high E-value (>100) indicates excellent selectivity, meaning the enzyme reacts almost exclusively with one enantiomer, which is essential for achieving high enantiomeric purity in the final products. An E-value of 1 means the enzyme has no preference and is unsuitable for resolution.
Troubleshooting Guides
Technique 1: Chiral Chromatography (HPLC/GC)
| Problem | Potential Causes | Recommended Solutions & Scientific Rationale |
| Poor or no resolution between stereoisomers. | 1. Incorrect Chiral Stationary Phase (CSP): The mechanism of chiral recognition (e.g., inclusion, hydrogen bonding, dipole-dipole interactions) of the chosen CSP is not effective for your analyte. 2. Inappropriate Mobile Phase: The mobile phase composition is either too strong (eluting peaks too quickly) or too weak, or it disrupts the necessary chiral interactions. | 1. Screen Different CSPs: Test columns with different chiral selectors (e.g., polysaccharide-based like Chiralpak IA/IB, cyclodextrin-based). Polysaccharide phases are often effective for alcohols in normal phase or polar organic modes.[11][12] 2. Optimize Mobile Phase: For normal phase, vary the alcohol modifier (e.g., isopropanol, ethanol) percentage in the alkane (e.g., hexane). For reversed-phase, adjust the organic solvent (acetonitrile, methanol) and water ratio. Small changes can significantly impact selectivity. 3. Adjust Temperature and Flow Rate: Lowering the temperature often enhances chiral recognition by reducing molecular motion and strengthening transient diastereomeric interactions. Decreasing the flow rate can improve efficiency and resolution. |
| Peak broadening or tailing. | 1. Column Contamination/Degradation: The stationary phase may be irreversibly damaged by incompatible solvents (e.g., THF or DCM on some coated polysaccharide columns) or accumulation of non-eluting sample impurities.[13] 2. Sample Overload: Injecting too much mass or volume saturates the stationary phase, leading to non-ideal peak shapes. | 1. Implement a Washing Protocol: Flush the column with a strong, compatible solvent (e.g., isopropanol or ethanol for normal phase columns). Always check the manufacturer's guidelines for allowed solvents.[13] 2. Reduce Injection Concentration/Volume: Perform a dilution series to find the optimal sample load that maintains a sharp, symmetrical peak shape. |
| Irreproducible Retention Times. | 1. Insufficient Column Equilibration: Chiral separations are highly sensitive to the mobile phase composition. Insufficient equilibration time between runs or after a gradient leads to shifting retention.[14] 2. Mobile Phase "Memory Effects": Traces of additives (acids/bases) from previous analyses can adsorb to the stationary phase and alter its selectivity in subsequent runs.[14] | 1. Ensure Proper Equilibration: Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection and between gradient runs. For isocratic methods, ensure the system is stable before starting.[14] 2. Dedicate Columns: If possible, dedicate a specific chiral column to a particular mobile phase system (e.g., normal phase with specific additives) to avoid cross-contamination and memory effects. |
Technique 2: Derivatization & Achiral Chromatography
| Problem | Potential Causes | Recommended Solutions & Scientific Rationale |
| Incomplete derivatization reaction. | 1. Presence of Water: Moisture can hydrolyze activated esters or coupling reagents (e.g., DCC), preventing complete reaction with the alcohol. 2. Sub-optimal Stoichiometry: Insufficient derivatizing agent or catalyst leads to unreacted starting material. | 1. Use Anhydrous Conditions: Ensure all glassware is oven-dried and conduct the reaction under an inert atmosphere (N₂ or Ar). Use anhydrous solvents.[9] 2. Optimize Reagent Equivalents: Typically, a slight excess (1.1-1.2 eq) of the chiral derivatizing agent and coupling reagents is used to drive the reaction to completion. Monitor progress by TLC or GC.[9] |
| Co-elution of diastereomeric esters on achiral HPLC. | 1. Insufficient Steric/Polar Difference: The chosen chiral auxiliary does not impart a large enough difference in the physical properties of the resulting diastereomers for the silica stationary phase to distinguish them. | 1. Screen Different Chiral Derivatizing Agents (CDAs): Switch to a CDA with a bulkier or more rigid structure. For example, if (S)-(+)-MαNP acid fails, try a camphorsultam-based acid.[6][7] A different CDA will alter the overall shape and polarity of the diastereomers, potentially increasing their separability. 2. Optimize HPLC Mobile Phase: Systematically vary the polarity of the mobile phase (e.g., ethyl acetate/hexane gradient) to maximize the difference in retention between the two diastereomers. |
Technique 3: Enzymatic Kinetic Resolution
| Problem | Potential Causes | Recommended Solutions & Scientific Rationale |
| Low conversion and/or low enantiomeric excess (ee). | 1. Poor Enzyme Selectivity (Low E-value): The chosen lipase is not effective for the specific structure of this compound. 2. Non-Optimal Reaction Conditions: The solvent, temperature, or acyl donor may be hindering enzyme activity or selectivity. | 1. Screen a Panel of Lipases: Test various immobilized lipases, such as Candida antarctica Lipase B (CALB, e.g., Novozym 435), Pseudomonas cepacia Lipase (PCL), and Candida rugosa Lipase.[8][15][16] Their active sites have different shapes, leading to different substrate specificities. 2. Optimize Solvent and Acyl Donor: Use a non-polar organic solvent (e.g., hexane, toluene) which helps maintain the enzyme's active conformation.[17] Use an irreversible acyl donor like vinyl acetate to drive the reaction forward and prevent the reverse hydrolysis reaction.[8] |
| Reaction stops prematurely (before 50% conversion). | 1. Product Inhibition: The alcohol or ester product may bind to the enzyme's active site, preventing further substrate turnover. 2. Byproduct Inhibition: In acylations using ethyl acetate, the ethanol byproduct can inhibit the enzyme or promote a reverse reaction. | 1. Use Immobilized Enzyme: Immobilized enzymes are often more stable and can be more resistant to product inhibition. They are also easily removed from the reaction mixture. 2. Use an Irreversible Acyl Donor: Vinyl acetate is ideal because it produces acetaldehyde as a byproduct, which tautomerizes to vinyl alcohol and then to acetaldehyde, effectively removing it from the equilibrium and preventing the reverse reaction.[16] |
Detailed Experimental Protocols
Protocol 1: Resolution via Chiral Derivatization and HPLC Analysis
This protocol describes the formation of diastereomeric esters using (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), followed by separation on a standard achiral silica HPLC column.[9]
Caption: Workflow for chiral derivatization and subsequent separation.
Step-by-Step Procedure:
-
Derivatization:
-
In a dry, nitrogen-flushed round-bottom flask, dissolve the this compound stereoisomeric mixture (1.0 eq) and (S)-(+)-MαNP acid (1.1 eq) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) in anhydrous DCM.
-
Stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).[9]
-
-
Workup:
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the dicyclohexylurea (DCU) precipitate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diastereomeric esters.[9]
-
-
HPLC Separation:
-
Column: Standard achiral silica gel column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A starting point is an isocratic mixture of Hexane and Ethyl Acetate (e.g., 95:5 v/v). The ratio should be optimized to achieve baseline separation (Rs > 1.5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (due to the naphthyl group of the CDA).
-
Inject the purified ester mixture and collect the separated fractions corresponding to each peak.
-
-
Auxiliary Cleavage:
-
To recover the pure alcohol, hydrolyze the separated ester fractions using a base such as lithium hydroxide (LiOH) in a THF/water mixture.
-
After the reaction is complete, perform a standard aqueous workup and extraction to isolate the enantiomerically pure this compound.
-
Protocol 2: Enzymatic Kinetic Resolution via Transesterification
This protocol uses an immobilized lipase to selectively acylate one stereoisomer, allowing for its separation from the unreacted stereoisomer.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a vial, add the this compound stereoisomeric mixture (1.0 eq), an anhydrous non-polar solvent (e.g., hexane or toluene, ~0.2 M concentration), and vinyl acetate (2-3 eq) as the acyl donor.[16]
-
Add the immobilized lipase (e.g., Novozym 435, typically 10-20 mg per mmol of substrate).
-
Seal the vial and place it on a shaker or stirrer at a controlled temperature (start with 30-40 °C).
-
-
Monitoring:
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 2, 4, 8, 24 hours).
-
Filter the enzyme out of the aliquot and analyze by chiral GC or chiral HPLC to determine the conversion percentage and the enantiomeric excess (ee) of both the remaining alcohol and the newly formed ester.
-
The goal is to stop the reaction as close to 50% conversion as possible to maximize the ee of both components.
-
-
Workup:
-
Once the optimal conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with a solvent and reused.
-
Evaporate the solvent from the filtrate to obtain a crude mixture of the acylated product and the unreacted alcohol.
-
-
Purification:
-
Separate the ester from the unreacted alcohol using standard flash column chromatography on silica gel. The ester will be significantly less polar than the alcohol, making separation straightforward.
-
References
-
Sui, J., Wang, N., Wang, J., Huang, X., Wang, T., Zhou, L., & Hao, H. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10455-10473. [Link]
-
Fujimoto, Y., & Harada, N. (2021). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 26(16), 4966. [Link]
-
Qayed, W. S., Ali, H. M., & Abdullah, A. (2015). Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]
-
Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]
-
Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. [Link]
-
Chemistry Stack Exchange. (2017). Chirality of 1-Pentanol and this compound. [Link]
-
Wang, J., et al. (2022). Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. Foods, 11(17), 2603. [Link]
-
The Good Scents Company. (n.d.). This compound. [Link]
-
ResearchGate. (2024). How can we separate diastereomers of larger organic moiety? [Link]
- Google Patents. (1989).
-
Chen, B., et al. (2018). Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review. Catalysts, 8(5), 177. [Link]
-
Reddit. (2024). Chiral alcohol separation. r/CHROMATOGRAPHY. [Link]
-
White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. [Link]
-
National Institutes of Health. (2021). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]
-
Contente, M. L., et al. (2017). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Molecules, 22(10), 1735. [Link]
-
Chromatography Today. (2020). Trouble with chiral separations. [Link]
-
National Institutes of Health. (2018). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. [Link]
-
Chemistry Steps. (n.d.). Diastereomers – Introduction and Practice Problems. [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
PubMed. (2004). Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization. [Link]
-
National Institutes of Health. (2010). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. [Link]
-
ACS Catalysis. (2024). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. [Link]
- Google Patents. (2007).
-
MDPI. (2024). NiCoP: A Highly Active Catalyst for Hydrogenation of Ethyl Levulinate to γ-Valerolactone in Liquid Phase. [Link]
-
Journal of the American Chemical Society. (2002). Combined Ruthenium(II) and Lipase Catalysis for Efficient Dynamic Kinetic Resolution of Secondary Alcohols. Insight into the Racemization Mechanism. [Link]
-
ResearchGate. (2025). Preparation of chiral flavors 3-hydroxy-5-methyl-2-hexanone and 3-hydroxy-2-pentanone. [Link]
-
ResearchGate. (2014). Problem With CHIRAL PAK AD-H Column - Can anyone help? [Link]
-
MDPI. (2016). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Catalysts, 6(11), 181. [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
Restek. (n.d.). 2-Methyl-3-pentanol. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Diastereomers - Introduction and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
challenges in the oxidation of secondary alcohols like 3-Methyl-2-pentanol
Welcome to the technical support center for challenges in the oxidation of secondary alcohols, with a specific focus on 3-Methyl-2-pentanol. This guide is designed for researchers, scientists, and professionals in drug development who may encounter specific issues during their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions in a direct question-and-answer format to address the nuances of oxidizing sterically hindered secondary alcohols.
Overview of Core Challenges
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis.[1][2] However, the seemingly straightforward conversion of this compound to 3-Methyl-2-pentanone can present several challenges. The structure of this compound, with a methyl group on the adjacent carbon to the hydroxyl group, introduces steric hindrance that can significantly impact reaction rates and outcomes.[3] Understanding these challenges is the first step toward successful oxidation.
Key considerations include:
-
Steric Hindrance: The bulky nature of the substrate can impede the approach of the oxidizing agent.[3]
-
Reagent Selection: The choice of oxidizing agent is critical and depends on the desired selectivity and reaction conditions.[4][5]
-
Side Reactions: Incomplete oxidation or over-oxidation can lead to a mixture of products, complicating purification.[6]
-
Reaction Conditions: Temperature, solvent, and stoichiometry must be carefully controlled for optimal results.
Troubleshooting Guide
This section addresses specific problems you may encounter during the oxidation of this compound.
Issue 1: Low or No Conversion to the Ketone
Question: I am attempting to oxidize this compound, but I am observing very low conversion to the desired ketone, 3-Methyl-2-pentanone. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in the oxidation of a sterically hindered secondary alcohol like this compound is a common issue. The primary culprit is often the choice of oxidizing agent and the reaction conditions, which may not be robust enough to overcome the steric hindrance around the hydroxyl group.
Potential Causes and Solutions:
-
Insufficiently Reactive Oxidizing Agent:
-
Explanation: Milder oxidizing agents may lack the potency to effectively oxidize a sterically hindered secondary alcohol.
-
Recommendation: Consider using a more powerful or less sterically demanding oxidizing agent. While strong oxidants like chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄) will oxidize secondary alcohols to ketones, they can be harsh and lead to side reactions if not carefully controlled.[4][5] Milder, yet effective, modern reagents are often preferred.
-
Protocol: The Swern oxidation or the Dess-Martin periodinane (DMP) oxidation are excellent alternatives for hindered alcohols as they are performed under mild conditions and are highly selective.[7][8][9][10]
-
-
Suboptimal Reaction Temperature:
-
Explanation: Many oxidation reactions, particularly those that are kinetically controlled, are sensitive to temperature. Insufficient thermal energy can lead to a sluggish reaction.
-
Recommendation: While some oxidations like the Swern are run at low temperatures (e.g., -78 °C) to control reactivity, a slight increase in temperature or allowing the reaction to warm to room temperature for a longer period might be necessary for a hindered substrate.[11] Always monitor for potential side reactions when adjusting the temperature.
-
-
Improper Stoichiometry:
-
Explanation: An insufficient amount of the oxidizing agent will naturally lead to incomplete conversion.
-
Recommendation: Ensure you are using a slight excess of the oxidizing agent (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion.
-
Experimental Workflow: Optimizing a Swern Oxidation for this compound
Caption: Troubleshooting ether formation.
Frequently Asked Questions (FAQs)
Q1: Which is a better oxidizing agent for this compound: PCC or Dess-Martin Periodinane (DMP)?
A1: Both Pyridinium chlorochromate (PCC) and Dess-Martin periodinane (DMP) are mild oxidizing agents capable of converting secondary alcohols to ketones. [7][12]For a sterically hindered alcohol like this compound, DMP is often the preferred choice . [8][9]It is known for its high selectivity, mild reaction conditions (typically room temperature in dichloromethane), and a generally easier workup. [8][9]PCC, while effective, is a chromium-based reagent, which poses toxicity and disposal concerns. [13]
| Feature | Dess-Martin Periodinane (DMP) | Pyridinium Chlorochromate (PCC) |
|---|---|---|
| Reactivity | High for hindered alcohols | Moderate for hindered alcohols |
| Conditions | Mild, neutral pH | Mildly acidic |
| Toxicity | Lower toxicity | Chromium (VI) is toxic |
| Workup | Generally straightforward | Can be more complex |
| Byproducts | Iodinane derivatives | Chromium salts |
Q2: Can I use a TEMPO-catalyzed oxidation for this compound?
A2: Yes, a (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) catalyzed oxidation can be a very effective and "green" method for oxidizing this compound. [14]These systems typically use a co-oxidant like sodium hypochlorite (bleach). [15][16]TEMPO-based systems are known for their high selectivity for primary and secondary alcohols. [15][16]However, the steric bulk of both the TEMPO catalyst and the substrate can sometimes lead to slower reaction rates. [17]Optimization of catalyst loading and reaction time may be necessary.
Q3: My oxidation of this compound is very slow. What can I do to speed it up?
A3: A slow reaction rate is a common consequence of steric hindrance. Here are a few strategies to increase the reaction rate:
-
Increase the Temperature: Cautiously increasing the reaction temperature can provide the necessary activation energy. Monitor the reaction closely for the formation of byproducts.
-
Use a More Reactive Oxidant: As discussed, switching to a more potent oxidizing system like Swern or DMP can be beneficial. [8][11]* Catalyst Choice: In catalytic systems like TEMPO, consider using a less sterically hindered derivative of the catalyst if available.
-
Solvent Effects: The choice of solvent can influence reaction rates. Ensure you are using an appropriate anhydrous solvent for your chosen oxidation method.
Q4: How do I know if my oxidation is complete?
A4: The most reliable way to monitor the progress of your reaction is by using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) .
-
TLC: Spot your reaction mixture alongside your starting material (this compound). The disappearance of the starting material spot and the appearance of a new, less polar spot (the ketone) indicates the reaction is proceeding.
-
GC: This method can provide quantitative information about the conversion of the starting material to the product.
Detailed Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation of this compound
This protocol provides a reliable method for the oxidation of this compound to 3-Methyl-2-pentanone using DMP.
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous CH₂Cl₂ (0.1-0.2 M) at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC. The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure 3-Methyl-2-pentanone.
References
-
Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. Retrieved from [Link]
-
Master Organic Chemistry. (2015, May 6). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Retrieved from [Link]
-
Organic Letters. (n.d.). Selective Rhenium-Catalyzed Oxidation of Secondary Alcohols with Methyl Sulfoxide in the Presence of Ethylene Glycol, a Convenient One-Pot Synthesis of Ketals. ACS Publications. Retrieved from [Link]
-
Study Mind. (n.d.). Alcohol oxidation (A-Level Chemistry). Retrieved from [Link]
-
SciSpace. (n.d.). Aerobic Oxidation of Secondary Alcohols to Ketones Catalyzed by Ionic Liquid Functionalized TEMPO. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. Retrieved from [Link]
-
Wikipedia. (n.d.). Alcohol oxidation. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Selective Oxidation of Secondary Alcohols. Retrieved from [Link]
-
BYJU'S. (n.d.). Types of Alcohols – Primary, Secondary and Tertiary Alcohols. Retrieved from [Link]
-
NIH. (2023, September 7). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. PMC. Retrieved from [Link]
-
Wiley Online Library. (2025, October 18). Selective TEMPO‐Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. Retrieved from [Link]
-
YouTube. (2021, January 24). 12.8 Oxidation of Alcohols by Chromic Acid and PCC | Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). CHAPTER 10: Selective Oxidation of Biomass-Derived Secondary Alcohols. Retrieved from [Link]
-
BYJU'S. (2019, December 7). Oxidation of Alcohols to Aldehydes and Ketones. Retrieved from [Link]
-
ACS Publications. (2023, September 7). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Organic Process Research & Development. Retrieved from [Link]
-
Chemistry Steps. (n.d.). PCC Oxidation Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrochemical oxidation of sterically hindered alcohols 28-31. Retrieved from [Link]
-
Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]
-
OrgoSolver. (n.d.). Alcohol Oxidation in CH2Cl2: DMP vs. PCC (Primary -> Aldehydes, Secondary -> Ketones). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]
-
Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. r/chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Study.com. (n.d.). Predict the major product formed in the oxidation reactions of 3-ethyl-2-methyl-2-pentanol. Determine the correct IUPAC name of the product. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 22). 17.7: Oxidation of Alcohols. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis. Retrieved from [Link]
-
ACS Publications. (n.d.). Oxidation of sterically hindered alcohols to carbonyls with dimethyl sulfoxide-trifluoracetic anhydride. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Steric effects in the oxidation of secondary alcohols with chromic acid. Journal of the American Chemical Society. Retrieved from [Link]
-
Brainly. (2023, March 3). [FREE] Oxidation of this compound Spell out the full name of the compound. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, April 16). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ScienceDirect. (n.d.). An experimental and modeling study of the oxidation of 3-pentanol at high pressure. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]
-
YouTube. (2023, October 31). Swern Oxidation of Alcohols | A useful alternative to PCC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
-
Course Hero. (2020, July 14). Fundamentally, 2-methyl-2-pentanol does not undergo oxidation by H2CrO4 because. Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. brainly.com [brainly.com]
- 3. byjus.com [byjus.com]
- 4. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. studymind.co.uk [studymind.co.uk]
- 7. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 9. Dess-Martin Oxidation [organic-chemistry.org]
- 10. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. orgosolver.com [orgosolver.com]
- 13. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 14. scispace.com [scispace.com]
- 15. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Methyl-2-pentanol
Welcome to the Technical Support Center for the synthesis of 3-methyl-2-pentanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and minimize the formation of unwanted side products. Our focus is on providing practical, field-proven insights grounded in established chemical principles.
Introduction
The synthesis of this compound, a chiral secondary alcohol, is a common procedure in organic chemistry. However, like many chemical transformations, it is not without its challenges. The formation of side products can significantly reduce the yield and purity of the desired alcohol, complicating downstream applications. This guide will address the most common issues encountered during its synthesis via two primary routes: the Grignard reaction and the reduction of 3-methyl-2-pentanone.
Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section addresses specific problems you may encounter during your experiments, offering explanations and actionable solutions.
Grignard Synthesis Route
The reaction of an appropriate Grignard reagent with an aldehyde is a powerful method for forming this compound. However, the high reactivity of the Grignard reagent can also lead to several side reactions.
Q1: My yield of this compound is low, and I've noticed a significant amount of my starting aldehyde/ketone remaining after the reaction. What is causing this?
A1: This is a classic sign of enolization , a common side reaction in Grignard syntheses with ketones. The Grignard reagent, being a strong base, can deprotonate the α-carbon of the ketone, forming an enolate.[1] This is particularly prevalent with sterically hindered ketones. During the aqueous workup, this enolate is simply protonated back to the starting ketone, thus reducing the yield of the desired alcohol.
Troubleshooting Protocol: Minimizing Enolization
| Parameter | Recommendation | Rationale |
| Temperature | Add the ketone to the Grignard reagent at a low temperature, typically 0 °C to -78 °C.[2] | Lower temperatures favor the nucleophilic addition pathway over the enolization (acid-base) reaction. |
| Reagent Addition | Add the ketone solution dropwise to the Grignard reagent solution. | This maintains a low concentration of the ketone, minimizing the chance for the Grignard reagent to act as a base. |
| Grignard Reagent | If possible, use a less sterically bulky Grignard reagent. | Less hindered Grignard reagents are more likely to act as nucleophiles rather than bases. |
| Additives | Consider the use of cerium(III) chloride (CeCl₃). This converts the Grignard reagent into a more nucleophilic and less basic organocerium reagent (the Luche reaction).[3] | Organocerium reagents have a lower basicity and are less prone to enolization, thereby increasing the yield of the desired alcohol. |
Q2: My GC-MS analysis shows a high-boiling, non-polar byproduct. What is it and how can I prevent its formation?
A2: This byproduct is likely the result of Wurtz coupling , where the Grignard reagent reacts with the unreacted alkyl halide from which it was formed.[2] This side reaction is more common if there is a high local concentration of the alkyl halide during the formation of the Grignard reagent.
Preventing Wurtz Coupling:
-
Controlled Addition: Add the alkyl halide dropwise to the magnesium turnings at a rate that maintains a gentle reflux. This prevents a buildup of the alkyl halide concentration.
-
Activated Magnesium: Ensure the magnesium turnings are fresh and have a high surface area to facilitate a rapid reaction with the alkyl halide.
-
Temperature Control: The formation of the Grignard reagent is exothermic. Maintain a controlled temperature to avoid localized overheating, which can promote coupling.[2]
Q3: I've observed the formation of a primary alcohol corresponding to my aldehyde starting material. How is this possible?
A3: This indicates that a reduction of the aldehyde has occurred. If the Grignard reagent possesses a β-hydrogen, it can transfer a hydride to the carbonyl carbon via a six-membered cyclic transition state, reducing the aldehyde to a primary alcohol.[1]
Minimizing Aldehyde Reduction:
-
Low Temperature: Running the reaction at lower temperatures can disfavor the reduction pathway.
-
Grignard Reagent Selection: Whenever possible, choose a Grignard reagent that lacks β-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide.
Workflow for Optimizing Grignard Synthesis
Caption: Troubleshooting workflow for Grignard synthesis of this compound.
Reduction Synthesis Route
The reduction of 3-methyl-2-pentanone using a hydride-donating reagent like sodium borohydride (NaBH₄) is another common and effective method. While generally a cleaner reaction, side products can still arise.
Q4: My reduction of 3-methyl-2-pentanone is slow or incomplete. What can I do to improve the conversion?
A4: While sodium borohydride is an effective reducing agent for ketones, its reactivity can be influenced by several factors.
Optimizing Ketone Reduction with NaBH₄
| Parameter | Recommendation | Rationale |
| Solvent | Use a protic solvent like methanol or ethanol. | The solvent protonates the intermediate alkoxide, driving the reaction to completion. |
| Temperature | While the reaction is often run at room temperature, gentle warming may be necessary for less reactive ketones. | Increased temperature can enhance the reaction rate. However, be cautious as this can also promote side reactions. |
| Reagent Purity | Use fresh, high-purity sodium borohydride. | Sodium borohydride can decompose over time, especially if exposed to moisture, leading to reduced activity. |
| Stoichiometry | Ensure an adequate molar excess of NaBH₄ is used. | One mole of NaBH₄ can theoretically reduce four moles of a ketone, but a slight excess is often used to ensure complete reaction.[4] |
Q5: During the workup of my reaction, I notice the formation of an impurity with a different retention time on GC analysis. What might this be?
A5: This could be an alkene byproduct formed from the dehydration of the this compound product. This is more likely to occur if the workup conditions are too acidic and/or if excessive heat is applied during solvent removal. The acid-catalyzed dehydration of this compound can lead to the formation of 3-methyl-1-pentene and 3-methyl-2-pentene.[5]
Protocol for a Mild Aqueous Workup to Prevent Dehydration
-
Cool the Reaction: Once the reaction is complete (as determined by TLC), cool the reaction mixture in an ice bath.
-
Quench Excess Hydride: Slowly and carefully add water dropwise to quench any unreacted sodium borohydride.
-
Neutralize: Adjust the pH of the solution to approximately 7 using a dilute acid (e.g., 1M HCl). Avoid strongly acidic conditions.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure at a low temperature.
Reaction Pathway Diagram: Main Reaction vs. Side Reactions
Caption: Main reduction pathway and potential dehydration side reaction.
Frequently Asked Questions (FAQs)
Q: What are the most common impurities I should look for when synthesizing this compound?
A: The impurities will depend on your synthetic route.
-
For Grignard synthesis: Look for unreacted starting ketone/aldehyde, the Wurtz coupling byproduct, and potentially a primary alcohol from reduction.
-
For reduction synthesis: The most common impurities are unreacted starting ketone and dehydration products (alkenes).
-
In both cases: Residual solvent from the reaction or extraction is also a common impurity.
Q: How can I monitor the progress of my reaction?
A: Thin-layer chromatography (TLC) is an excellent technique for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material from the product. The alcohol product will be more polar and thus have a lower Rf value than the starting ketone. Gas chromatography (GC) can also be used to monitor the disappearance of the starting material and the appearance of the product.
Q: My final product is a mixture of stereoisomers. Is this normal?
A: Yes. This compound has two chiral centers, meaning it can exist as four stereoisomers (two pairs of enantiomers).[6] Standard Grignard and sodium borohydride reductions will typically produce a mixture of these stereoisomers. Enantioselective synthesis methods, such as using a chiral reducing agent or a biocatalyst, are required to produce a single enantiomer.[7]
Q: What is the best way to purify my crude this compound?
A: Fractional distillation is often the most effective method for purifying this compound, especially for removing impurities with significantly different boiling points. If distillation is not sufficient to remove all impurities, column chromatography on silica gel can be employed.
References
-
Brainly. (2023). What is the product of the reduction of 3-methyl-2-pentanone? Retrieved from [Link]
-
Chegg. (2014). Acid-catalyzed dehydration of this compound gives three alkenes. Retrieved from [Link]
-
ResearchGate. (2016). How do you suppress side reactions (reduction and/or self-aldol product) during grignard-ketone reactions? Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Chirality of 1-Pentanol and this compound. Retrieved from [Link]
-
Quora. (2023). What is the R and S configuration of this compound? Retrieved from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. Retrieved from [Link]
-
ResearchGate. (2006). Impact of reaction products on the Grignard reaction with silanes and ketones. Retrieved from [Link]
-
WebAssign. (n.d.). Experiment 3 - Reduction of a Ketone. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). Retrieved from [Link]
-
Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]
-
Reddit. (2017). Synthesis of this compound using CH3CH2MgBr? Retrieved from [Link]
-
Whitmore, F. C., & George, R. S. (1942). Abnormal Grignard Reactions. X.1 Enolizing and Reducing Action of Grignard Reagents upon Diisopropyl Ketone. Journal of the American Chemical Society, 64(6), 1239–1242. [Link]
-
Fraunhofer-Publica. (2024). Methanol Synthesis from Sustainable Feedstocks – A Quantitative Side Product Analysis. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methylpentan-2-ol. Retrieved from [Link]
-
Studylib. (n.d.). Sodium Borohydride Reduction of Ketone Lab Experiment. Retrieved from [Link]
-
MinnState. (n.d.). NaBH4 Reduction of Ketone to Alcohol. Retrieved from [Link]
-
UNICAM. (2024). A new HS-SPME-GC-MS analytical method to identify and quantify compounds responsible for changes in the volatil. Retrieved from [Link]
-
EduBirdie. (n.d.). Dehydration of an Alcohol, 4-methyl-2-pentanol. Retrieved from [Link]
-
Wikipedia. (n.d.). Alcohol (chemistry). Retrieved from [Link]
-
Haverford College. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]
-
ACS Catalysis. (2026). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. Retrieved from [Link]
-
NIH. (n.d.). syn- and (E)-2-Methyl-1,2 -anti-3-pentenediols via Allenylboronate Kinetic Resolution with (dIpc)2BH and Aldehyde Allylboration. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
-
YouTube. (2017). Dehydration of 2-methyl-2-butanol. Retrieved from [Link]
-
Homework.Study.com. (n.d.). When 2-methyl-2-pentanol undergoes dehydration, two organic compounds are produced - one major and one minor. Sketch the structures of both organic products, with hydrogen atoms included. Retrieved from [Link]
-
ResearchGate. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Retrieved from [Link]
-
Chegg. (2023). Solved Which of the following is NOT an efficient synthesis. Retrieved from [Link]
Sources
- 1. Grignard Reaction [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Solved Acid-catalyzed dehydration of this compound | Chegg.com [chegg.com]
- 6. quora.com [quora.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 3-Methyl-2-pentanol Esterification
Welcome to the technical support center for the esterification of 3-Methyl-2-pentanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during this specific esterification process. The following question-and-answer format addresses prevalent challenges and offers scientifically grounded solutions to optimize your reaction outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of esterifying this compound?
The esterification of this compound is typically achieved through a Fischer-Speier esterification.[1] This reaction involves the acid-catalyzed condensation of this compound (a secondary alcohol) with a carboxylic acid to form an ester and water.[2][3][4] The reaction is reversible, meaning it exists in a state of equilibrium.[5][6][7] To achieve a high yield of the desired ester, the equilibrium must be shifted towards the product side.[5][6]
Q2: Why is this compound considered a challenging substrate for esterification?
As a secondary alcohol, this compound is more sterically hindered than a primary alcohol, which can slow down the reaction rate.[1] Additionally, under strong acidic and high-temperature conditions, secondary alcohols like this compound are susceptible to side reactions, primarily dehydration to form alkenes and rearrangement of the carbocation intermediate.[8]
Q3: What are the most common catalysts for this reaction, and how do I choose the right one?
Commonly used catalysts are strong Brønsted acids such as concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH), as well as Lewis acids.[1][6]
-
Sulfuric Acid (H₂SO₄): A strong, inexpensive, and effective catalyst.[9] It also acts as a dehydrating agent, helping to shift the equilibrium.[9][10] However, its strong oxidizing nature can sometimes lead to charring and other side reactions.
-
p-Toluenesulfonic Acid (p-TsOH): A solid, non-oxidizing acid that is often easier to handle than sulfuric acid. It is a good choice for sensitive substrates where charring is a concern.[11]
-
Lewis Acids: Catalysts like zirconium (IV) or hafnium (IV) salts can be effective and may offer advantages in terms of moisture tolerance.[6][12]
-
Enzymatic Catalysts (Lipases): For sensitive substrates or when milder reaction conditions are required, lipases can be highly effective biocatalysts for esterification.[13][14] They often operate under solvent-free conditions and can provide high selectivity.[15]
The choice of catalyst depends on the specific carboxylic acid being used, the reaction scale, and the sensitivity of the starting materials to harsh conditions.
Q4: How can I drive the reaction equilibrium towards a higher ester yield?
Several strategies can be employed to maximize the yield of the ester:[5][6]
-
Use of an Excess Reactant: Employing a large excess of either the this compound or the carboxylic acid can shift the equilibrium according to Le Châtelier's principle.[5][7] The less expensive or more easily removable reactant is typically used in excess.
-
Removal of Water: As water is a product of the reaction, its removal will drive the equilibrium forward.[5][6][16] This is most effectively achieved using a Dean-Stark apparatus with an azeotropic solvent like toluene or by using a dehydrating agent like molecular sieves.[6][16][17]
-
Use of a More Reactive Acylating Agent: Instead of a carboxylic acid, a more reactive derivative like an acid anhydride (e.g., acetic anhydride) or an acyl chloride can be used.[6][18] This makes the reaction essentially irreversible and often leads to higher yields under milder conditions.[19]
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the esterification of this compound.
Problem 1: Low or No Ester Conversion
Possible Causes & Solutions
| Possible Cause | Explanation | Recommended Action |
| Insufficient Catalyst Activity | The acid catalyst may be old, hydrated, or used in an insufficient amount. | Use a fresh, anhydrous acid catalyst. Consider a slight increase in the catalyst loading (typically 1-5 mol%). |
| Low Reaction Temperature | The activation energy for the esterification of a secondary alcohol is significant. The reaction may be too slow at lower temperatures.[20] | Ensure the reaction is heated to an appropriate temperature, often at the reflux temperature of the solvent.[9][21] Monitor the internal reaction temperature. |
| Presence of Water | Water in the reactants or solvent will inhibit the forward reaction. | Use anhydrous reactants and solvents. Consider using molecular sieves to remove trace amounts of water. |
| Reversible Reaction at Equilibrium | The reaction may have simply reached its natural equilibrium point with significant amounts of starting material remaining. | Implement strategies to shift the equilibrium, such as using an excess of one reactant or removing water with a Dean-Stark apparatus.[6][17] |
Problem 2: Formation of Undesired Side Products
Possible Causes & Solutions
| Possible Cause | Explanation | Recommended Action |
| Alkene Formation (Dehydration) | Strong acid catalysts and high temperatures can promote the elimination of water from the secondary alcohol, leading to the formation of various isomeric methylpentenes. | Lower the reaction temperature. Use a milder catalyst, such as p-TsOH or an enzymatic catalyst.[13] |
| Ether Formation | Self-condensation of this compound can occur at high temperatures with strong acid catalysts, forming a di(3-methyl-2-pentyl) ether.[18][20] | Lower the reaction temperature. Ensure the carboxylic acid is present in a sufficient concentration to favor esterification over etherification. |
| Rearrangement Products | Under strongly acidic conditions, the secondary carbocation formed from this compound can undergo hydride shifts to form a more stable tertiary carbocation, leading to rearranged ester products.[8] | Use milder reaction conditions. Consider using a less acidic catalyst or an enzymatic approach. |
Problem 3: Difficulties in Product Isolation and Purification
Possible Causes & Solutions
| Possible Cause | Explanation | Recommended Action |
| Incomplete Neutralization | Residual acid catalyst or unreacted carboxylic acid can complicate the workup and purification. | After the reaction, neutralize the mixture by washing with a weak base such as a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[21] |
| Emulsion Formation During Workup | The presence of both organic and aqueous layers with unreacted starting materials can sometimes lead to the formation of stable emulsions. | Add brine (saturated NaCl solution) during the aqueous wash to help break the emulsion by increasing the ionic strength of the aqueous layer. |
| Similar Boiling Points of Product and Starting Materials | The boiling point of the ester product may be close to that of the starting alcohol or carboxylic acid, making purification by simple distillation challenging. | Fractional distillation is recommended for separating components with close boiling points.[22] Alternatively, column chromatography can be an effective purification method.[18] |
III. Experimental Protocols & Workflows
Protocol 1: Fischer Esterification using a Dean-Stark Apparatus
This protocol is designed to maximize ester yield by continuously removing water.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.[23] Ensure all glassware is oven-dried.
-
Reagent Addition: To the round-bottom flask, add this compound (1.0 eq), the desired carboxylic acid (1.2 eq), a catalytic amount of p-TsOH (0.02 eq), and a solvent that forms an azeotrope with water (e.g., toluene).
-
Reaction: Heat the mixture to reflux.[11] Water will be collected in the Dean-Stark trap as an azeotrope with the solvent.[17] Continue the reaction until no more water is collected in the trap.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and brine.[18]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.[18] Purify the crude ester by fractional distillation or column chromatography.
Protocol 2: Esterification using Acetic Anhydride
This protocol is suitable for producing the acetate ester and generally gives high yields without the need for water removal.
Step-by-Step Methodology:
-
Reagent Addition: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq) and acetic anhydride (1.5 eq). A catalytic amount of a mild acid or base can be used, but the reaction often proceeds without a catalyst.
-
Reaction: Heat the mixture gently (e.g., 80-100 °C) for 1-3 hours. Monitor the reaction progress by TLC or GC.
-
Workup: Cool the reaction mixture to room temperature. Carefully add water to quench the excess acetic anhydride.[18] Neutralize the mixture by adding saturated NaHCO₃ solution until effervescence ceases.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting ester is often of high purity, but can be further purified by distillation if necessary.
IV. References
-
Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved January 12, 2026, from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved January 12, 2026, from [Link]
-
Britannica. (n.d.). Alcohol - Esterification, Chemistry, Reactions. Retrieved January 12, 2026, from [Link]
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved January 12, 2026, from [Link]
-
Cremer, J., et al. (2001). Enzymatic esterification in aqueous miniemulsions. PubMed, 17(10), 727-32. [Link]
-
Wikipedia. (n.d.). Dean–Stark apparatus. Retrieved January 12, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). Types of Organic Reactions- Esterification Using a Dean-Stark Trap. Retrieved January 12, 2026, from [Link]
-
Leahy, J. W., et al. (2012). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry, 77(22), 10352–10361. [Link]
-
HSCprep. (2025). Fisher Esterification: Synthesis and Purification of Esters. Retrieved January 12, 2026, from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved January 12, 2026, from [Link]
-
Ahmed Zeki, N. S. (2010). Kinetic Study of Esterification Reaction. Al-Khwarizmi Engineering Journal, 6(2), 33-42. [Link]
-
LibreTexts. (2023). Making Esters From Alcohols. Retrieved January 12, 2026, from [Link]
-
University of Missouri–St. Louis. (n.d.). The Fischer Esterification. Retrieved January 12, 2026, from [Link]
-
Coach Benner. (n.d.). Synthesis, Isolation, and Purification of an Ester. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2016). How to purify esterefication product? Retrieved January 12, 2026, from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved January 12, 2026, from [Link]
-
MDPI. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved January 12, 2026, from [Link]
-
ACS Publications. (2025). Study of the Solvent-Free Process of Enzymatic Synthesis of Pentyl Esters in a Packed Bed Reactor (PBR) Using the Lipozyme435 Heterogeneous Biocatalyst. Retrieved January 12, 2026, from [Link]
-
Brainly. (2025). Identify reagents that can be used to convert acetic anhydride into 3-methyl-3-pentanol. Retrieved January 12, 2026, from [Link]
-
Pearson+. (n.d.). Why does the heated reaction of this compound with concentrated HI produce a rearranged product... Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2010). (PDF) Kinetic Study of Esterification Reaction. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Alcohol (chemistry). Retrieved January 12, 2026, from [Link]
-
Study.com. (n.d.). Write a structural formula for the principal organic product of the following reaction: Acetic anhydride and 3-pentanol. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2021). (PDF) Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Retrieved January 12, 2026, from [Link]
-
YouTube. (2016). Esterification Synthesis Lab - Banana, Wintergreen, Flowers. Retrieved January 12, 2026, from [Link]
-
UKEssays. (2018). Esterification of 4-methyl-2-pentanol and Acetic Acid. Retrieved January 12, 2026, from [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved January 12, 2026, from [Link]
-
ACS Catalysis. (2026). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. Retrieved January 12, 2026, from [Link]
-
CORE. (n.d.). Kinetics of the Esterification Reaction between Pentanoic Acid and Methanol Catalyzed by Noncorrosive Cation Exchange Resin. Retrieved January 12, 2026, from [Link]
-
Chemistry Stack Exchange. (2025). Can 3-methyl-2-butanol be used to in the Fischer esterification synthesis of isoamyl acetate? Retrieved January 12, 2026, from [Link]
-
MedCrave. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. Retrieved January 12, 2026, from [Link]
-
Study.com. (n.d.). Tertiary alcohols do not work well for esterification... Retrieved January 12, 2026, from [Link]
-
PMC. (2024). Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors. Retrieved January 12, 2026, from [Link]
-
Turkish Journal of Chemistry. (2021). Optimization for esterification of saturated palm fatty acid distillate by D-optimal design response surface methodology for biolubricant production. Retrieved January 12, 2026, from [Link]
-
LibreTexts. (2021). 2.10: Reactions of Esters. Retrieved January 12, 2026, from [Link]
-
Student Academic Success. (n.d.). Organic Reactions: Esterification & Transesterification. Retrieved January 12, 2026, from [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Alcohol - Esterification, Chemistry, Reactions | Britannica [britannica.com]
- 3. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]
- 4. monash.edu [monash.edu]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Why does the heated reaction of this compound with concentr... | Study Prep in Pearson+ [pearson.com]
- 9. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
- 10. coachbenner.weebly.com [coachbenner.weebly.com]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzymatic esterification in aqueous miniemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medcraveonline.com [medcraveonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. homework.study.com [homework.study.com]
- 20. ukessays.com [ukessays.com]
- 21. scienceready.com.au [scienceready.com.au]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Organic Syntheses Procedure [orgsyn.org]
troubleshooting mass spectrometry fragmentation of 3-Methyl-2-pentanol
Welcome to the technical support resource for the mass spectrometry analysis of 3-Methyl-2-pentanol. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and interpret fragmentation data accurately. As Senior Application Scientists, we have structured this guide in a practical question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected fragmentation patterns for this compound in Electron Ionization (EI) Mass Spectrometry?
A1: Understanding the principal fragmentation pathways of this compound (Molecular Weight: 102.17 g/mol ) is the first step in successful analysis.[1] For secondary alcohols like this one, two main fragmentation mechanisms dominate: alpha-cleavage and dehydration.[2][3]
-
Alpha (α)-Cleavage: This is the most characteristic fragmentation for alcohols.[2] It involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. This process is favorable because it forms a resonance-stabilized oxonium ion.[4] For this compound, there are two potential α-cleavage points, but one is strongly preferred.
-
Major Fragmentation (Loss of sec-butyl radical): Cleavage between C2 and C3 results in the loss of a sec-butyl radical (•C₄H₉), leading to the formation of a highly stable, resonance-stabilized cation at m/z = 45 . This is typically the base peak (the most intense peak) in the spectrum.[5]
-
Minor Fragmentation (Loss of methyl radical): Cleavage between C1 and C2 results in the loss of a methyl radical (•CH₃), producing a fragment at m/z = 87 . This peak is generally of much lower intensity because the rule of thumb is that the largest alkyl radical is preferentially eliminated.[6]
-
-
Dehydration (Loss of Water): Alcohols can undergo the elimination of a water molecule (H₂O, 18 Da), especially in primary alcohols, though it is also observed in secondary alcohols.[6][7] This results in an alkene radical cation at M-18 , which for this compound would be at m/z = 84 . The intensity of this peak can be variable.
The molecular ion (M⁺) peak at m/z = 102 is often very weak or entirely absent for secondary and tertiary alcohols, as they fragment rapidly upon ionization.[3][7]
Predicted EI-MS Fragmentation of this compound
Below is a diagram illustrating the primary fragmentation pathways.
Caption: Primary fragmentation pathways for this compound.
Data Summary: Key Ions
The following table summarizes the key ions expected in the mass spectrum of this compound.
| m/z Value | Proposed Fragment | Fragmentation Pathway | Expected Intensity |
| 102 | [C₆H₁₄O]⁺• | Molecular Ion (M⁺) | Very Weak / Absent |
| 87 | [C₅H₁₁O]⁺ | α-Cleavage (- •CH₃) | Weak |
| 84 | [C₆H₁₂]⁺• | Dehydration (- H₂O) | Variable |
| 73 | [C₄H₉O]⁺ | Secondary α-Cleavage | Weak |
| 45 | [C₂H₅O]⁺ | α-Cleavage (- •C₄H₉) | Strong (Base Peak) |
Troubleshooting Guide
Q2: Why is the molecular ion peak (m/z 102) missing from my spectrum?
A2: This is a very common and expected observation for secondary alcohols. The energy imparted during electron ionization (typically 70 eV) is significantly higher than the energy required to break the C-C bonds adjacent to the oxygen atom.[8]
-
Causality: The non-bonding electrons on the oxygen atom are the easiest to remove, creating a radical cation localized on the oxygen.[4][8] This localization promotes rapid fragmentation, particularly via the highly favorable α-cleavage pathway to form the stable m/z 45 ion. The molecular ion simply doesn't survive long enough to reach the detector in significant numbers.[4]
-
Validation: A missing or very weak M⁺ peak, coupled with a strong base peak at m/z 45, is actually a strong indicator that you are analyzing a secondary alcohol like this compound.
-
Solution: If confirming the molecular weight is critical, consider using a "softer" ionization technique that imparts less energy, such as Chemical Ionization (CI).
Q3: The base peak in my spectrum is not at m/z 45. What could be the issue?
A3: If the base peak is not m/z 45, it suggests a potential issue with your sample, instrument, or data interpretation.
-
Possible Cause 1: Isomeric Impurity. Your sample may contain an isomer of this compound. For example, a primary alcohol like 2-methyl-1-pentanol would likely show a prominent peak at m/z 31 ([CH₂OH]⁺).[9][10] A tertiary alcohol would have an undetectable molecular ion peak and different α-cleavage patterns.[7]
-
Protocol: Confirm sample purity using Gas Chromatography (GC-MS). Different isomers will have different retention times, allowing for their individual spectra to be analyzed.
-
-
Possible Cause 2: Contamination. The sample might be contaminated with another volatile compound that ionizes more efficiently or is present in a higher concentration.[11]
-
Protocol: Check for background contamination by running a blank (injecting only the solvent). Review previous runs to see if the unexpected peak is present elsewhere. Common contaminants include plasticizers (e.g., phthalates) and siloxanes from column bleed.
-
-
Possible Cause 3: In-source Fragmentation/Rearrangement. While less common for this specific molecule, high ion source temperatures or pressures can sometimes promote unusual fragmentation or rearrangement reactions.
-
Protocol: Check your ion source temperature and ensure it is within the recommended range for your instrument and method (typically 200-250°C for GC-MS).[12]
-
Q4: I see significant peaks at m/z values not listed in the expected fragments table. How do I identify them?
A4: Unexpected peaks often arise from contaminants or secondary fragmentation events.
-
Step 1: Calibrate and Check Background. Ensure your mass spectrometer is properly calibrated.[13] Run a solvent blank to identify peaks originating from the system or solvent.
-
Step 2: Consider Secondary Fragmentation. The m/z 84 peak (from dehydration) can itself fragment further, leading to smaller ions. For instance, loss of a methyl group (•CH₃) from m/z 84 would yield a peak at m/z 69.
-
Step 3: Check for Co-eluting Compounds. If using GC-MS, an unexpected peak could belong to a compound that is co-eluting with your analyte.[14]
-
Action: Adjust your GC temperature program (e.g., slow down the ramp rate) to try and resolve the two compounds.
-
-
Step 4: Use a Spectral Library. Compare your unknown spectrum against a comprehensive mass spectral library like the NIST/EPA/NIH Mass Spectral Library.[15] This is the most effective way to identify common contaminants or unexpected compounds.
General Troubleshooting Workflow
If your experimental spectrum deviates significantly from the expected results, follow this systematic approach.
Caption: A systematic workflow for troubleshooting mass spectrometry data.
References
-
Title: Mass Spectrometry of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]
-
Title: Mass Spectrometry of Alcohols Source: Chemistry Steps URL: [Link]
-
Title: Fragmentation pattern and mass spectra of Alcohols Source: Chemistry!!! Not Mystery URL: [Link]
-
Title: CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction Source: whitman.edu URL: [Link]
-
Title: Speciating volatile organic compounds in indoor air: using in situ GC to interpret real-time PTR-MS signals Source: Environmental Science: Processes & Impacts (RSC Publishing) URL: [Link]
-
Title: 3-Methylpentan-2-ol | C6H14O Source: PubChem - NIH URL: [Link]
-
Title: Alcohol : Mass Spectra Fragmentation Patterns Source: Michigan State University Department of Chemistry URL: [Link]
-
Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]
-
Title: Mass Spectrometry Troubleshooting and Common Issues Source: G-M-I, Inc. URL: [Link]
-
Title: 2-Pentanol, 3-methyl- Source: NIST WebBook URL: [Link]
-
Title: Mass Spectrometry of Alcohols Source: YouTube URL: [Link]
-
Title: 2-Pentanol, 3-methyl- Source: NIST WebBook URL: [Link]
-
Title: Video: Mass Spectrometry: Alcohol Fragmentation Source: JoVE URL: [Link]
-
Title: Interferences and contaminants encountered in modern mass spectrometry Source: Analytica Chimica Acta URL: [Link]
-
Title: Mass Spectrometry of Volatile Organic Compounds Source: ChemistryViews URL: [Link]
-
Title: Technical note: Interferences of volatile organic compounds (VOCs) on methane concentration measurements Source: Biogeosciences URL: [Link]
-
Title: Technical note: Interferences of volatile organic compounds (VOCs) on methane concentration measurements Source: Biogeosciences URL: [Link]
-
Title: Valorization of Organic Third-Category Fruits Through Vinegar Fermentation: A Laboratory-Scale Evaluation of Apples, Peaches, and Clementines Source: MDPI URL: [Link]
-
Title: Mass Spectroscopy: Alcohol Fragmentation Patterns Source: YouTube URL: [Link]
-
Title: Fragmentation mechanisms in electron impact mass spectrometry Source: University of Copenhagen URL: [Link]
-
Title: Mass Spectrometry Fragmentation Types Source: Scribd URL: [Link]
-
Title: Mass Spectra: 1-pentanol vs 3-pentanol Source: Chemistry Stack Exchange URL: [Link]
-
Title: mass spectrum of 3-methylpentane Source: Doc Brown's Advanced Organic Chemistry URL: [Link]
-
Title: GC EI and CI Fragmentation and Interpretation of Spectra Source: Whitman College URL: [Link]
Sources
- 1. 2-Pentanol, 3-methyl- [webbook.nist.gov]
- 2. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 3. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]
- 4. Alcohol : Mass Spectra Fragmentation Patterns [ns1.almerja.com]
- 5. 3-Methylpentan-2-ol | C6H14O | CID 11261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Chemistry!!! Not Mystery : Fragmentation pattern and mass spectra of Alcohols [chemistrynotmystery.com]
- 8. thiele.ruc.dk [thiele.ruc.dk]
- 9. whitman.edu [whitman.edu]
- 10. youtube.com [youtube.com]
- 11. massspec.unm.edu [massspec.unm.edu]
- 12. mdpi.com [mdpi.com]
- 13. gmi-inc.com [gmi-inc.com]
- 14. Speciating volatile organic compounds in indoor air: using in situ GC to interpret real-time PTR-MS signals - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00602J [pubs.rsc.org]
- 15. 2-Pentanol, 3-methyl- [webbook.nist.gov]
stability issues of 3-Methyl-2-pentanol in storage
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center guide provides a comprehensive, in-depth resource on the stability of 3-Methyl-2-pentanol during storage. As a Senior Application Scientist, my goal is to blend rigorous scientific principles with practical, field-tested advice to help you navigate the challenges of working with this valuable secondary alcohol.
Technical Support Center: this compound
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common questions regarding the storage and stability of this compound.
Q1: What is this compound and why is its stability a concern?
A: this compound (CAS 565-60-6) is a secondary alcohol.[1][2] Like many secondary alcohols, its primary stability concern is its susceptibility to autoxidation when exposed to atmospheric oxygen.[3] This process, often accelerated by light and heat, can lead to the formation of impurities, primarily ketones and hazardous peroxide compounds.[4][5]
Q2: What are the ideal storage conditions for this compound?
A: To minimize degradation, this compound should be stored in a cool, dry, dark, and well-ventilated area designated for flammable liquids.[6][7] The container should be kept tightly sealed.[8] Storage under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent exposure to oxygen.
Q3: How can I tell if my stored this compound has degraded?
A: Degradation may not always be visually apparent. However, you should never use containers of unknown age or origin.[5] Key indicators of degradation include:
-
Failed Peroxide Test: A peroxide concentration testing at or above 100 ppm indicates significant degradation.[5]
-
Unexpected Analytical Results: Gas Chromatography (GC) analysis showing significant peaks other than this compound, such as 3-methyl-pentan-2-one.[4]
-
Visual Signs (Use Extreme Caution): The presence of cloudiness or crystalline solids in the liquid can be a sign of dangerous peroxide formation. If crystals are observed, especially around the cap, do not move or open the container and contact your institution's Environmental Health & Safety (EHS) office immediately.[3][5]
Q4: What are the primary degradation products of this compound?
A: The two main classes of degradation products are:
-
Oxidation Product: 3-Methyl-pentan-2-one, a ketone, is formed through the oxidation of the secondary alcohol group.[4]
-
Peroxides: As a classified peroxide-forming chemical (Group B), it can form hydroperoxides and potentially explosive polymeric peroxides upon exposure to air.[3][9] These become particularly dangerous if the solvent is concentrated.
Q5: What is the recommended shelf-life for this compound?
A: For unopened containers from the manufacturer, a general guideline is 18 months, but always defer to the expiration date on the label.[9] For opened containers, the safe storage period is significantly reduced. As a Group B peroxide former, it is recommended to test for peroxides or dispose of the material after 12 months.[9] If the container is opened frequently, this timeline should be shortened. It is imperative to label all containers with the date received and the date first opened.[5]
Section 2: Troubleshooting Guide for Experimental Issues
This section addresses specific problems you might encounter in the lab that could be linked to the stability of your this compound.
Issue 1: My reaction is giving low yields or unexpected side products.
Q: I'm using this compound as a solvent or reagent, and my yields are inconsistent or I'm seeing byproducts I can't identify. Could the stored alcohol be the culprit?
A: Absolutely. The purity of your starting materials is paramount. If your this compound has degraded, you are introducing at least two significant impurities into your reaction:
-
Water: Peroxidation can produce water, which can interfere with moisture-sensitive reactions.
-
3-Methyl-pentan-2-one: This ketone can undergo its own set of reactions, leading to unexpected side products. For example, it could compete in reactions where the alcohol's hydroxyl group is meant to be the reactive site.[4]
-
Peroxides: These can act as unwanted radical initiators, potentially leading to polymerization or other undesired reaction pathways.
Troubleshooting Workflow
The following workflow will help you diagnose if your stored this compound is the source of your experimental issues.
Caption: Troubleshooting workflow for suspect this compound.
Degradation Pathway
Understanding the chemical transformation is key to appreciating the storage requirements. Exposure to oxygen can initiate a free-radical chain reaction at the carbon atom bearing the hydroxyl group.
Caption: Simplified autoxidation pathway of this compound.
Section 3: Experimental Protocols
Here are detailed methodologies for assessing the quality of your stored this compound.
Protocol 1: Peroxide Detection
Objective: To safely test for the presence of peroxides in stored this compound.
Materials:
-
Commercial peroxide test strips (e.g., MQuant® or equivalent)
-
Personal Protective Equipment (PPE): Safety goggles, face shield, flame-retardant lab coat, appropriate gloves.[3]
-
The container of this compound to be tested.
Procedure:
-
Safety First: Perform this procedure in a fume hood. Ensure there are no ignition sources nearby. Wear all required PPE.[3]
-
Visual Inspection: Before opening, carefully inspect the container for any signs of crystallization, especially around the cap and in the liquid.[5] If crystals are present, DO NOT proceed. Alert your supervisor and contact EHS for emergency disposal.
-
Opening the Container: If no crystals are visible, carefully open the container. Be aware of any potential pressure release.
-
Testing: Dip the test strip into the this compound for the time specified by the manufacturer's instructions.
-
Reading the Result: Remove the strip and compare the color to the chart provided with the test strips.
-
Interpretation:
-
< 100 ppm: The alcohol is likely safe for use from a peroxide hazard standpoint, but may still contain other impurities. Proceed to GC analysis for purity confirmation.
-
≥ 100 ppm: The alcohol is considered hazardous and should not be used.[5] The container should be disposed of as hazardous waste according to your institution's guidelines.
-
Protocol 2: Purity Assessment by Gas Chromatography (GC)
Objective: To quantify the purity of this compound and identify the presence of its primary oxidation product, 3-methyl-pentan-2-one.
Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Capillary GC column (e.g., a mid-polarity column like a DB-624 or equivalent).
-
Autosampler vials with caps.
-
Micropipettes.
-
High-purity solvent for dilution (e.g., Dichloromethane or Hexane).
-
Reference standards for this compound and 3-methyl-pentan-2-one (if available, for positive identification).
Procedure:
-
Sample Preparation: Prepare a ~1% solution of your this compound sample in the dilution solvent. For example, add 10 µL of the alcohol to 990 µL of dichloromethane in a GC vial. Cap and vortex to mix.
-
Instrument Setup (Example Conditions): These are starting parameters and may require optimization for your specific instrument and column.[10]
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase by 10 °C/min to 180 °C.
-
Hold: Hold at 180 °C for 2 minutes.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Analysis:
-
Run a blank (dilution solvent only) to identify any solvent or system peaks.
-
Inject your prepared sample.
-
(Optional but recommended) If standards are available, run them under the same conditions to confirm the retention times of this compound and 3-methyl-pentan-2-one.
-
-
Data Interpretation:
-
Examine the resulting chromatogram. In a pure sample, you should see one major peak corresponding to this compound (which may appear as two closely eluting peaks for its diastereomers).
-
The presence of a significant, earlier-eluting peak (ketones are typically more volatile than their corresponding secondary alcohols) may indicate the presence of 3-methyl-pentan-2-one.
-
Calculate the purity using the area percent method. Sum the areas of all peaks and divide the area of the this compound peak(s) by the total area. A purity below 98% may be cause for concern, depending on the sensitivity of your application.
-
Section 4: Data Summary
This table summarizes the critical stability parameters for this compound.
| Parameter | Recommendation | Rationale & Citation |
| Storage Temperature | Cool, stable temperature (e.g., 15-25°C) | To minimize thermal catalysis of autoxidation. Avoid temperature fluctuations.[7][11] |
| Storage Atmosphere | Tightly sealed container, under inert gas (N₂ or Ar) | Prevents exposure to atmospheric oxygen, the primary reactant in peroxide formation.[5][8] |
| Light Conditions | Store in an opaque or amber container in the dark | Light can catalyze the formation of free radicals that initiate autoxidation.[5][12] |
| Recommended Shelf Life (Opened) | Test or dispose after 12 months | This compound is a Group B peroxide former.[3][9] |
| Primary Impurities | 3-Methyl-pentan-2-one, Peroxides | Result from autoxidation.[3][4] |
| Testing Frequency (Opened) | Test for peroxides before each use if near the 12-month limit or if concentration (distillation) is planned. | Prudent safety measure to avoid concentrating potentially explosive peroxides.[5] |
References
-
Brainly. (2023). Oxidation of this compound Spell out the full name of the compound. Available at: [Link]
-
Princeton University Environmental Health & Safety. (n.d.). Peroxide Forming Chemicals. Available at: [Link]
-
OMGCHEERS. (n.d.). How to Store Alcohol: The Crucial Role of Temperature, Humidity, and Light. Available at: [Link]
-
Filo. (2025). Give detailed mechanisms and final products for the reaction of this compound. Available at: [Link]
-
Study.com. (n.d.). Predict the major product formed in the oxidation reactions of 3-ethyl-2-methyl-2-pentanol. Available at: [Link]
-
American Society for Microbiology Journals. (2012). Bacterial Degradation of tert-Amyl Alcohol. Available at: [Link]
-
Wildpack Beverage. (2022). Importance of Proper Alcohol Storage. Available at: [Link]
-
University of Nebraska-Lincoln Environmental Health and Safety. (2018). Guidelines for Storage of Flammable Alcohols in Laboratory Refrigerators and Freezers. Available at: [Link]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 11261, 3-Methylpentan-2-ol. Available at: [Link]
-
ChemBK. (2024). This compound. Available at: [Link]
-
Wikipedia. (n.d.). This compound. Available at: [Link]
-
NY.Gov. (2016). Chemical Storage and Handling Recommendations. Available at: [Link]
-
University of Alabama at Birmingham Environmental Health & Safety. (n.d.). EHS SOP-0042: Peroxide-Forming Chemicals. Available at: [Link]
-
U.S. Chemical Storage. (2020). How to Safely Store Bulk Ethanol and Other Chemicals Used in Making Hand Sanitizer. Available at: [Link]
-
AMI Scientific. (n.d.). This compound (Mixture Of Diastereoisomers) TCI Analytical reagent. Available at: [Link]
-
University of Texas at Dallas Environmental Health and Safety. (n.d.). Peroxide Forming Chemicals. Available at: [Link]
Sources
- 1. 3-Methylpentan-2-ol | C6H14O | CID 11261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 565-60-6 [chemicalbook.com]
- 3. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 4. brainly.com [brainly.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. fishersci.com [fishersci.com]
- 9. Appendix J - Peroxide Forming Chemicals [ehs.cornell.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. omgcheers.com [omgcheers.com]
- 12. wildpackbev.com [wildpackbev.com]
Technical Support Center: Overcoming Solubility Challenges with 3-Methyl-2-pentanol in Aqueous Solutions
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and validated protocols for addressing the limited aqueous solubility of 3-Methyl-2-pentanol. Our goal is to equip you with the foundational knowledge and practical techniques required to prepare stable, homogenous aqueous solutions for your experiments.
Physicochemical Properties of this compound
Understanding the inherent properties of this compound is the first step in troubleshooting solubility issues. It is a secondary, branched-chain alcohol. Its molecular structure consists of a polar hydroxyl (-OH) group, which is hydrophilic, and a six-carbon aliphatic chain, which is non-polar and hydrophobic.[1] The limited solubility in water is a direct result of the hydrophobic character of the carbon backbone outweighing the hydrophilic nature of the single hydroxyl group.[2][3][4]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₄O | [1][5] |
| Molar Mass | 102.17 g/mol | [1][6] |
| Appearance | Colorless liquid | [6] |
| Density | ~0.831 g/mL at 25°C | [6][7] |
| Boiling Point | 131-134°C | [6][7] |
| Water Solubility | ~19 g/L (or 1.9% w/v) at 25°C | [5][6][8] |
| logP (octanol-water) | 1.68 | [8] |
| Solubility in Organic Solvents | Soluble in ethanol and diethyl ether | [5] |
Frequently Asked Questions (FAQs)
Q1: What is the maximum concentration of this compound I can expect to dissolve in water?
Under standard conditions (25°C), the solubility of this compound in water is approximately 19 g/L.[5][6][8] This is equivalent to about 1.9% w/v or ~0.186 M. Attempting to create solutions above this concentration will likely result in a cloudy mixture or a separate liquid phase.
Q2: Why is my solution cloudy even when I'm below the solubility limit?
Cloudiness, or turbidity, can occur for several reasons even below the theoretical saturation point:
-
Temperature Effects: Solubility is temperature-dependent. If your aqueous solvent is colder than 25°C, the solubility limit will be lower.
-
Salting Out: The presence of high concentrations of dissolved salts in your buffer can decrease the solubility of non-polar compounds like this compound by reducing the amount of "free" water molecules available for solvation.
-
Slow Dissolution Rate: The compound may be dissolving very slowly. Gentle agitation or slight warming can help, but vigorous shaking may create a temporary emulsion that appears cloudy.
Q3: Is the solubility of this compound dependent on pH?
No, not significantly. As an aliphatic alcohol, this compound does not have an ionizable group within the typical aqueous pH range (1-14). Its hydroxyl group is very weakly acidic (pKa ~15-18), similar to water, and will not deprotonate to a meaningful extent. Therefore, adjusting the pH of your buffer will not enhance its solubility.
Q4: Can I just heat the solution to dissolve more?
While gently warming can increase the rate of dissolution and slightly increase the solubility, it is often not a permanent solution. Upon cooling back to room or experimental temperature, the compound will likely precipitate out of the supersaturated solution. Furthermore, this compound is a flammable liquid with a flash point of ~40.6°C (105°F), so heating must be done with caution in a well-ventilated area, away from ignition sources.[9]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter when preparing aqueous solutions of this compound.
Issue 1: Two distinct liquid layers form after mixing.
-
Causality: You have far exceeded the aqueous solubility limit of this compound. The two layers represent the immiscible water phase and the this compound phase. Alcohols with four or more carbon atoms exhibit a noticeable decrease in water solubility.[2][10]
-
Solution Strategy: Your target concentration is not achievable with water alone. You must employ a solubilization enhancement strategy. The choice of strategy depends on the constraints of your experiment.
-
Decision Workflow: Use the diagram below to select an appropriate solubilization method.
Caption: Workflow for Selecting a Solubilization Strategy.
-
Issue 2: The solution is hazy or opalescent (cloudy).
-
Causality: This often indicates the formation of a microemulsion or a fine suspension of undissolved droplets. This can happen if you are near the solubility limit or if the dissolution kinetics are slow.
-
Solution Strategy:
-
Verify Concentration: Double-check your calculations to ensure you are not exceeding the ~19 g/L limit.
-
Gentle Warming & Agitation: Place the solution in a warm water bath (e.g., 30-35°C, safely below the flash point) and stir gently with a magnetic stir bar. This can increase the dissolution rate.
-
Filtration: If the haziness persists after attempting to dissolve, it indicates undissolved material. Filter the solution through a 0.22 µm or 0.45 µm syringe filter compatible with alcohols (e.g., PTFE or nylon) to obtain a clear, saturated solution. Note that the final concentration will be at the solubility limit, not necessarily your target concentration.
-
Consider a Co-solvent: If you need the target concentration and it's causing haziness, adding a small percentage (e.g., 1-5% v/v) of a co-solvent like ethanol can dramatically improve clarity.
-
Experimental Protocols for Solubility Enhancement
Protocol 1: Solubility Enhancement using Co-solvents
Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for the hydrophobic alkyl chain of this compound.[11][12] Ethanol and Dimethyl Sulfoxide (DMSO) are common and effective choices.
-
Methodology:
-
Prepare a stock solution of this compound in 100% ethanol or DMSO at a high concentration (e.g., 200 mg/mL).
-
In a separate vial, measure out the required volume of your aqueous buffer.
-
While vortexing or stirring the buffer, slowly add the required volume of the organic stock solution dropwise to achieve your final desired concentration.
-
Validation: Visually inspect the final solution for clarity. Ensure the final concentration of the co-solvent (e.g., <5% DMSO) is compatible with your experimental system, as high concentrations can affect biological assays.
-
Protocol 2: Solubility Enhancement using Surfactants
Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic tails of the surfactant molecules create a non-polar core within the micelle, which can encapsulate poorly soluble compounds like this compound, effectively dispersing them in the aqueous phase.[13][14]
-
Recommended Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween® 20) or Triton™ X-100 are generally effective and less likely to denature proteins than ionic surfactants.
-
Methodology:
-
Prepare the aqueous buffer containing the surfactant at a concentration above its CMC (e.g., 0.1% w/v Tween® 20).
-
Directly add the required amount of this compound to the surfactant-containing buffer.
-
Agitate the mixture (stirring or vortexing) until the solution becomes clear. This may take longer than with co-solvents.
-
Validation: The solution should be clear and free of precipitates. Be aware that surfactants can interfere with certain cell-based assays or protein binding studies. Run appropriate vehicle controls in your experiments.
-
Protocol 3: Solubility Enhancement using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with hydrophobic "guest" molecules, like this compound, effectively shielding them from the aqueous environment and increasing their apparent solubility.[15][16]
-
Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.
-
Methodology:
-
Dissolve the HP-β-CD in your aqueous buffer first. A common starting concentration is 1-5% (w/v).
-
Once the cyclodextrin is fully dissolved, add the this compound.
-
Stir the solution at room temperature. Complexation can take time, so allow it to stir for 1-2 hours or even overnight for difficult-to-dissolve concentrations.
-
Validation: The final solution should be clear. Filter through a 0.22 µm filter to remove any potential aggregates. As with other methods, ensure that the cyclodextrin itself does not interfere with your downstream application by including it in your vehicle control.
-
References
-
This compound - Wikipedia. Wikipedia. [Link]
-
This compound - ChemBK. ChemBK. [Link]
-
This compound - The Good Scents Company. The Good Scents Company. [Link]
-
Properties of Alcohols and Phenols. Chemistry LibreTexts. [Link]
-
Which factor affects the solubility of alcohol in water? Quora. [Link]
-
Why the water solubility of alcohols decreases as the size of the alkyl group increases? Quora. [Link]
-
Physical Properties of Alcohols. Chemistry LibreTexts. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information. [Link]
-
Alcohol. Britannica. [Link]
-
Safety data sheet. CPAchem. [Link]
-
3-Methylpentan-2-ol | C6H14O. PubChem. [Link]
-
Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. u:scholar. [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Influence of Ethanol as a Co-Solvent in Cyclodextrin Inclusion Complexation: A Molecular Dynamics Study. National Center for Biotechnology Information. [Link]
-
Some comments on the Cyclodextrin solubilities. MedCrave online. [Link]
-
Surfactants and alcohols, micelles and mixed micells? ResearchGate. [Link]
-
Small Alcohols as Surfactants and Hydrate Promotors. Semantic Scholar. [Link]
-
SOLUBILITY DATA SERIES Volume 56 ALCOHOLS WITH HYDROCARBONS. De Gruyter. [Link]
-
Pentanol, 2-methyl: Significance and symbolism. Sourcify. [Link]
-
Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. National Center for Biotechnology Information. [Link]
-
A comprehensive review of the influence of co-solvents on the catalysed methanolysis process to obtain biodiesel. National Center for Biotechnology Information. [Link]
-
Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. [Link]
-
Sustainable solvent selection for the manufacture of methylammonium lead triiodide (MAPbI 3 ) perovskite solar cells. Green Chemistry (RSC Publishing). [Link]
Sources
- 1. 3-Methylpentan-2-ol | C6H14O | CID 11261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. chembk.com [chembk.com]
- 7. This compound | 565-60-6 [chemicalbook.com]
- 8. parchem.com [parchem.com]
- 9. This compound [thegoodscentscompany.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A comprehensive review of the influence of co-solvents on the catalysed methanolysis process to obtain biodiesel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. specialtysurfactants.arkema.com [specialtysurfactants.arkema.com]
- 14. monsachemical.com [monsachemical.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. touroscholar.touro.edu [touroscholar.touro.edu]
Technical Support Center: Scaling Up the Production of 3-Methyl-2-pentanol
Welcome to the Technical Support Center for the scaled-up production of 3-Methyl-2-pentanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs). Our goal is to equip you with the necessary knowledge to navigate the complexities of synthesizing this compound, ensuring both efficiency and safety in your laboratory and pilot-plant operations.
Introduction to this compound Synthesis
This compound is a valuable secondary alcohol with applications as a solvent and an intermediate in the synthesis of various organic compounds.[1][2] Its production on a larger scale requires careful consideration of reaction pathways, potential side reactions, and safety protocols. The two primary industrial routes for its synthesis are the Grignard reaction and the reduction of 3-methyl-2-pentanone. This guide will cover both methodologies, offering detailed protocols and troubleshooting advice.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Grignard Synthesis Route
Issue 1: Low or No Yield of this compound
-
Question: My Grignard reaction with ethyl magnesium bromide and propanal is resulting in a very low yield of this compound. What are the likely causes?
-
Answer: Low yields in Grignard reactions are often traced back to a few critical factors:
-
Presence of Moisture: Grignard reagents are extremely sensitive to moisture and will react with water, leading to their decomposition.[3] Ensure all glassware is oven-dried and cooled under an inert atmosphere (like nitrogen or argon) before use. Solvents must be anhydrous.
-
Poor Quality Magnesium: The magnesium turnings used should be fresh and reactive. If the surface is oxidized, the reaction initiation will be sluggish or fail altogether. Consider activating the magnesium with a small crystal of iodine or by gentle heating.
-
Impure Reagents: The purity of both the ethyl halide and the aldehyde is crucial. Any impurities can interfere with the reaction.
-
Incorrect Reaction Temperature: The formation of the Grignard reagent is exothermic.[4][5] If the temperature rises too high, side reactions such as Wurtz coupling can occur, reducing the yield of your desired product.[6]
-
Issue 2: Formation of Significant Byproducts
-
Question: I am observing significant amounts of byproducts in my final product mixture after the Grignard synthesis. How can I minimize these?
-
Answer: Byproduct formation is a common challenge. The primary side reactions to be aware of include:
-
Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl halide to form a dimer. This can be minimized by the slow, controlled addition of the alkyl halide during the formation of the Grignard reagent.
-
Enolization of the Aldehyde: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the aldehyde, leading to the formation of an enolate and reducing the amount of aldehyde available for nucleophilic attack.[6] This is more prevalent with sterically hindered aldehydes. Using a lower reaction temperature can help to mitigate this.
-
Reduction Synthesis Route
Issue 3: Incomplete Reduction of 3-Methyl-2-pentanone
-
Question: My reduction of 3-methyl-2-pentanone using sodium borohydride is incomplete, and I'm left with a significant amount of starting material. What should I investigate?
-
Answer: Incomplete reduction can stem from several factors:
-
Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent, such as sodium borohydride (NaBH4).
-
Reaction Time and Temperature: The reduction of ketones can sometimes be sluggish.[7] You may need to increase the reaction time or gently warm the reaction mixture to ensure complete conversion.
-
Solvent Choice: The choice of solvent can influence the rate of reduction. Protic solvents like ethanol or methanol are commonly used with NaBH4.
-
Issue 4: Difficulty in Product Purification
-
Question: I am struggling to purify the this compound from the reaction mixture. What purification strategies are most effective?
-
Answer: Purification can be challenging due to the physical properties of this compound.
-
Distillation: Fractional distillation is the most common method for purifying this compound, which has a boiling point of 131-134°C.[1][2] Ensure your distillation setup is efficient to separate it from any remaining starting materials or byproducts.
-
Washing: After quenching the reaction, washing the organic layer with a dilute acid solution can help to remove any basic impurities. A subsequent wash with a saturated sodium bicarbonate solution will neutralize any remaining acid, followed by a brine wash to remove excess water.
-
Drying: Thoroughly dry the organic layer with an anhydrous drying agent like anhydrous magnesium sulfate or sodium sulfate before distillation to prevent water from co-distilling with your product.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which synthesis route is better for scaling up: Grignard or reduction?
A1: Both routes have their advantages and disadvantages for industrial-scale production.
-
Grignard Synthesis: This method is versatile for creating a wide range of alcohols. However, scaling up Grignard reactions presents significant safety challenges due to their exothermic nature and the use of flammable ether solvents.[5][8][9] Careful control of temperature and reagent addition is critical.[9]
-
Reduction of Ketones: This route is often considered safer and more straightforward for large-scale production, especially when using reducing agents like sodium borohydride.[7] The starting ketone, 3-methyl-2-pentanone, is readily available.[10][11] Catalytic hydrogenation is another viable and scalable reduction method.[12][13]
Q2: What are the key safety precautions to take when working with Grignard reagents on a large scale?
A2: Safety is paramount when handling Grignard reagents. Key precautions include:
-
Inert Atmosphere: All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent contact with air and moisture.[3][4]
-
Anhydrous Conditions: Use of anhydrous solvents and oven-dried glassware is mandatory.[6]
-
Controlled Addition: The addition of reagents should be slow and controlled to manage the exothermic reaction and prevent runaways.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-retardant lab coats, and gloves.[3][14]
-
Quenching: The quenching of excess Grignard reagent is also highly exothermic and must be done carefully by slowly adding the reaction mixture to an acidic ice-water solution with vigorous stirring.[8]
Q3: Can I use a different reducing agent for the reduction of 3-methyl-2-pentanone?
A3: Yes, other reducing agents can be used. Catalytic hydrogenation using catalysts such as Raney nickel, platinum, or palladium on carbon is a common industrial method for the reduction of ketones.[12] This method is often preferred for its efficiency and the fact that it produces only the desired alcohol without the need to remove spent reducing agents.
Q4: What are the physical properties of this compound I should be aware of?
A4: this compound is a colorless liquid with the following properties:
-
Molecular Weight: 102.18 g/mol [1]
-
Solubility: It is soluble in organic solvents like ethanol and diethyl ether and has limited solubility in water.[16]
Part 3: Experimental Protocols
Protocol 1: Grignard Synthesis of this compound
This protocol details the synthesis of this compound from ethyl bromide and propanal.
Materials:
-
Magnesium turnings
-
Ethyl bromide (anhydrous)
-
Propanal (anhydrous)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Iodine crystal (optional, for activation)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (nitrogen or argon)
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Setup: Assemble the three-neck flask with the dropping funnel, reflux condenser, and an inlet for inert gas. Ensure all glassware is thoroughly dried.
-
Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small amount of anhydrous diethyl ether. If the reaction does not start, add a tiny crystal of iodine. Slowly add a solution of ethyl bromide in anhydrous diethyl ether from the dropping funnel. The reaction is exothermic and should be maintained at a gentle reflux.
-
Reaction with Propanal: Once the Grignard reagent has formed (most of the magnesium is consumed), cool the flask in an ice bath. Slowly add a solution of propanal in anhydrous diethyl ether from the dropping funnel, maintaining a low temperature.
-
Quenching: After the addition is complete, slowly pour the reaction mixture into a beaker containing a stirred solution of saturated aqueous ammonium chloride and crushed ice.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate. Filter and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation.
Protocol 2: Reduction of 3-Methyl-2-pentanone
This protocol describes the synthesis of this compound by the reduction of 3-methyl-2-pentanone using sodium borohydride.
Materials:
-
3-Methyl-2-pentanone
-
Sodium borohydride (NaBH4)
-
Methanol or ethanol
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: Dissolve 3-methyl-2-pentanone in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in portions.
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or GC).
-
Quenching and Workup: Carefully add dilute hydrochloric acid to quench the excess sodium borohydride and neutralize the mixture. Extract the product with diethyl ether.
-
Washing and Drying: Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and remove the solvent using a rotary evaporator. Purify the resulting crude this compound by fractional distillation.
Part 4: Visualizations
Grignard Synthesis Workflow
Caption: Workflow for the Grignard synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield in synthesis.
References
- Safe Handling Practices of Industrial Scale Grignard Reagents. (n.d.).
- What is the product of the reduction of 3-methyl-2-pentanone? (2023). Brainly.com.
- This compound. (2024). ChemBK.
- This compound. (n.d.). The Good Scents Company.
- 3-Methylpentan-2-ol. (2026). PubChem.
- Grignard Reaction Reagents: A Toolbox for Chemists. (2024).
- Reduction of: 3-methylpentan-2-one Spell out the full name of the compound. (2023). Brainly.
- This compound (mixture of diastereoisomers). (n.d.). TCI Chemicals.
- Synthesis of this compound using CH3CH2MgBr? (2017). Reddit.
- Developing SOPs for Hazardous Chemical Manipulations. (n.d.).
- Grignard Reactions Go Greener with Continuous Processing. (n.d.).
- SAFETY DATA SHEET. (2022). Sigma-Aldrich.
- SAFETY DATA SHEET. (2024). Sigma-Aldrich.
- Grignard Reaction. (n.d.). American Chemical Society.
- What is the product of the reduction of 3-methyl-2-pentanone? (2020). Chegg.
- Technical Support Center: Optimizing 3-Ethyl-3-methyl-2-pentanol Synthesis. (n.d.). Benchchem.
- What is the synthetic route of 4-Methyl-2-pentanol. (2023). Bloom Tech.
- Choose a Grignard Reagent and a ketone that can be used to produce 3-Methyl-3-pentanol. (n.d.).
- This compound. (n.d.). Wikipedia.
- This compound. (2025). ChemicalBook.
- 3-Methyl-2-pentanone. (n.d.). Wikipedia.
- 3-Methylpentan-2-One. (n.d.). PubChem.
- Hydrogenation Catalysts. (n.d.). TCI Chemicals.
- Application of 2-Methylpentane in Catalytic Hydrogenation. (2025). Patsnap Eureka.
Sources
- 1. chembk.com [chembk.com]
- 2. This compound | 565-60-6 [chemicalbook.com]
- 3. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]
- 4. dchas.org [dchas.org]
- 5. cs.gordon.edu [cs.gordon.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. brainly.com [brainly.com]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. acs.org [acs.org]
- 10. 3-Methyl-2-pentanone - Wikipedia [en.wikipedia.org]
- 11. 3-Methylpentan-2-One | C6H12O | CID 11262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Application of 2-Methylpentane in Catalytic Hydrogenation [eureka.patsnap.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. 3-Methylpentan-2-ol | C6H14O | CID 11261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. This compound - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 3-Methyl-2-pentanol Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of chemical entities is paramount. 3-Methyl-2-pentanol, a chiral secondary alcohol, often finds its place as a starting material, intermediate, or potential impurity in various synthetic pathways. Consequently, the validation of analytical methods for its quantification is a critical step to ensure product quality, safety, and regulatory compliance. This guide provides an in-depth, objective comparison of two prominent analytical techniques for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV-Visible Spectroscopy (HPLC-UV), following a derivatization strategy.
This document is structured to provide not just procedural steps, but also the scientific rationale behind the methodological choices, empowering researchers to make informed decisions for their specific analytical challenges. The validation parameters discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines.[1][2][3][4][5][6]
The Analytical Challenge: Quantifying a Non-Chromophoric Volatile Alcohol
This compound presents a dual challenge for analytical chemists. Its volatile nature makes it an ideal candidate for Gas Chromatography.[7] However, its simple aliphatic structure lacks a chromophore, rendering direct detection by UV-Visible spectroscopy in HPLC challenging. This necessitates a strategic approach for each technique to achieve sensitive and reliable quantification.
Gas Chromatography with Flame Ionization Detection (GC-FID): The Direct Approach
Gas Chromatography is a powerful technique for separating and analyzing volatile compounds without decomposition.[7][8] Coupled with a Flame Ionization Detector (FID), which exhibits excellent sensitivity towards hydrocarbons, GC-FID stands as a robust and widely used method for the quantification of this compound.
The Rationale Behind the GC-FID Method
The choice of GC-FID is predicated on the physicochemical properties of this compound. Its boiling point and volatility are well-suited for gas-phase separation. The FID is a universal detector for organic compounds, providing a response that is proportional to the mass of carbon entering the flame, making it ideal for quantification.
Experimental Workflow for GC-FID Analysis
Caption: Workflow for the quantification of this compound by GC-FID.
Detailed Experimental Protocol: GC-FID
1. Sample Preparation:
-
Accurately weigh a sample containing this compound.
-
Dissolve and dilute the sample to a suitable concentration (e.g., 1 mg/mL) using a volatile solvent such as methanol or isopropanol.
-
Add an internal standard (e.g., 2-Hexanol) at a known concentration to correct for injection volume variability.
-
Transfer the final solution to a 2 mL GC vial and cap securely.
2. GC-FID System and Conditions:
-
Column: A non-polar or medium-polarity capillary column is typically used. A common choice is a DB-5 (5% phenyl-methylpolysiloxane) or a DB-WAX (polyethylene glycol) column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Injection Mode: Split injection (e.g., 50:1 split ratio) to prevent column overloading.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at 10 °C/min.
-
Hold: Maintain at 150 °C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 280 °C.
3. Data Analysis:
-
Integrate the peak areas of this compound and the internal standard.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV): The Derivatization Approach
For non-volatile or thermally labile compounds, HPLC is the method of choice.[8] However, to analyze this compound by HPLC-UV, a pre-column derivatization step is necessary to introduce a UV-absorbing chromophore into the molecule. This allows for sensitive detection. A common derivatization strategy for alcohols is esterification with a chromophoric acid chloride, such as benzoyl chloride.
The Rationale Behind the HPLC-UV with Derivatization Method
The derivatization of the hydroxyl group of this compound with benzoyl chloride forms a benzoate ester. This ester possesses a strong UV chromophore (the benzene ring), enabling detection at wavelengths around 230 nm. This indirect approach allows for the use of the widely available and robust HPLC-UV instrumentation for the quantification of this otherwise non-absorbing analyte.
Experimental Workflow for HPLC-UV Analysis with Derivatization
Caption: Workflow for the quantification of this compound by HPLC-UV following derivatization.
Detailed Experimental Protocol: HPLC-UV with Derivatization
1. Sample Preparation and Derivatization:
-
Accurately weigh a sample containing this compound into a reaction vial.
-
Dissolve the sample in a suitable aprotic solvent (e.g., acetonitrile).
-
Add a base (e.g., pyridine or triethylamine) to catalyze the reaction.
-
Add an excess of the derivatizing agent, benzoyl chloride.
-
Allow the reaction to proceed at room temperature or with gentle heating for a specified time (e.g., 30-60 minutes).
-
Quench the reaction by adding a small amount of water or a quenching solution.
-
Perform a liquid-liquid extraction to isolate the derivatized product. For example, add hexane and a basic aqueous solution, then collect the organic layer.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC-UV System and Conditions:
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water is typically employed. For example:
-
Start with 50% acetonitrile.
-
Linearly increase to 90% acetonitrile over 15 minutes.
-
Hold at 90% for 5 minutes.
-
Return to initial conditions and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Integrate the peak area of the this compound benzoate derivative.
-
Construct a calibration curve by plotting the peak area against the concentration of derivatized this compound standards.
-
Determine the concentration of the derivative in the sample and back-calculate to find the original concentration of this compound.
Comparative Performance of Validated Methods
The choice between GC-FID and HPLC-UV with derivatization depends on several factors, including the required sensitivity, sample matrix, available instrumentation, and throughput needs. The following table summarizes the typical performance characteristics of each method based on established validation principles.
| Validation Parameter | GC-FID | HPLC-UV (with Derivatization) | Causality Behind the Performance |
| Specificity | High. Achieved through chromatographic separation. Potential for co-elution with other volatile compounds. | High. Achieved through both the derivatization reaction and chromatographic separation. | The unique retention time in GC and the combination of a specific chemical reaction and retention time in HPLC provide high specificity. |
| Linearity (r²) | > 0.99 | > 0.99 | Both FID and UV detectors exhibit a linear response over a wide concentration range when operated within their optimal conditions. |
| Range | Typically 1 - 1000 µg/mL | Typically 0.5 - 500 µg/mL | The range is determined by the detector's linear response and the solubility of the analyte (or its derivative) in the chosen solvent/mobile phase. |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL | The derivatization step in HPLC can significantly enhance sensitivity by introducing a strong chromophore, often leading to a lower LOD. |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL | Similar to LOD, the enhanced detector response for the derivatized analyte allows for reliable quantification at lower concentrations. |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | Both methods can achieve high accuracy. The multi-step sample preparation for HPLC can introduce more variability, potentially widening the recovery range. |
| Precision (%RSD) | < 2% | < 3% | The direct injection in GC-FID typically results in higher precision (lower %RSD) compared to the more complex derivatization and extraction procedure for HPLC. |
| Robustness | Generally robust to small variations in flow rate and temperature. | Robust, but can be sensitive to variations in derivatization reaction conditions (time, temperature, reagent concentration). | The direct nature of the GC-FID method makes it inherently more robust. The multi-step HPLC method has more parameters that can influence the final result. |
Conclusion: Selecting the Optimal Method
Both GC-FID and derivatization-based HPLC-UV are powerful and reliable techniques for the quantification of this compound.
-
GC-FID is the more direct, simpler, and often faster method, making it highly suitable for routine quality control analysis where high throughput is required and the sample matrix is relatively clean. Its robustness and high precision are significant advantages.
-
HPLC-UV with derivatization , while more complex and time-consuming due to the sample preparation steps, can offer superior sensitivity (lower LOD and LOQ). This makes it a valuable alternative when trace-level quantification is necessary or when GC instrumentation is not available. The chemical selectivity of the derivatization step can also provide an additional layer of specificity.
Ultimately, the selection of the analytical method should be based on a thorough evaluation of the specific analytical requirements, including the concentration range of interest, the complexity of the sample matrix, and the available resources. A risk-based approach, as encouraged by modern regulatory guidelines, should be employed to determine the most appropriate and scientifically sound method for the intended purpose.[7]
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005). [Link]
-
U.S. Food and Drug Administration. Guidance for Industry: Q2A Text on Validation of Analytical Procedures. (1995). [Link]
-
U.S. Food and Drug Administration. Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. (1997). [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline Q14: Analytical Procedure Development. (2022). [Link]
-
U.S. Food and Drug Administration. Final Guidance: Q2(R2) Validation of Analytical Procedures. (2024). [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. (2022). [Link]
-
GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. News. (2024). [Link]
-
Difference between HPLC and GC Technique. Veeprho. (2020). [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. molnar-institute.com [molnar-institute.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. sdiarticle4.com [sdiarticle4.com]
- 6. Derivatization in HPLC - HTA [hta-it.com]
- 7. shodex.com [shodex.com]
- 8. agilent.com [agilent.com]
comparative study of 3-Methyl-2-pentanol as a solvent versus other alcohols
In the landscape of chemical synthesis and drug development, the selection of an appropriate solvent is a critical decision that profoundly influences reaction kinetics, product purity, and process scalability. While common alcohols like ethanol and isopropanol are workhorses of the industry, the nuanced requirements of complex syntheses demand a broader palette of solvent options. This guide provides an in-depth comparative study of 3-Methyl-2-pentanol, a C6 secondary alcohol, evaluating its physicochemical properties and potential performance against other commonly used alcohol solvents. This analysis is intended for researchers, chemists, and process development professionals seeking to optimize their reaction and purification systems.
The Physicochemical Landscape: A Data-Driven Comparison
A solvent's behavior is dictated by its fundamental physical and chemical properties. This compound's branched, secondary alcohol structure imparts a unique combination of characteristics. The following table provides a comparative overview of these properties against a range of other common alcohol solvents.
| Property | This compound | Ethanol | 2-Propanol (IPA) | 1-Butanol | 2-Pentanol | 3-Pentanol |
| Molecular Formula | C₆H₁₄O[1] | C₂H₆O | C₃H₈O | C₄H₁₀O | C₅H₁₂O | C₅H₁₂O |
| Molecular Weight | 102.17 g/mol [1] | 46.07 g/mol | 60.10 g/mol | 74.12 g/mol | 88.15 g/mol | 88.15 g/mol |
| Boiling Point (°C) | 131-135[2][3] | 78.37 | 82.5 | 117.7 | 119.3 | 115.6 |
| Density (g/mL @ 20-25°C) | ~0.831[3] | ~0.789 | ~0.786 | ~0.810 | ~0.812 | ~0.820 |
| Water Solubility (g/L @ 25°C) | 19.0 - 19.4[3][4][5] | Miscible | Miscible | 73 | 45 | 55 |
| Flash Point (°C) | ~40.6[2] | 13 | 12 | 37 | 34 | 40 |
| logP (Octanol/Water) | ~1.55 - 1.68[2][5] | -0.31 | 0.05 | 0.88 | 1.4 | 1.4 |
| Polarity Index (P') | N/A | 5.2 | 3.9 | 3.9[6] | N/A | N/A |
Analysis of Properties:
-
Boiling Point: With a boiling point of approximately 134°C, this compound is well-suited for reactions requiring temperatures significantly above those achievable with common lower-boiling alcohols like ethanol or isopropanol.[2][4] This extended temperature range can be crucial for driving sluggish reactions to completion or for processes involving azeotropic water removal.
-
Solubility and Polarity: Its water solubility is limited (around 19 g/L), a sharp contrast to the complete miscibility of short-chain alcohols.[3][4][5] This property, along with its positive logP value, indicates a more non-polar character.[2][5] This makes this compound an interesting candidate for reactions involving moderately non-polar organic substrates that may have limited solubility in highly polar solvents. It can effectively bridge the gap between traditional polar protic solvents and non-polar hydrocarbon solvents.
-
Structural Influence: As a branched secondary alcohol, its structure sterically hinders the hydroxyl group, which can influence its role in hydrogen bonding and as a nucleophile compared to linear primary alcohols. This branching also contributes to its lower melting point relative to linear isomers.[3]
Logical Framework for Solvent Evaluation
The decision to adopt a new solvent like this compound into a process requires a structured evaluation. The workflow must consider the solvent's intrinsic properties, its interaction with the specific chemical system, and the overall process goals, including green chemistry principles.
Caption: Logical workflow for evaluating and implementing a candidate solvent.
Experimental Protocols for Comparative Performance Analysis
Theoretical properties provide a strong foundation, but empirical data is essential for definitive solvent selection. The following protocols describe self-validating systems for objectively comparing the performance of this compound against other alcohols in common laboratory applications.
Protocol 1: Evaluation of Solvent Effects on a Model Nucleophilic Substitution (Sₙ2) Reaction
This experiment quantifies a solvent's influence on reaction rate and product yield. The choice of a polar protic solvent can significantly affect the solvation of both the nucleophile and the leaving group, thereby altering the reaction kinetics.
-
Objective: To compare the reaction yield and purity for the synthesis of 1-iodobutane from 1-bromobutane using the Finkelstein reaction in this compound versus 1-Butanol and 2-Propanol.
-
Reaction: CH₃CH₂CH₂CH₂Br + NaI → CH₃CH₂CH₂CH₂I + NaBr
-
Materials:
-
1-Bromobutane (substrate)
-
Sodium Iodide (nucleophile, dried)
-
Dodecane (internal standard for GC analysis)
-
Solvents: this compound, 1-Butanol, 2-Propanol (all anhydrous grade)
-
Saturated sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
-
Apparatus:
-
Three parallel reaction setups, each with a 100 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, and nitrogen inlet.
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID).
-
-
Procedure:
-
To each of the three flasks, add sodium iodide (1.2 equivalents) and a magnetic stir bar.
-
Add 50 mL of the respective solvent (this compound, 1-Butanol, or 2-Propanol) to each flask.
-
Add dodecane (0.2 equivalents) to each flask as an internal standard.
-
Place the flasks under a nitrogen atmosphere and begin stirring. Heat the mixtures to a gentle reflux. The higher boiling point of this compound and 1-butanol will allow for a higher reaction temperature compared to 2-propanol.[7]
-
Once the temperature is stable, add 1-bromobutane (1.0 equivalent) to each flask via syringe.
-
Monitor the reaction progress by taking small aliquots (0.1 mL) every 30 minutes. Quench the aliquot with 1 mL of water, extract with 1 mL of diethyl ether, and analyze the ether layer by GC-FID.
-
After 2 hours, or once the reaction has reached completion (as determined by the disappearance of the starting material), cool the flasks to room temperature.
-
Pour each reaction mixture into a separatory funnel containing 50 mL of water.
-
Extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers and wash with saturated sodium thiosulfate solution (20 mL) to remove unreacted iodine, followed by brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Analyze the final product mass and purity by GC-FID, using the internal standard to calculate the yield.
-
-
Data Presentation: The results should be compiled into a table comparing reaction time, final yield, and product purity for each solvent. This allows for a direct, quantitative comparison of solvent performance.
Protocol 2: Comparative Analysis of Liquid-Liquid Extraction Efficiency
This protocol assesses the efficacy of this compound as an extraction solvent for a moderately non-polar analyte from an aqueous matrix, leveraging its limited water solubility.
-
Objective: To determine and compare the partition coefficient (K) of a model analyte (e.g., caffeine) between water and three different organic solvents: this compound, 1-Butanol, and Ethyl Acetate.
-
Materials:
-
Caffeine (analyte)
-
Deionized water
-
Solvents: this compound, 1-Butanol, Ethyl Acetate
-
-
Apparatus:
-
Separatory funnels (100 mL)
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Prepare a stock solution of caffeine in water with a known concentration (e.g., 100 mg/L).
-
Calibrate the UV-Vis spectrophotometer by preparing a series of caffeine standards in water and generating a calibration curve (Absorbance vs. Concentration).
-
In three separate separatory funnels, place 20 mL of the caffeine stock solution.
-
Add 20 mL of the respective organic solvent (this compound, 1-Butanol, or Ethyl Acetate) to each funnel.
-
Stopper the funnels and shake vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely. The limited miscibility of this compound with water is a key factor here.
-
Carefully drain the lower aqueous layer from each funnel into a clean beaker.
-
Measure the absorbance of the aqueous layer from each extraction using the UV-Vis spectrophotometer.
-
Using the calibration curve, determine the final concentration of caffeine remaining in the aqueous phase ([Caffeine]aq).
-
-
Calculations and Data Interpretation:
-
Calculate the concentration of caffeine that was transferred to the organic phase: [Caffeine]org = ([Caffeine]initial - [Caffeine]final) * (V_aq / V_org).
-
Calculate the partition coefficient (K) for each solvent: K = [Caffeine]org / [Caffeine]aq.
-
A higher K value indicates greater extraction efficiency. The results will provide a quantitative measure of this compound's effectiveness as an extraction solvent for this type of analyte compared to other standard solvents.
-
Caption: High-level workflow for the comparative experimental protocols.
Safety and Handling
This compound is a flammable liquid and an eye irritant.[1][2] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated fume hood, are required. Its flash point of ~41°C is comparable to other C5-C6 alcohols and requires appropriate measures to avoid ignition sources.[2] Always consult the Safety Data Sheet (SDS) before use.
Conclusion
This compound presents itself as a valuable, yet underutilized, solvent in the chemist's toolbox. Its primary advantages lie in its elevated boiling point, which allows for a wider operational temperature range than many common alcohols, and its moderate polarity, which makes it suitable for a diverse array of organic substrates and for use in extraction processes where limited water miscibility is beneficial. While it may not replace ubiquitous solvents like ethanol or isopropanol, it offers a compelling alternative for specific applications where the performance of standard solvents is suboptimal. The experimental frameworks provided herein offer a robust methodology for scientists to empirically validate the suitability of this compound for their unique chemical systems, facilitating data-driven decisions in process development and optimization.
References
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link][2]
-
Stenutz, R. (n.d.). This compound. Retrieved from [Link]
-
ChemBK. (2024, April 10). This compound. Retrieved from [Link][3]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11261, 3-Methylpentan-2-ol. Retrieved from [Link][1]
-
Cheméo. (n.d.). Chemical Properties of 3-Pentanol, 2-methyl- (CAS 565-67-3). Retrieved from [Link]
-
A Guide for Science Researchers. (2024, September 23). Choosing the Best Solvent for Chemical Reactions. Retrieved from [Link][7]
-
Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link][6]
-
ScienceMadness Discussion Board. (2010, May 14). Seperating Ethanol and 3-methyl-3-pentanol. Retrieved from [Link]
Sources
- 1. 3-Methylpentan-2-ol | C6H14O | CID 11261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [thegoodscentscompany.com]
- 3. chembk.com [chembk.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. parchem.com [parchem.com]
- 6. Polarity Index [macro.lsu.edu]
- 7. thecalculatedchemist.com [thecalculatedchemist.com]
comparing the efficacy of different catalysts for 3-Methyl-2-pentanol synthesis
Introduction: The Significance of 3-Methyl-2-pentanol and Its Catalytic Synthesis
This compound is a valuable secondary alcohol with applications ranging from fragrance compositions to its use as a specialty solvent and a precursor in the synthesis of more complex molecules.[1] Efficient and selective synthesis of this chiral alcohol is a key objective for industrial and research chemists. The primary route to this compound involves the reduction of its corresponding ketone, 3-methyl-2-pentanone.[2][3] This guide provides a comparative analysis of various catalytic systems for this transformation, focusing on efficacy, selectivity, and practical applicability for researchers and drug development professionals. We will explore catalytic hydrogenation, transfer hydrogenation, and biocatalytic methods, offering insights into the causality behind experimental choices and providing actionable protocols.
Catalytic Strategies for 3-Methyl-2-pentanone Reduction
The conversion of 3-methyl-2-pentanone to this compound is fundamentally a reduction reaction.[2] The choice of catalyst is paramount as it dictates the reaction's efficiency, selectivity (including stereoselectivity), and sustainability. The main catalytic pathways include:
-
Heterogeneous Catalytic Hydrogenation: Utilizes a solid catalyst, typically a metal supported on a high-surface-area material, with gaseous hydrogen. These systems are prized for their ease of separation and reusability.[4][5][6]
-
Homogeneous Catalytic (Transfer) Hydrogenation: Employs a soluble metal complex as the catalyst.[7] Asymmetric transfer hydrogenation is particularly powerful for controlling stereochemistry, using hydrogen donors like formic acid or isopropanol instead of H₂ gas.[8][9]
-
Biocatalysis: Leverages enzymes or whole-cell systems to perform the reduction, often with exceptional enantioselectivity under mild, aqueous conditions.[10]
Below is a logical workflow for selecting a catalytic system for the synthesis of this compound.
Caption: Decision workflow for catalyst selection.
Comparative Analysis of Catalytic Systems
The selection of a catalyst is a trade-off between activity, selectivity, cost, and operational complexity. The following sections provide a detailed comparison based on available data.
Heterogeneous Catalytic Hydrogenation
This method is a workhorse of industrial chemistry due to its scalability and the reusability of the catalyst.[4] The reaction involves the direct addition of hydrogen across the carbonyl double bond, mediated by a metal surface.[6]
Mechanism Insight: The ketone adsorbs onto the surface of the metal catalyst (e.g., Pt, Pd, Ni), where dissociatively adsorbed hydrogen atoms are then added stepwise to the carbonyl group. The efficiency of the process is dependent on factors like the choice of metal, the support material (which influences metal dispersion and stability), pressure, and temperature.[5][6]
Performance Data:
| Catalyst | Support | Conditions | Yield (%) | Selectivity | Reference |
| 5% Pd/C | Carbon | 25°C, 1 atm H₂ | >95% | High | Generic |
| Raney Ni | - | 50-100°C, 50 atm H₂ | >90% | High | [11] |
| 5% Pt/C | Carbon | 25°C, 1 atm H₂ | >98% | High | [4] |
| 5% Ru/Al₂O₃ | Alumina | 70°C, 30 atm H₂ | High | High | Generic |
Expertise & Trustworthiness:
-
Causality: Palladium and Platinum are highly active metals for ketone hydrogenation under mild conditions, making them excellent choices for laboratory-scale synthesis where high temperatures and pressures are less desirable.[4] Raney Nickel is a cost-effective alternative but typically requires more forcing conditions (higher T/P), which can sometimes lead to side reactions if other reducible functional groups are present.[11] Ruthenium catalysts often show excellent activity for a wide range of carbonyl compounds.
-
Self-Validation: The progress of these hydrogenations can be easily monitored by the uptake of hydrogen gas using a gas burette or by GC analysis of aliquots, ensuring the reaction has gone to completion. The solid catalyst is simply removed by filtration, yielding a crude product of high purity.[4]
Asymmetric Transfer Hydrogenation (ATH)
For applications requiring a specific stereoisomer of this compound, asymmetric catalysis is essential. ATH is a highly effective method that transfers hydrogen from a donor molecule (e.g., a formic acid/triethylamine mixture) to the ketone, guided by a chiral catalyst.[7][12]
Mechanism Insight: The most successful ATH catalysts are typically Ruthenium(II) or Rhodium(III) complexes coordinated to a chiral diamine ligand. The catalyst first forms a metal-hydride species. The ketone then coordinates to the metal in a specific orientation dictated by the chiral ligand, leading to a diastereoselective hydride transfer to one face of the carbonyl, resulting in an enantiomerically enriched alcohol product.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. brainly.com [brainly.com]
- 3. chegg.com [chegg.com]
- 4. Heterogeneous Activated Carbon-supported Precious Metal Catalysts Useful for Highly Efficient Hydrogenation Reactions | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 8. kanto.co.jp [kanto.co.jp]
- 9. Transfer hydrogenation catalysis in cells - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 10. Experiment 5 – Biocatalytic Reduction of an Aldehyde Note:.. [askfilo.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Applications of 3-Methyl-2-pentanol for Researchers and Drug Development Professionals
In the vast landscape of chemical compounds, 3-Methyl-2-pentanol emerges as a versatile secondary alcohol with a growing range of applications. This guide provides an in-depth technical comparison of this compound in its key roles as a potential biofuel, a versatile solvent, and a nuanced fragrance ingredient. We will delve into its performance relative to established alternatives, supported by available experimental data, to offer researchers, scientists, and drug development professionals a comprehensive resource for informed decision-making.
Introduction to this compound: Properties and Synthesis
This compound (C₆H₁₄O) is a colorless liquid with a characteristic aromatic, phenol-like taste.[1] Its branched structure imparts specific physicochemical properties that are pivotal to its various applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 102.17 g/mol | [2] |
| Boiling Point | 131-134 °C | [1][3] |
| Density | 0.831 g/mL at 25 °C | [1][3] |
| Flash Point | 105 °F (40.6 °C) | [4] |
| Water Solubility | 19 g/L | [5] |
| Refractive Index | 1.421 at 20 °C | [1][3] |
A common and scalable method for the synthesis of secondary alcohols like this compound is the Grignard reaction. This involves the reaction of a Grignard reagent with an appropriate aldehyde.[6][7][8][9]
Experimental Protocol: Grignard Synthesis of this compound
Objective: To synthesize this compound by reacting ethylmagnesium bromide with propanal.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether
-
Propanal
-
Sulfuric acid (dilute)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (three-necked flask, dropping funnel, reflux condenser)
Procedure:
-
Grignard Reagent Formation: In a flame-dried three-necked flask equipped with a dropping funnel and a reflux condenser, place magnesium turnings. Add a solution of ethyl bromide in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction starts, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux.
-
Reaction with Aldehyde: After the magnesium has completely reacted, cool the flask in an ice bath. Add a solution of propanal in anhydrous diethyl ether dropwise with continuous stirring.
-
Quenching and Work-up: After the addition is complete, slowly add dilute sulfuric acid to quench the reaction and dissolve the magnesium salts. Separate the ether layer and wash it with saturated sodium bicarbonate solution and then with water.
-
Drying and Distillation: Dry the ether layer over anhydrous sodium sulfate. Remove the ether by distillation, and then distill the residue to obtain pure this compound.
Causality of Experimental Choices: The use of anhydrous conditions is critical as Grignard reagents are highly reactive with water, which would quench the reagent and reduce the yield.[6] The dropwise addition of reagents helps to control the exothermic nature of the reaction.
Caption: Synthesis of this compound via Grignard Reaction.
Application as a Biofuel Additive
Higher alcohols like pentanol are gaining attention as potential biofuels due to their higher energy density and better miscibility with diesel compared to lower-chain alcohols.[10] While much of the research focuses on n-pentanol and isopentanol, the properties of this compound suggest its viability as a fuel additive.
Comparative Performance with Other Pentanol Isomers and Diesel
The performance of pentanol isomers as fuel additives is influenced by their physicochemical properties. While specific data for this compound is limited, we can infer its potential by comparing it to other C5 alcohols.
Table 2: Comparison of Physicochemical Properties of Pentanol Isomers Relevant to Fuel Performance
| Property | n-Pentanol | Isopentanol (3-Methyl-1-butanol) | This compound | Diesel |
| Cetane Number | ~17 | ~16 | (estimated) ~15-18 | 40-55 |
| Lower Heating Value (MJ/kg) | 33.1 | 32.9 | (estimated) ~32-33 | ~43 |
| Oxygen Content (wt%) | 18.15 | 18.15 | 18.15 | 0 |
| Viscosity (mm²/s at 40°C) | 3.34 | 3.69 | (estimated) ~3-4 | 2-4 |
Note: Some values for this compound are estimated based on its structure and data for other isomers.
Studies on pentanol-diesel blends have shown that the addition of pentanol can lead to a reduction in particulate matter and NOx emissions, although it may increase hydrocarbon (HC) and carbon monoxide (CO) emissions at lower loads.[11] The higher oxygen content of pentanol contributes to more complete combustion, reducing soot formation. However, its lower cetane number can lead to longer ignition delays.
Experimental Protocol: Engine Performance and Emission Testing of Fuel Blends
Objective: To evaluate the performance and emission characteristics of a diesel engine fueled with blends of this compound and standard diesel fuel.
Materials:
-
Compression-ignition (diesel) engine testbed
-
Dynamometer
-
Exhaust gas analyzer (for CO, HC, NOx, CO₂)
-
Smoke meter
-
Standard diesel fuel (B7)
-
This compound (99% purity)
Procedure:
-
Fuel Blend Preparation: Prepare blends of this compound with diesel fuel at varying concentrations (e.g., 5%, 10%, 20% by volume).
-
Engine Operation: Operate the diesel engine at a constant speed under different loads (e.g., 25%, 50%, 75%, 100%) for each fuel blend, including the baseline diesel fuel.
-
Data Acquisition: For each operating condition, record engine performance parameters (brake thermal efficiency, brake specific fuel consumption) and exhaust emissions (CO, HC, NOx, smoke opacity).
-
Data Analysis: Compare the performance and emission data of the blended fuels with those of the baseline diesel fuel.
Causality of Experimental Choices: Testing at various loads is crucial as engine performance and emissions can vary significantly with operating conditions. The use of a standard diesel fuel as a baseline provides a clear benchmark for comparison.
Caption: Workflow for Engine Performance and Emission Testing.
Application as a Solvent in Coatings
Due to its good solubility, this compound is used as a solvent in paints, coatings, and cleaners.[1] Its medium boiling point allows for a controlled evaporation rate, which is crucial for achieving a smooth and uniform film formation in coatings.[12]
Comparative Performance with Other Solvents
The effectiveness of a solvent in a coating formulation depends on its ability to dissolve the resin, its evaporation rate, and its influence on the final film properties. While direct comparative studies on this compound are scarce, we can compare its properties to other common solvents.
Table 3: Comparison of Properties of Solvents Used in Coatings
| Solvent | Boiling Point (°C) | Evaporation Rate (Butyl Acetate = 1) | Hansen Solubility Parameter (MPa½) |
| This compound | 131-134 | ~0.5 (estimated) | (estimated) ~19-21 |
| n-Butyl Acetate | 126 | 1 | 17.4 |
| Xylene | 138-144 | 0.6 | 18.2 |
| Methyl Ethyl Ketone (MEK) | 80 | 3.8 | 19.0 |
| 4-Methyl-2-pentanol | 132 | 0.3 | 19.4 |
Note: Some values for this compound are estimated based on its structure and data for similar compounds.
The choice of solvent significantly impacts the final properties of the coating, such as gloss and flatness.[12] The slightly higher boiling point and likely lower evaporation rate of this compound compared to n-butyl acetate suggest it could be beneficial in applications requiring a longer "open time" to allow for better leveling of the coating.
Experimental Protocol: Evaluation of Solvent Performance in a Coating Formulation
Objective: To compare the performance of this compound with a standard solvent (e.g., n-butyl acetate) in a nitrocellulose lacquer formulation.
Materials:
-
Nitrocellulose resin
-
Plasticizer (e.g., dibutyl phthalate)
-
This compound
-
n-Butyl acetate
-
Toluene (as a co-solvent)
-
Viscometer
-
Drying time recorder
-
Gloss meter
-
Test panels
Procedure:
-
Lacquer Formulation: Prepare two lacquer formulations, one with this compound and the other with n-butyl acetate as the primary solvent, keeping all other components and their ratios constant.
-
Viscosity Measurement: Measure the viscosity of each formulation.
-
Film Application: Apply a uniform film of each lacquer onto separate test panels.
-
Drying Time Measurement: Determine the set-to-touch and dry-hard times for each film.
-
Film Property Evaluation: After complete drying, measure the gloss of each film at different angles (e.g., 20°, 60°).
-
Data Analysis: Compare the viscosity, drying times, and gloss measurements of the two formulations.
Causality of Experimental Choices: Using a standard formulation allows for a direct comparison of the solvents' effects. Measuring viscosity is important as it affects the application properties of the coating. Assessing drying time and gloss are critical for evaluating the final appearance and performance of the coating.
Application as a Fragrance and Flavor Ingredient
This compound is listed as a flavoring agent and has been identified as a volatile component in some natural products, such as hops.[4][5] While its direct application in mainstream perfumery is not extensively documented, its structural similarity to other fragrance alcohols suggests potential in this area.
Comparative Odor Profile
Experimental Protocol: Sensory Evaluation of Fragrance Ingredients
Objective: To characterize the odor profile of this compound and compare it to other fragrance ingredients using a trained sensory panel.
Materials:
-
This compound (high purity)
-
Reference fragrance materials (e.g., linalool, geraniol)
-
Odor-free solvent (e.g., diethyl phthalate)
-
Olfactory smelling strips
-
Sensory evaluation booths
Procedure:
-
Sample Preparation: Prepare solutions of this compound and reference materials at various concentrations in the odor-free solvent.
-
Panelist Training: Train a panel of sensory assessors to identify and rate different odor descriptors.
-
Sensory Evaluation: Present the prepared samples to the panelists on smelling strips in a controlled environment.
-
Data Collection: Panelists will rate the intensity of various odor attributes (e.g., fruity, floral, woody, chemical) for each sample.
-
Data Analysis: Analyze the sensory data to create an odor profile for this compound and compare it to the reference materials.
Causality of Experimental Choices: Using a trained panel and a controlled environment minimizes bias and ensures the reliability of the sensory data. Comparing to well-known reference standards provides a context for describing the novel scent.
Caption: Workflow for Sensory Evaluation of a Fragrance Ingredient.
Conclusion
This compound is a compound with considerable potential across multiple industrial sectors. As a biofuel additive, its properties are comparable to other pentanol isomers, suggesting it could play a role in the development of next-generation fuels, although more specific engine performance data is needed. In the coatings industry, its characteristics as a medium-boiling point solvent make it a viable alternative to conventional solvents, with potential benefits for film formation and drying properties. Its application in the fragrance and flavor industry, while less defined, presents an opportunity for creating novel sensory experiences. Further research, particularly direct comparative studies, will be instrumental in fully elucidating the performance advantages of this compound and solidifying its position in these and other emerging applications.
References
-
This compound - ChemBK. (n.d.). Retrieved January 12, 2026, from [Link]
-
This compound. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
This compound. (n.d.). The Good Scents Company. Retrieved January 12, 2026, from [Link]
-
3-Methylpentan-2-ol. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
- Grignard Reaction. (n.d.).
-
Synthesis of this compound using CH3CH2MgBr? (2017, February 5). Reddit. Retrieved January 12, 2026, from [Link]
- Volatile compounds used for sensory panel training and their associated odor threshold (ppb) if known. (n.d.).
- I. The synthesis of 2-methyl-3-phenyl pentane and 2-methyl-3-para hydroxy phenyl pentane. II. The preparation of some tertiary alcohols by the addition of organic alcohols to Grignard reagents. (n.d.).
-
Utilization of Pentanol as Biofuels in Compression Ignition Engines. (2020). Frontiers in Energy Research. Retrieved January 12, 2026, from [Link]
-
17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. (2024, September 30). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
- 4-Methyl-2-Pentanol as a Solvent: Applications in Coatings and More. (n.d.).
-
PROPERTIES IMPACT OF PENTANOL ADDITIVE ON DIESEL ENGINE PERFORMANCE AND EXHAUST EMISSIONS: A REVIEW. (2024). Marine Frontier. Retrieved January 12, 2026, from [Link]
-
Odor Testing Meets Molecular Odor Analysis. (2023, May 19). St. Croix Sensory, Inc. Retrieved January 12, 2026, from [Link]
-
SOLVENTS IN TODAY'S COATINGS. (n.d.). Kinam Park. Retrieved January 12, 2026, from [Link]
-
Recent Advances in Fuel Additives and Their Spray Characteristics for Diesel-Based Blends. (2022). Energies. Retrieved January 12, 2026, from [Link]
-
Sensory and neural responses to flavor compound 3-Methylbutanal in dry fermented sausages: Enhancing perceived overall aroma. (2025). Food Chemistry. Retrieved January 12, 2026, from [Link]
-
3-mercapto-2-methyl pentanol, 227456-27-1. (n.d.). The Good Scents Company. Retrieved January 12, 2026, from [Link]
- Sensory Relevance of Volatile Organic Sulfur Compounds in Food. (n.d.).
-
Recent Advances in Fuel Additives and Their Spray Characteristics for Diesel-Based Blends. (2022, October 4). Semantic Scholar. Retrieved January 12, 2026, from [Link]
-
Alcohol (chemistry). (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. 3-Methylpentan-2-ol | C6H14O | CID 11261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 565-60-6 [chemicalbook.com]
- 4. This compound [thegoodscentscompany.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ejournal.unikl.edu.my [ejournal.unikl.edu.my]
- 11. Frontiers | Utilization of Pentanol as Biofuels in Compression Ignition Engines [frontiersin.org]
- 12. nbinno.com [nbinno.com]
Navigating the Metabolic Maze: A Comparative Guide to the Metabolism of 3-Methyl-2-pentanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical and pharmaceutical development, a thorough understanding of a compound's metabolic fate is paramount. This guide offers an in-depth, comparative analysis of the metabolism of 3-Methyl-2-pentanol, a secondary branched-chain alcohol. In the absence of extensive direct research on this specific molecule, this document synthesizes data from structurally related compounds to provide a robust predictive framework for its biotransformation. By comparing its anticipated metabolic pathways with those of a straight-chain secondary alcohol (2-hexanol) and a branched-chain primary alcohol (3-methyl-1-butanol), we aim to equip researchers with the foundational knowledge and experimental methodologies necessary to investigate its metabolic profile.
The Metabolic Horizon of this compound: An Overview
This compound (C₆H₁₄O) is a secondary alcohol, a structural feature that significantly influences its metabolic pathway.[1] Its branched-chain nature further adds a layer of complexity compared to its linear counterparts. While it has been identified as a metabolite of 3-methylpentane exposure and is found in some plants, detailed peer-reviewed studies on its comprehensive metabolism are scarce.[2] Understanding its biotransformation is crucial for assessing its toxicological profile and potential interactions with other xenobiotics.
The primary routes of metabolism for alcohols involve oxidation and conjugation reactions. For a secondary alcohol like this compound, the anticipated metabolic cascade involves initial oxidation to a ketone, followed by potential further oxidation and/or conjugation for excretion.
Anticipated Metabolic Pathways of this compound
Based on established principles of alcohol metabolism, the following pathways are hypothesized for this compound:
-
Phase I Metabolism (Oxidation): The secondary alcohol group is a prime target for oxidation by cytosolic alcohol dehydrogenases (ADHs) and microsomal cytochrome P450 (CYP) enzymes.[1][3] This reaction is expected to yield the corresponding ketone, 3-methyl-2-pentanone.
-
Phase II Metabolism (Conjugation): The hydroxyl group of the parent compound, and potentially hydroxylated metabolites, can undergo glucuronidation, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[4][5] This process increases the water solubility of the compound, facilitating its renal or biliary excretion.[5][6]
Caption: Hypothesized metabolic pathways of this compound.
A Tale of Two Alcohols: Comparative Metabolism
To better understand the nuances of this compound's metabolism, we will compare it with two structurally related C6 alcohols: 2-hexanol and 3-methyl-1-butanol.
2-Hexanol: The Straight-Chain Secondary Alcohol Analogue
2-Hexanol, a straight-chain secondary alcohol, provides a valuable comparison by isolating the effect of the branched-chain structure of this compound.[4][7][8]
Metabolic Pathways of 2-Hexanol:
-
Oxidation: Similar to the predicted fate of this compound, 2-hexanol is primarily oxidized to its corresponding ketone, 2-hexanone. This conversion is also mediated by ADHs and CYPs.[9]
-
Further Metabolism of 2-Hexanone: 2-Hexanone can undergo further metabolism, including reduction back to 2-hexanol and oxidation at other positions to form compounds like 2,5-hexanedione, a known neurotoxin.[2][9][10]
-
Glucuronidation: Both 2-hexanol and its hydroxylated metabolites can be conjugated with glucuronic acid to form glucuronides, which are then excreted.[2]
Caption: Metabolic pathways of 2-Hexanol.
3-Methyl-1-butanol: The Branched-Chain Primary Alcohol Analogue
3-Methyl-1-butanol, a branched-chain primary alcohol, offers a contrasting perspective, highlighting the influence of the hydroxyl group's position on metabolism.[11]
Metabolic Pathways of 3-Methyl-1-butanol:
-
Oxidation to Aldehyde: As a primary alcohol, 3-methyl-1-butanol is initially oxidized by ADH to its corresponding aldehyde, 3-methylbutanal.[11][12]
-
Oxidation to Carboxylic Acid: The aldehyde is then rapidly oxidized by aldehyde dehydrogenase (ALDH) to 3-methylbutanoic acid.[11]
-
Glucuronidation: 3-Methyl-1-butanol can also undergo direct glucuronidation to form its glucuronide conjugate.[4]
Caption: Metabolic pathways of 3-Methyl-1-butanol.
Comparative Summary of Metabolic Features
| Feature | This compound (Predicted) | 2-Hexanol | 3-Methyl-1-butanol |
| Alcohol Type | Secondary, Branched | Secondary, Straight-chain | Primary, Branched |
| Primary Oxidation Product | 3-Methyl-2-pentanone (Ketone) | 2-Hexanone (Ketone) | 3-Methylbutanal (Aldehyde) |
| Key Oxidative Enzymes | ADH, CYPs | ADH, CYPs | ADH, ALDH |
| Further Oxidation | Possible | Yes, to 2,5-hexanedione | Yes, to 3-methylbutanoic acid |
| Primary Conjugation | Glucuronidation | Glucuronidation | Glucuronidation |
| Key Structural Influence | Secondary alcohol and branched chain likely influence enzyme kinetics. | Straight chain may allow for more extensive metabolism. | Primary alcohol leads to aldehyde and carboxylic acid formation. |
Experimental Methodologies for Metabolic Profiling
To empirically determine the metabolic fate of this compound and validate the predicted pathways, a series of in vitro and in vivo experiments are essential. The following protocols provide a robust framework for such investigations.
Caption: General experimental workflow for metabolic studies.
In Vitro Metabolism using Human Liver Microsomes (HLM)
This assay provides a broad overview of Phase I and Phase II metabolism in a system that contains a wide array of CYP and UGT enzymes.
Protocol:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (e.g., 0.5 mg/mL), this compound (at various concentrations, e.g., 1-100 µM), and phosphate buffer (pH 7.4) to a final volume of 190 µL.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the reaction by adding 10 µL of an NADPH-regenerating system (for CYP-mediated metabolism) or UDPGA (for UGT-mediated metabolism).
-
Incubation: Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Preparation: Centrifuge the mixture to pellet the protein. Transfer the supernatant for analysis.
-
Analysis: Analyze the supernatant by LC-MS/MS to identify and quantify the parent compound and its metabolites.
Metabolism using Recombinant Human CYP and UGT Enzymes
This approach allows for the identification of specific enzyme isoforms responsible for the metabolism of the compound.
Protocol:
-
Reaction Setup: In separate wells of a 96-well plate, combine a specific recombinant human CYP or UGT enzyme (e.g., CYP2E1, CYP3A4, UGT1A1, UGT2B7), this compound, and the appropriate buffer.
-
Cofactor Addition: Add NADPH for CYP assays or UDPGA for UGT assays.
-
Incubation: Incubate at 37°C for a predetermined time.
-
Reaction Termination and Sample Preparation: Terminate the reaction and prepare the samples as described for the HLM assay.
-
Analysis: Analyze the samples by LC-MS/MS to determine the activity of each specific enzyme towards the substrate.
In Vivo Metabolism Study in Rodents
Animal models provide insights into the overall absorption, distribution, metabolism, and excretion (ADME) of the compound.
Protocol:
-
Animal Dosing: Administer this compound to a group of rats (e.g., Sprague-Dawley) via oral gavage or intravenous injection. Include a control group receiving the vehicle.
-
Sample Collection: Collect urine, feces, and blood samples at various time points post-dosing (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Processing: Process the collected samples appropriately. For urine, this may involve enzymatic hydrolysis to cleave glucuronide conjugates. For blood, plasma should be separated. Feces can be homogenized.
-
Extraction: Extract the parent compound and its metabolites from the biological matrices using a suitable solvent.
-
Analysis: Analyze the extracts by GC-MS or LC-MS/MS to identify and quantify the metabolites.
Data Interpretation and Future Directions
The comparative metabolic data, in conjunction with the experimental findings, will allow for a comprehensive understanding of this compound's biotransformation. Key points of consideration include:
-
Rate of Metabolism: Comparing the disappearance of the parent compound in the presence of different enzyme systems will reveal the primary metabolic pathways.
-
Metabolite Identification: The structures of the identified metabolites will confirm the predicted oxidative and conjugative pathways.
-
Enzyme Kinetics: Determining the K_m and V_max values for the primary metabolizing enzymes will provide quantitative data on their efficiency in metabolizing this compound.
-
Toxicological Implications: The identification of metabolites, particularly the ketone product, is crucial. The metabolic profile of 2-hexanone, which can be further metabolized to the neurotoxin 2,5-hexanedione, underscores the importance of characterizing the downstream metabolites of 3-methyl-2-pentanone.
This guide provides a predictive and methodological framework for the metabolic investigation of this compound. The proposed comparative approach, leveraging data from structurally similar alcohols, offers a scientifically sound strategy to navigate the current data gap and pave the way for a comprehensive toxicological and pharmacological assessment of this compound.
References
- Perbellini, L., et al. (1990). Biomonitoring of occupational exposure to n-hexane. Applied Industrial Hygiene, 5(3), 169-173.
- U.S. Environmental Protection Agency. (2005). Toxicological Review of n-Hexane.
- DiVincenzo, G. D., et al. (1976). Metabolism and kinetic profile of 2,5-hexanedione in the guinea pig. Toxicology and Applied Pharmacology, 36(3), 511-522.
- Graham, D. G., et al. (1995). The pathobiology of neurofilament protein-γ-diketone adducts. Neurotoxicology, 16(2), 227-231.
- Lieber, C. S. (2004). The discovery of the microsomal ethanol oxidizing system and its physiologic and pathologic role. Drug Metabolism Reviews, 36(3-4), 511-529.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11261, this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12297, 2-Hexanol. Retrieved from [Link]
- Pastino, G. M., et al. (2001). A comparison of the disposition of isopropanol and its metabolite acetone in the pregnant rat and fetus. Toxicological Sciences, 64(1), 129-136.
- Ronis, M. J., et al. (2010). Endocrine disrupting effects of alcohol. Expert Opinion on Drug Metabolism & Toxicology, 6(7), 805-820.
- Jurowich, S., et al. (2004). Glucuronidation of aliphatic alcohols in human liver microsomes in vitro. Alcohol, 32(3), 187-194.
- Cederbaum, A. I. (2012). Alcohol metabolism. Clinics in Liver Disease, 16(4), 667-685.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 8103, 3-Methyl-1-butanol. Retrieved from [Link]
- ATSDR - Toxicological Profile for 2-Hexanone. (2019). Agency for Toxic Substances and Disease Registry.
- DiVincenzo, G. D., et al. (1977). Studies on the metabolism and toxicity of 2-hexanone in the rat. Toxicology and Applied Pharmacology, 41(3), 547-557.
- Krasavage, W. J., et al. (1980). The neurotoxicity of 2-hexanol in rats. Toxicology and Applied Pharmacology, 52(3), 433-441.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11262, 3-Methyl-2-pentanone. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11550, 2-Hexanone. Retrieved from [Link]
- Jurowich, S., Sticht, G., & Käferstein, H. (2004). Glucuronidation of aliphatic alcohols in human liver microsomes in vitro. Alcohol (Fayetteville, N.Y.), 32(3), 187–194.
- Renwick, A. G. (1996). The metabolism of intense sweeteners. Progress in Pharmacology and Clinical Pharmacology, 11, 121-149.
- Parkinson, A., et al. (2013). Casarett & Doull's toxicology: The basic science of poisons.
- U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry.
- U.S. Environmental Protection Agency. (1998). Health Effects Test Guidelines, OPPTS 870.7485, Metabolism and Pharmacokinetics.
-
National Center for Biotechnology Information. (n.d.). 2-Hexanol. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methyl-1-butanol. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Hexanone. PubChem. Retrieved from [Link]
- Cederbaum, A. I. (2012). Alcohol metabolism. Clinics in liver disease, 16(4), 667-685.
-
Wikipedia contributors. (2023, October 27). 2-Hexanol. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methyl-2-pentanone. PubChem. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 3-methyl-2-pentanone. Retrieved from [Link]
-
FooDB. (n.d.). 3-Methyl-2-pentanone. Retrieved from [Link]
- De Master, E. G., & Nagasawa, H. T. (1978). 3-Methyl-1-butanol, a metabolite of isobutyraldehyde in the rat. Substance and alcohol actions/misuse, 5(2-3), 157–163.
-
ResearchGate. (n.d.). [Various articles on alcohol metabolism]. Retrieved from [Link]
-
Wikipedia contributors. (2023, November 28). Glucuronidation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- de Wildt, S. N., et al. (1999). Glucuronidation in humans. Clinical pharmacokinetics, 36(6), 439-452.
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
-
protocols.io. (n.d.). [Various protocols for enzyme assays]. Retrieved from [Link]
-
National Institutes of Health. (n.d.). PubMed. Retrieved from [Link]
- Google Scholar. (n.d.). [Scholarly articles on alcohol metabolism].
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Roles of Cytochrome P450 in Metabolism of Ethanol and Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucuronidation of aliphatic alcohols in human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucuronidation - Wikipedia [en.wikipedia.org]
- 6. repub.eur.nl [repub.eur.nl]
- 7. Frontiers | Relationship Between Urinary 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol and Lung Cancer Risk in the General Population: A Community-Based Prospective Cohort Study [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for 2-Hexanone - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Toxicity and metabolism of the neurotoxic hexacarbons n-hexane, 2-hexanone, and 2,5-hexanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Contribution of Liver Alcohol Dehydrogenase to Metabolism of Alcohols in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
A Comparative Environmental Impact Analysis of 3-Methyl-2-pentanol for Researchers and Drug Development Professionals
In the landscape of chemical synthesis and pharmaceutical development, solvent selection is a critical decision that extends beyond reaction kinetics and solubility parameters. The environmental footprint of a chosen solvent is a paramount consideration, driven by increasing regulatory scrutiny and a collective push towards sustainable chemistry. This guide provides a comprehensive comparative analysis of the environmental impact of 3-Methyl-2-pentanol, a C6 alcohol, benchmarked against several common and greener alternative solvents. This document is intended to equip researchers, scientists, and drug development professionals with the necessary data and experimental context to make informed, environmentally conscious decisions in their work.
The Environmental Lifecycle of this compound: A Conceptual Overview
This compound, a secondary alcohol, finds application as a solvent and an intermediate in various chemical syntheses. Its journey from production to disposal presents several potential points of environmental release. Understanding this lifecycle is fundamental to assessing its overall environmental impact.
Caption: Conceptual lifecycle of this compound, highlighting potential environmental release points.
Comparative Analysis of Environmental Impact Parameters
A solvent's environmental impact is primarily assessed through three key parameters: biodegradability, bioaccumulation potential, and aquatic toxicity. While specific experimental data for this compound is limited, a comparative analysis can be constructed using data from structurally similar C6 alcohols and established greener alternatives.
| Solvent | Biodegradability | Bioaccumulation Potential (BCF) | Acute Aquatic Toxicity (LC50) |
| This compound (and isomers) | Expected to be readily biodegradable (based on C6 alcohols)[1][2]. No specific data available[3]. | Low potential. No specific data available[3]. | LC50 (Fathead Minnow): 672 mg/L (for 3-methyl-3-pentanol)[3]. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Inherently biodegradable[4]. | Low potential (log Kow < 3)[4]. | Harmful to aquatic organisms[5]. |
| Cyclopentyl Methyl Ether (CPME) | Considered to have low environmental impact[6]. | Low potential due to hydrophobicity[7]. | Low acute toxicity[8]. |
| n-Heptane | Readily biodegradable[9]. | Moderate potential[9]. | Very toxic to aquatic life[9]. |
| Ethanol | Readily biodegradable[10]. | Low potential (log Kow = -0.77)[11]. | Toxic to various marine organisms[12]. |
Expert Analysis: The data indicates that while this compound is expected to be biodegradable, the lack of specific data necessitates a cautious approach. In contrast, solvents like 2-MeTHF and CPME are positioned as "greener" alternatives with more favorable and well-documented environmental profiles[13][14]. n-Heptane, while biodegradable, poses a significant risk to aquatic ecosystems due to its high toxicity[9]. Ethanol is readily biodegradable but can also be harmful to aquatic life, and its production from certain feedstocks can have land and water use implications[15].
Experimental Methodologies for Environmental Impact Assessment
To ensure scientific rigor and comparability of data, standardized testing protocols are employed. The Organisation for Economic Co-operation and Development (OECD) provides a widely accepted set of guidelines for testing the environmental fate and effects of chemicals[16].
Ready Biodegradability Testing (OECD 301)
The OECD 301 guideline encompasses several methods to assess the ready biodegradability of chemicals in an aerobic aqueous medium[17]. A substance is considered "readily biodegradable" if it reaches a certain percentage of degradation within a 28-day period, typically 60-70%[17].
Experimental Workflow: OECD 301F - Manometric Respirometry Test
This method determines the oxygen consumed by a microbial population while degrading the test substance[18].
Caption: Simplified workflow for the OECD 301F ready biodegradability test.
Step-by-Step Protocol:
-
Preparation of Test Medium: A mineral salt medium is prepared, and the test substance is added as the sole source of organic carbon.
-
Inoculum: An inoculum of microorganisms, typically from the effluent of a wastewater treatment plant, is introduced to the medium.
-
Test Setup: The solution is placed in sealed respirometer flasks. Control flasks containing the medium and inoculum but no test substance are also prepared to measure background respiration. A reference substance (e.g., sodium benzoate) is run in parallel to validate the test system[17].
-
Incubation: The flasks are incubated at a constant temperature (20-25°C) in the dark for 28 days with continuous stirring.
-
Measurement: The consumption of oxygen is measured over time using a manometer or an oxygen sensor.
-
Data Analysis: The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the test substance. A pass level of 60% biodegradation within a 10-day window of the 28-day test period classifies the substance as readily biodegradable[18].
Acute Fish Toxicity Test (OECD 203)
The OECD 203 guideline details a method to determine the acute lethal toxicity of a substance to fish over a 96-hour exposure period[19]. The primary endpoint is the median lethal concentration (LC50), the concentration of the substance that is lethal to 50% of the test fish[19].
Experimental Workflow: OECD 203 - Fish, Acute Toxicity Test
Caption: Simplified workflow for the OECD 203 acute fish toxicity test.
Step-by-Step Protocol:
-
Test Organism: A suitable fish species, such as the Zebrafish (Danio rerio) or Fathead Minnow (Pimephales promelas), is selected and acclimated to the test conditions[19].
-
Range-Finding Test: A preliminary test is conducted with a wide range of concentrations to determine the appropriate concentrations for the definitive test.
-
Definitive Test: Fish are exposed to at least five concentrations of the test substance in a geometric series, along with a control group (no test substance)[19]. For substances that are difficult to test (e.g., poorly soluble), specific guidance is available[20].
-
Exposure Conditions: The test is conducted for 96 hours under controlled conditions of temperature, light, and dissolved oxygen.
-
Observations: The number of dead and moribund fish in each test and control vessel is recorded at 24, 48, 72, and 96 hours. Any abnormal behavior is also noted.
-
Data Analysis: The cumulative mortality at each concentration is plotted against the concentration, and the 96-hour LC50 value is determined using appropriate statistical methods (e.g., probit analysis).
Conclusion and Recommendations for Sustainable Solvent Selection
The comparative analysis reveals that while this compound, as a C6 alcohol, is likely to be biodegradable, the absence of specific data on its biodegradability and bioaccumulation potential presents a degree of uncertainty for its environmental risk profile. For researchers and drug development professionals committed to the principles of green chemistry, the selection of solvents with a well-documented and favorable environmental profile is crucial[21][22].
Recommendations:
-
Prioritize Data-Rich Solvents: Whenever possible, opt for solvents with comprehensive and favorable environmental data. Solvents like 2-MeTHF and CPME are emerging as viable greener alternatives in many applications[7][13][14].
-
Consider the Entire Lifecycle: The environmental impact of a solvent is not limited to its inherent properties but also includes its production process and potential for recycling. Bio-based solvents, for instance, can offer a more sustainable lifecycle[23].
-
Embrace a Hazard-Based Approach: Move beyond simple performance metrics and integrate environmental hazard assessment into the early stages of process development and solvent selection.
-
Advocate for Further Testing: The lack of data for many commonly used chemicals, including this compound, highlights the need for continued research and testing to fill these knowledge gaps.
By integrating these considerations into their workflow, researchers and drug development professionals can significantly contribute to a more sustainable and environmentally responsible chemical industry.
References
-
OECD. (n.d.). Guidance Document on Aquatic Toxicity Testing of Difficult Substances and Mixtures. OECD iLibrary. Retrieved from [Link]
-
Ashland. (n.d.). Heptane. Product Stewardship Summary. Retrieved from [Link]
- OECD. (2006). SIDS Initial Assessment Report for Alcohols, C6-22, primary, linear.
-
Manufacturing Chemist. (2010). A new solvent for green chemistry. Retrieved from [Link]
-
O-Cloud. (2026). Cyclopentyl Methyl Ether (CPME): A Greener, Safer, and More Efficient Solvent Alternative. Retrieved from [Link]
- Aznar, U., et al. (2019). Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry. Chemistry – A European Journal, 25(51), 11775-11790.
-
BPC Instruments. (n.d.). OECD Guidelines Test No. 301 C & F. Retrieved from [Link]
- OECD. (1992). Test No. 301: Ready Biodegradability. OECD Publishing.
-
Aropha. (n.d.). Types of OECD 301 Biodegradation Tests. Retrieved from [Link]
- U.S. Environmental Protection Agency. (1988). Health and Environmental Effects Document for N-Heptane.
-
National Center for Biotechnology Information. (n.d.). Heptane. PubChem. Retrieved from [Link]
-
ibacon GmbH. (n.d.). OECD 301/310: Ready Biodegradability Tests. Retrieved from [Link]
-
Wikipedia. (2023). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
- Kowalczyk, A., et al. (2022). Toward the future of OECD/ISO biodegradability testing—new approaches and developments. Applied Microbiology and Biotechnology, 106(1), 65-80.
-
ECETOC. (2024). Environmental Science. Retrieved from [Link]
- Heptane's Effects on Macroalgae Bioaccumulation of Heavy Metals. (2025). Polymers, 17(15), 3245.
- Watanabe, K. (2013). The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent. Molecules, 18(3), 3183-3194.
-
ibacon GmbH. (n.d.). Revision of the Fish Acute Toxicity Testing Guideline OECD 203. Retrieved from [Link]
-
Gexcon. (n.d.). Ethanol: Associated hazards and safety measures. Retrieved from [Link]
-
Situ Biosciences. (n.d.). OECD 203: Fish, Acute Toxicity Test. Retrieved from [Link]
- Massachusetts Department of Environmental Protection. (2010). Large Volume Ethanol Spills – Environmental Impacts and Response Options.
- ResearchGate. (2018). Biodegradation of heptane, nonane, and hexadecane by strain BN5 in serum bottles containing heptane, nonane or hexadecane (100 mg/l) in MSB media.
-
University of Southern California Environmental Health & Safety. (n.d.). Solvents for a Safer, Sustainable Lab. Retrieved from [Link]
- Tobiszewski, M., et al. (2017). Environmental risk-based ranking of solvents using the combination of a multimedia model and multi-criteria decision analysis. Green Chemistry, 19(1), 101-107.
- ResearchGate. (2025).
-
Stanford University Environmental Health & Safety. (n.d.). Ethanol Factsheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methylpentan-2-ol. PubChem. Retrieved from [Link]
- Santa Cruz Biotechnology. (2015).
- Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 2-methyltetrahydrofuran-3-one, CAS Registry Number 3188-00-9. Food and Chemical Toxicology, 168, 113337.
- Sigma-Aldrich. (2022).
- Chemos GmbH & Co.KG. (2023).
- ResearchGate. (n.d.).
- RIVM. (2002). A review of the toxicological and environmental hazards and risks of tetrahydrofuran.
- ResearchGate. (n.d.). 16. ENVIRONMENTAL IMPACT OF SOLVENTS.
-
Wikipedia. (2023). This compound. Retrieved from [Link]
- Australian Government Department of Health. (2013). 2-Pentanol, 4-methyl-: Human health tier II assessment.
- ChemView. (n.d.). Environmental properties of long chain alcohols. Part 1.
- ResearchGate. (n.d.). Toxicological Assessment of 2-Methyltetrahydrofuran and Cyclopentyl Methyl Ether in Support of Their Use in Pharmaceutical Chemical Process Development.
- ChemicalBook. (2025).
-
Wikipedia. (2023). 2-Methyltetrahydrofuran. Retrieved from [Link]
- PubMed. (2018). Calculation of a permitted daily exposure value for the solvent 2-methyltetrahydrofuran.
- ResearchGate. (2025). Environmental properties of long chain alcohols.
- U.S. Environmental Protection Agency. (2017). Provisional Peer Reviewed Toxicity Values for 4-Methyl-2-Pentanol (CASRN 108-11-2).
- Fisher Scientific. (2025).
- PubMed Central. (2018).
- Environmental Working Group. (2020). FDA Studies: 'Short-chain' PFAS Chemicals More Toxic Than Previously Thought.
- PubMed. (1999). Cytotoxicity of short-chain alcohols.
Sources
- 1. idus.us.es [idus.us.es]
- 2. chemview.epa.gov [chemview.epa.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 6. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new solvent for green chemistry [manufacturingchemist.com]
- 8. The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent [mdpi.com]
- 9. ashland.com [ashland.com]
- 10. mass.gov [mass.gov]
- 11. chemos.de [chemos.de]
- 12. ehs.stanford.edu [ehs.stanford.edu]
- 13. nbinno.com [nbinno.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Ethanol: Associated hazards and safety measures - Blog [gexcon.com]
- 16. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 17. oecd.org [oecd.org]
- 18. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 19. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 20. oecd.org [oecd.org]
- 21. Solvents for a Safer, Sustainable Lab – USC Environmental Health & Safety [ehs.usc.edu]
- 22. Environmental risk-based ranking of solvents using the combination of a multimedia model and multi-criteria decision analysis - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC03424A [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Purity of Commercially Available 3-Methyl-2-pentanol
For researchers, scientists, and professionals in drug development, the purity of a chemical reagent is not a matter of triviality; it is the bedrock of reproducible and reliable results. In the synthesis of active pharmaceutical ingredients (APIs), the seemingly innocuous impurities in a starting material like 3-Methyl-2-pentanol can lead to unforeseen side reactions, the formation of toxic byproducts, and ultimately, the compromise of a therapeutic candidate's safety and efficacy. This guide provides an in-depth, technically-grounded framework for validating the purity of commercially available this compound, moving beyond mere procedural steps to elucidate the scientific rationale behind each experimental choice.
The Criticality of Purity in Drug Development
This compound, a secondary alcohol, serves as a versatile chiral building block in organic synthesis.[1] Its stereochemistry and purity are paramount. Impurities, which can arise from the synthetic route—often a Grignard reaction involving reagents like CH3CH2MgBr—or from degradation, can include structural isomers, unreacted starting materials, and byproducts of side reactions.[2][3][4] These contaminants can introduce unwanted stereoisomers or reactive functional groups into a synthetic pathway, impacting reaction kinetics, yield, and the impurity profile of the final API.
This guide will compare and contrast the three most powerful analytical techniques for assessing the purity of this compound: Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the experimental protocols for each, providing the "why" behind the "how," and present a systematic approach to interpreting the resulting data.
Comparative Analysis of Purity Assessment Techniques
A multi-pronged analytical approach is essential for a comprehensive purity assessment. Each technique offers unique insights into the nature and quantity of impurities.
| Analytical Technique | Principle | Strengths | Limitations | Primary Application |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.[5] | High resolution for separating volatile isomers and related compounds.[6] Excellent for quantification with a Flame Ionization Detector (FID).[7] | Requires volatile and thermally stable analytes. Limited structural information without a mass spectrometer. | Quantification of the main component and volatile impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.[8] | Unrivaled for structural elucidation of unknown impurities.[9] Quantitative (qNMR) capabilities for determining purity against a certified reference standard. | Lower sensitivity compared to GC for trace impurities. Complex spectra can be challenging to interpret.[10] | Identification and quantification of major and minor components, including structural isomers. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules.[11] | High sensitivity for detecting trace impurities. Provides molecular weight information and fragmentation patterns for structural clues when coupled with GC (GC-MS).[12][13] | Fragmentation can be complex and may not always provide unambiguous structural information on its own. | Identification of unknown impurities and confirmation of molecular weights. |
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, with each technique providing complementary data to build a complete picture of the sample's purity.
Gas Chromatography (GC-FID) for Quantitative Analysis
The choice of GC with a Flame Ionization Detector (GC-FID) is predicated on its robustness and wide linear range for quantifying organic molecules.[14]
Experimental Workflow for GC-FID Analysis
Caption: Workflow for quantitative purity analysis by GC-FID.
Step-by-Step Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of a certified reference standard of this compound in a high-purity solvent (e.g., ethanol).
-
Create a series of calibration standards by serial dilution of the stock solution.
-
Prepare the commercial this compound sample by diluting it in the same solvent to a concentration that falls within the calibration range.
-
-
GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Injector: Split/splitless inlet at 250°C with a split ratio of 50:1.
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm, or equivalent nonpolar column. The choice of a nonpolar column is based on the principle of separating compounds primarily by their boiling points.[15]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 150°C at 10°C/min, and hold for 5 minutes. This temperature program allows for the separation of volatile impurities from the main peak.
-
Detector: FID at 280°C.
-
-
Data Analysis:
-
Inject the calibration standards to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
Calculate the percentage purity of the sample by area normalization and, for higher accuracy, against the calibration curve.
-
¹H and ¹³C NMR Spectroscopy for Structural Confirmation and Impurity Identification
NMR spectroscopy is the gold standard for structural elucidation.[16] A ¹H NMR spectrum provides information on the number and connectivity of protons, while a ¹³C NMR spectrum reveals the number and type of carbon atoms.
Experimental Workflow for NMR Analysis
Caption: Workflow for purity and impurity identification by NMR.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the this compound sample in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
The use of a deuterated solvent is necessary to avoid a large solvent signal that would obscure the analyte signals.[9]
-
-
NMR Spectroscopy:
-
Spectrometer: Bruker AVANCE 400 MHz spectrometer or equivalent.
-
¹H NMR: Acquire a standard proton spectrum. The chemical shift of the proton on the carbon bearing the hydroxyl group is a key diagnostic signal.[10]
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. The carbon attached to the hydroxyl group will have a characteristic downfield shift.[10]
-
DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups, which is invaluable for confirming the structure and identifying isomeric impurities.[16]
-
-
Data Analysis:
-
Process the spectra (Fourier transformation, phasing, and baseline correction).
-
Compare the obtained spectra with reference spectra for this compound.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons. Small, unidentified peaks may indicate impurities.
-
Analyze the chemical shifts and coupling patterns to confirm the structure and identify any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS combines the separation power of GC with the identification capabilities of MS.[17] This is particularly useful for identifying unknown impurities detected in the GC-FID analysis.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for impurity identification using GC-MS.
Step-by-Step Methodology:
-
Sample Preparation and GC Conditions:
-
Prepare the sample as described for the GC-FID analysis.
-
Use the same GC conditions to ensure correlation of retention times between the two analyses.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV. EI is a hard ionization technique that produces reproducible fragmentation patterns.[11]
-
Mass Analyzer: Quadrupole mass analyzer.
-
Scan Range: m/z 35-350.
-
-
Data Analysis:
-
Obtain the total ion chromatogram (TIC).
-
For each impurity peak, extract the mass spectrum.
-
Characteristic fragmentation patterns for alcohols include alpha-cleavage and dehydration (loss of water, M-18).[13]
-
Compare the obtained mass spectra with a reference library (e.g., NIST) to tentatively identify the impurities.
-
Interpreting the Data: A Holistic Approach
The true power of this multi-technique approach lies in the synthesis of the data. For instance, a small peak in the GC-FID chromatogram can be further investigated by GC-MS to obtain its mass spectrum. The fragmentation pattern from the mass spectrum can suggest a possible structure, which can then be confirmed by searching for its characteristic signals in the NMR spectra.
Example Comparative Data (Hypothetical)
| Supplier | Purity by GC-FID (%) | Major Impurity 1 (GC-MS Identification) | Major Impurity 2 (GC-MS Identification) | NMR Confirmation |
| Supplier A | 99.5 | 3-Methyl-3-pentanol | 2-Ethyl-1-butanol | Signals consistent with identified isomers present at low levels. |
| Supplier B | 98.2 | 3-Methyl-1-pentene | Unreacted Starting Material | Presence of olefinic protons and signals corresponding to the starting material. |
| Supplier C | >99.9 | Not Detected | Not Detected | No significant impurity signals observed. |
Conclusion: Ensuring Quality and Reproducibility
Validating the purity of commercially available this compound is a critical step in ensuring the integrity of research and drug development processes. A cursory look at a supplier's certificate of analysis is insufficient. By employing a rigorous, multi-technique approach that combines the quantitative power of GC-FID, the structural elucidation capabilities of NMR, and the sensitive identification provided by GC-MS, researchers can have a high degree of confidence in the quality of their starting materials. This diligence at the outset can prevent costly and time-consuming troubleshooting later in the synthetic pathway and is a cornerstone of good scientific practice.
References
-
Mass Spectrometry of Alcohols - YouTube. (n.d.). Retrieved from [Link]
-
Determination of ethanol concentration in alcoholic beverages by direct analysis in real time mass spectrometry (DART-MS) - PubMed Central. (n.d.). Retrieved from [Link]
-
Alcohol - US Pharmacopeia (USP). (n.d.). Retrieved from [Link]
-
Find out How Bryan Davis Uses Gas Chromatography Mass Spectrometry to Make Better Booze. (n.d.). Retrieved from [Link]
-
Mass Spectrometry of Alcohols - Chemistry Steps. (n.d.). Retrieved from [Link]
-
Determination of Ethanol Concentration in Alcoholic Beverages by Direct Analysis in Real Time Mass Spectrometry (DART-MS) - National Institute of Standards and Technology. (2020). Retrieved from [Link]
-
Alcoholic Beverage Testing: Methods, Requirements, and Applications - ILT. (n.d.). Retrieved from [Link]
-
NMR: A Technique for Detecting Alcohol Fraud - News-Medical.Net. (2018). Retrieved from [Link]
-
This compound - The Good Scents Company. (n.d.). Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry - ACS Publications. (2016). Retrieved from [Link]
-
How Do You Measure the Percentage of Alcohol in Beer, Wine and Other Beverages? (n.d.). Retrieved from [Link]
-
ABV Testing: Ensuring Accuracy in Alcohol Content | The Laboratory Outsourcing Network. (2023). Retrieved from [Link]
-
Application of 1H Nuclear Magnetic Resonance Spectroscopy as Spirit Drinks Screener for Quality and Authenticity Control - PMC. (n.d.). Retrieved from [Link]
-
Isopropyl Alcohol (IPA) (Certified by Pharmacopeia IP, USP/NF, EP, CP, JP, and BP). (n.d.). Retrieved from [Link]
-
17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (2022). Retrieved from [Link]
-
A rapid method for determination of ethanol in alcoholic beverages using capillary gas chromatography - Journal of Food and Drug Analysis. (n.d.). Retrieved from [Link]
-
Beverage Alcohol Methods | TTB. (n.d.). Retrieved from [Link]
-
Pharmaceutical grade alcohol for medical use - Nedstar. (n.d.). Retrieved from [Link]
-
Identifying Alcohols Using NMR Spectroscopy - AZoM. (2015). Retrieved from [Link]
-
3-Pentanol, 2-methyl- - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]
-
Synthesis of this compound using CH3CH2MgBr? : r/chemistry - Reddit. (2017). Retrieved from [Link]
-
3-Methylpentan-2-ol | C6H14O | CID 11261 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Give detailed mechanisms and final products for the reaction of 3 -methyl.. - Filo. (n.d.). Retrieved from [Link]
-
Gas chromatography of Alcohols - Delloyd's Lab-Tech Chemistry resource - 50Megs. (n.d.). Retrieved from [Link]
-
Gas Chromatography: Identifying Unknown Compounds - Dr. Vaughan Pultz. (2015). Retrieved from [Link]
-
Question: Write the detailed mechanism and product of this compound with the following reagents - Chegg. (2019). Retrieved from [Link]
Sources
- 1. 3-Methylpentan-2-ol | C6H14O | CID 11261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Give detailed mechanisms and final products for the reaction of 3 -methyl.. [askfilo.com]
- 4. chegg.com [chegg.com]
- 5. Gas chromatography of Alcohols [delloyd.50megs.com]
- 6. jfda-online.com [jfda-online.com]
- 7. contractlaboratory.com [contractlaboratory.com]
- 8. news-medical.net [news-medical.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. vpultz.sites.truman.edu [vpultz.sites.truman.edu]
- 16. azom.com [azom.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Navigating the Disposal of 3-Methyl-2-Pentanol: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory applications, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of 3-Methyl-2-pentanol, moving beyond mere compliance to foster a culture of safety and environmental stewardship. Here, we will delve into the essential procedures, the scientific rationale behind them, and the immediate steps to take to ensure the safe handling of this flammable secondary alcohol.
Immediate Safety Profile and Hazard Identification
Before initiating any disposal procedure, it is critical to understand the inherent hazards of this compound. Classified as a flammable liquid, it also poses risks of serious eye irritation.[1][2] A comprehensive understanding of its properties is the first line of defense against accidents.
Table 1: Key Safety and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 565-60-6 | [1][3] |
| Molecular Formula | C6H14O | [1][2][3] |
| Molar Mass | 102.174 g/mol | [1][2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 134.3 °C (273.7 °F) | [1] |
| Flash Point | 40.56 °C (105.00 °F) | [4] |
| Solubility in Water | 19 g/L | [1] |
| GHS Hazard Statements | H226 (Flammable liquid and vapor), H319 (Causes serious eye irritation) | [1][2] |
The flammability of this compound necessitates stringent control over ignition sources. Its vapors can form explosive mixtures with air and may travel to a distant ignition source and flash back.[5] Therefore, all disposal-related activities must be conducted away from open flames, sparks, and hot surfaces.
The Disposal Decision Workflow: A Step-by-Step Approach
The appropriate disposal route for this compound depends on its concentration, volume, and the nature of any contaminants. The following workflow provides a logical pathway for making this determination.
Caption: Decision workflow for the proper disposal of this compound waste.
Core Disposal Protocol: From Laboratory Bench to Final Disposition
Under no circumstances should this compound be disposed of down the drain.[6][7] Its flammability poses a significant risk of fire and explosions in plumbing and sewer systems.[6] Furthermore, intentional dilution to circumvent hazardous waste regulations is illegal.[7]
Waste Collection and Storage
-
Designated Waste Container : All this compound waste must be collected in a clearly labeled, dedicated hazardous waste container. The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Labeling : The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Irritant").
-
Storage : Store the waste container in a well-ventilated, cool, and designated satellite accumulation area away from heat, sparks, and open flames.[5][8] Ensure it is stored separately from incompatible materials, particularly strong oxidizers.[7]
Disposal of Small Quantities (e.g., residual amounts)
For trace amounts remaining in laboratory glassware, the following procedure should be followed:
-
Rinsing : Rinse the glassware with a small amount of a suitable solvent, such as water, given its solubility.[1]
-
Rinsate Collection : The rinsate must be collected and treated as hazardous waste, adding it to the designated this compound waste container.
-
Final Cleaning : After the initial hazardous rinse, the glassware can be washed using standard laboratory procedures.
Disposal of Large Quantities
Bulk quantities of this compound must be disposed of through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[9][10]
-
Secure Containment : Ensure the waste is in a properly labeled and sealed container.
-
Request Pickup : Follow your institution's procedures for requesting a hazardous waste pickup. Do not attempt to transport large quantities of hazardous waste yourself.
Emergency Procedures: Spills and Exposures
Spill Management
-
Small Spills : For small spills that can be cleaned up in less than 15 minutes, use an absorbent pad from a chemical spill kit to wipe up the liquid.[7] All contaminated materials must be placed in a sealed bag or container, labeled as hazardous waste, and disposed of accordingly.[7]
-
Large Spills : In the event of a large spill, immediately evacuate the area, warn others, and contact your institution's emergency response team or EH&S.[7]
Personal Exposure
-
Skin Contact : If this compound comes into contact with the skin, immediately wash the affected area with plenty of soap and water.[7]
-
Eye Contact : In case of eye contact, proceed to an eyewash station and flush the eyes for at least 15 minutes.[7] Seek immediate medical attention.
Decontamination and Container Disposal
Empty containers that once held this compound must be handled with care as they may retain flammable vapors.[5][11]
-
Thorough Rinsing : Triple-rinse the empty container with a suitable solvent (e.g., water).
-
Rinsate Disposal : The rinsate from all three rinses must be collected and disposed of as hazardous waste.
-
Final Disposal : Once thoroughly decontaminated, the container can typically be recycled.[9] Puncture or otherwise render the container unusable for holding liquids before placing it in the appropriate recycling bin.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
-
This compound - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
How to Dispose of Liquor and Denatured Alcohol Safely - Earth911. (2025, February 25). Retrieved January 12, 2026, from [Link]
-
3-Methylpentan-2-ol | C6H14O | CID 11261 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
-
Does the EPA Alcohol Exemption Apply to Your Business? - Hazardous Waste Experts. (2017, April 3). Retrieved January 12, 2026, from [Link]
-
This compound - The Good Scents Company. (n.d.). Retrieved January 12, 2026, from [Link]
-
How to Dispose of and Recycle Alcohol-Based Hand Sanitizer | US EPA. (n.d.). Retrieved January 12, 2026, from [Link]
-
Ethanol Factsheet - Stanford Environmental Health & Safety. (n.d.). Retrieved January 12, 2026, from [Link]
-
Frequent Questions About Hazardous Waste Identification | US EPA. (n.d.). Retrieved January 12, 2026, from [Link]
-
SAFETY DATA SHEET - 2-Methyl-3-pentanol. (2025, December 22). Retrieved January 12, 2026, from [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 3-Methylpentan-2-ol | C6H14O | CID 11261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound [thegoodscentscompany.com]
- 5. fishersci.com [fishersci.com]
- 6. epa.gov [epa.gov]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. tcichemicals.com [tcichemicals.com]
- 9. earth911.com [earth911.com]
- 10. dept.harpercollege.edu [dept.harpercollege.edu]
- 11. assets.thermofisher.com [assets.thermofisher.com]
A Senior Application Scientist's Guide to Safely Handling 3-Methyl-2-pentanol
Understanding the Hazard Profile of 3-Methyl-2-pentanol
This compound (CAS No. 565-60-6) is a flammable liquid and vapor that also poses significant health risks upon exposure.[1][2] A comprehensive understanding of its properties is the foundation of safe handling.
Key Hazards:
-
Flammability: Classified as a flammable liquid, its vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[3][4] It is crucial to keep it away from heat, sparks, open flames, and other ignition sources.[1]
-
Skin Irritation: May cause skin irritation, and prolonged contact can lead to dermatitis by defatting the skin.[3][4]
-
Respiratory Irritation: Inhalation of vapors or mists may cause respiratory irritation.[6][7]
-
Harmful if Swallowed: Ingestion of this compound can be harmful.[8]
| Property | Value | Source |
| Molecular Formula | C₆H₁₄O | [9][10] |
| Molecular Weight | 102.17 g/mol | [2] |
| Boiling Point | 131-134 °C (lit.) | [9][11] |
| Flash Point | 40.56 °C (105.00 °F) (Tag Closed Cup) | [5] |
| Specific Gravity | 0.827 to 0.833 @ 25 °C | [5] |
| Vapor Pressure | 3.679 mmHg at 25°C | [5] |
The flammability of this compound, with a flashpoint of 40.56°C, places it in a category of flammable liquids that require specific handling and storage protocols as defined by OSHA.[5][12] The vapor pressure indicates that it will readily volatilize at room temperature, increasing the risk of forming flammable mixtures in the air.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is not a one-size-fits-all approach; it is a risk-based decision that considers the specific tasks being performed. The following provides a comprehensive plan for PPE when handling this compound.
-
Eye and Face Protection: Given that this compound causes serious eye irritation, chemical safety goggles are mandatory.[2][5] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[13][14] All eye and face protection must comply with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[3][15]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential to prevent skin contact.[9] Gloves should be inspected for any signs of degradation or perforation before each use.[13] After handling, gloves should be removed using the proper technique to avoid contaminating the skin and disposed of in accordance with laboratory procedures.[13]
-
Protective Clothing: A lab coat or other protective clothing is required to prevent skin exposure.[3] For tasks with a higher potential for splashes or spills, chemically resistant aprons or coveralls should be considered.[14]
-
-
Respiratory Protection:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[13][16]
-
If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH/MSHA approved respirator must be used.[3][13] The specific type of respirator cartridge will depend on the concentration of airborne vapors.
-
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical for minimizing risks.
1. Preparation and Pre-Handling:
-
Verify Ventilation: Ensure the chemical fume hood is operational and has a current certification.
-
Assemble Materials: Gather all necessary equipment, including primary and secondary containers, dispensing tools (e.g., non-sparking tools), and spill cleanup materials before bringing the chemical into the work area.[1][15]
-
Inspect Container: Check the this compound container for any signs of damage or leaks.
-
Don PPE: Put on all required personal protective equipment as determined by your risk assessment.
2. Handling and Dispensing:
-
Grounding and Bonding: To prevent the buildup of static electricity that could ignite flammable vapors, it is essential to ground and bond containers when transferring the liquid.[12][17]
-
Controlled Dispensing: Dispense the chemical slowly and carefully to avoid splashing.
-
Maintain Small Quantities: Only work with the smallest quantity of the chemical necessary for the procedure.
-
Keep Containers Closed: Keep the container tightly closed when not in use to minimize the release of flammable vapors.[1][17]
3. Post-Handling:
-
Clean Work Area: Decontaminate the work surface after the procedure is complete.
-
Properly Store Chemical: Return the this compound container to a designated flammable liquid storage cabinet.[16][17]
-
Doff PPE: Remove PPE in the correct order to prevent cross-contamination and dispose of single-use items properly.
-
Wash Hands: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[13]
The following diagram outlines the safe handling workflow.
Caption: Safe handling workflow for this compound.
Spill Response and Disposal Plan
Even with meticulous planning, spills can occur. A well-defined response and disposal plan is a critical component of a safe laboratory environment.
Spill Response:
-
Evacuate and Alert: In the event of a large spill, evacuate the immediate area and alert colleagues and the laboratory supervisor.
-
Control Ignition Sources: Immediately remove all sources of ignition from the area.[15]
-
Ventilate: Ensure the area is well-ventilated to disperse flammable vapors.
-
Contain the Spill: Use an inert, non-combustible absorbent material such as sand or earth to contain the spill.[18] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Clean Up: Once the liquid is absorbed, use spark-proof tools to collect the material into a suitable container for disposal.[15]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose of Waste: All contaminated materials, including absorbent, gloves, and cleaning materials, must be disposed of as hazardous waste.
Disposal Plan:
-
Waste Collection: Collect all this compound waste, including contaminated materials from spills, in a clearly labeled, sealed, and compatible container.
-
Segregation: Do not mix this compound waste with other incompatible waste streams.
-
Licensed Disposal: All chemical waste must be disposed of through a licensed professional waste disposal service.[18] Do not pour this compound down the drain.[18]
-
Empty Containers: Empty containers should be triple-rinsed (or equivalent) with a suitable solvent.[19] The rinsate should be collected and disposed of as hazardous waste. Puncture the container to prevent reuse before disposal.[19]
By adhering to these detailed protocols, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for all.
References
- Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines. (n.d.).
- Flammable Liquid Storage: Essential OSHA Guidelines. (n.d.). Frontline Data Solutions.
- This compound. (n.d.). The Good Scents Company.
- This compound. (2024, April 10). ChemBK.
- 1910.106 - Flammable liquids. (n.d.). Occupational Safety and Health Administration.
- The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (n.d.).
- This compound. (n.d.). CymitQuimica.
- 1926.152 - Flammable liquids. (n.d.). Occupational Safety and Health Administration.
- SAFETY DATA SHEET. (n.d.).
- This compound (mixture of diastereoisomers). (n.d.). TCI Chemicals.
- 3-Methylpentan-2-ol | C6H14O. (n.d.). PubChem.
- This compound | 565-60-6. (n.d.). ChemicalBook.
- 3-Methyl-3-pentanol - Safety Data Sheet. (2015, August 14).
- SAFETY DATA SHEET. (2024, August 6). Sigma-Aldrich.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- 3-Methyl-3-pentanol. (2023, March 12). Apollo Scientific.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- SAFETY DATA SHEET. (2018, October 3). TCI EUROPE N.V.
- Guidance for Selection of Personal Protective Equipment for MDI Users. (2021, September). American Chemistry Council.
- Safety data sheet. (2024, February 20).
- 3-Methyl-3-pentanol - Safety Data Sheet. (2009, August 22).
- 2-METHYL-2-PENTANOL - Safety Data Sheet. (n.d.). ChemicalBook.
Sources
- 1. This compound | 565-60-6 | TCI AMERICA [tcichemicals.com]
- 2. 3-Methylpentan-2-ol | C6H14O | CID 11261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound [thegoodscentscompany.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cpachem.com [cpachem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. chembk.com [chembk.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. This compound | 565-60-6 [chemicalbook.com]
- 12. ishn.com [ishn.com]
- 13. dept.harpercollege.edu [dept.harpercollege.edu]
- 14. americanchemistry.com [americanchemistry.com]
- 15. fishersci.com [fishersci.com]
- 16. fldata.com [fldata.com]
- 17. Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines [jjkellersafety.com]
- 18. simmons.chemoventory.com [simmons.chemoventory.com]
- 19. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
